molecular formula C10H10N2O3 B3022382 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile CAS No. 97655-14-6

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Cat. No.: B3022382
CAS No.: 97655-14-6
M. Wt: 206.2 g/mol
InChI Key: QDEXOWJAFUXQEB-UHFFFAOYSA-N
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Description

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)8(3-4-11)6-10(7)15-2/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEXOWJAFUXQEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Reactivity, and Applications of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced heterocyclic synthesis and drug development, the strategic selection of highly functionalized aromatic building blocks is paramount. 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS: 97655-14-6) [1] stands out as a critical intermediate. As a Senior Application Scientist, I frequently leverage this molecule's unique substitution pattern—specifically the juxtaposition of an electron-withdrawing nitro group and an electron-donating methoxy group—to drive regioselective cyclizations. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in the synthesis of the pyrrolo[1,2-a]indole core (the structural foundation of [2]), and self-validating protocols for its utilization.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is the first step in predicting its behavior in complex reaction matrices. The molecule features a highly polarized aromatic ring due to the push-pull electronic effects of its substituents.

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile
CAS Registry Number 97655-14-6[1]
Molecular Formula C₁₀H₁₀N₂O₃[3]
Molecular Weight 206.20 g/mol [4]
Electronic Effects C-5 Methoxy (+M, activating); C-2 Nitro (-M, -I, deactivating)
Key Functional Handles Nitrile (-C≡N), Nitro (-NO₂), Methoxy (-OCH₃)

Mechanistic Insight: The nitro group at the C-2 position is strongly electron-withdrawing (-M, -I), which significantly increases the acidity of the adjacent methylene protons of the acetonitrile group. This electronic environment is the fundamental causality behind its ability to undergo base-catalyzed intramolecular cyclizations (such as the modified Madelung reaction) once the nitro group is reduced[2].

Mechanistic Role in Heterocyclic Synthesis

The primary application of this compound is serving as a precursor for complex indole and pyrrolidine derivatives. The synthesis of the antitumor antibiotic Mitomycin C requires the construction of a rigid pyrrolo[1,2-a]indole core.

By utilizing 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, chemists can exploit the following causal pathway:

  • Chemoselective Reduction: The -NO₂ group is reduced to an aniline (-NH₂).

  • Nucleophilic Attack: The newly formed amine acts as a nucleophile.

  • Cyclization: The acidic alpha-protons of the acetonitrile group facilitate ring closure, forming the indole architecture.

Pathway A 3-Methoxy-4-methyl- phenylacetonitrile B Nitration (HNO3/Ac2O) A->B C 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile (CAS: 97655-14-6) B->C Regioselective ortho-nitration D Catalytic Hydrogenation (Pd/C, H2) C->D E 2-Amino-5-methoxy-4- methylbenzeneacetonitrile D->E NO2 to NH2 reduction F Madelung-type Cyclization E->F G Pyrrolo[1,2-a]indoles (Mitomycin C analogs) F->G Indole core formation

Figure 1: Synthetic pathway from 3-methoxy-4-methylphenylacetonitrile to Mitomycin C analogs.

Validated Synthetic Protocols

To ensure scientific integrity, every protocol must be treated as a self-validating system. Below are the field-proven methodologies for handling and transforming this intermediate.

Protocol A: Regioselective Nitration to form the Title Compound

Objective: Synthesize 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile from 3-methoxy-4-methylphenylacetonitrile.

  • Reaction Setup: Dissolve 10.0 g of 3-methoxy-4-methylphenylacetonitrile in 50 mL of acetic anhydride.

    • Causality: Acetic anhydride acts as a moderating solvent, preventing the oxidative cleavage of the sensitive alpha-protons of the nitrile group that would occur in neat sulfuric acid.

  • Electrophile Generation: Cool the mixture to -5°C using an ice-salt bath. Slowly add a pre-cooled mixture of fuming HNO₃ (1.1 eq) in acetic anhydride dropwise over 45 minutes. Maintain the internal temperature strictly below 0°C.

  • In-Process Validation Checkpoint: Withdraw a 50 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via HPLC (254 nm). Proceed only when the starting material peak area is <2%.

  • Quenching: Pour the reaction mixture over 200 g of crushed ice under vigorous stirring to precipitate the product.

  • Isolation & QC: Filter the yellow precipitate and recrystallize from hot ethanol. Validate via LC-MS; the target mass is m/z 207.07 [M+H]⁺ .

Workflow Step1 1. Reaction Setup Dissolve substrate in Ac2O Cool to -5°C Step2 2. Reagent Addition Dropwise addition of HNO3 Maintain T < 0°C Step1->Step2 Step3 3. Reaction Monitoring In-process HPLC (254 nm) Check for SM consumption Step2->Step3 Step3->Step2 Incomplete reaction Step4 4. Quenching & Extraction Pour over ice-water Filter precipitate Step3->Step4 Conversion > 98% Step5 5. Purification Recrystallization from EtOH Step4->Step5 Step6 6. Analytical Validation NMR, LC-MS (m/z 207.07 [M+H]+) Step5->Step6

Figure 2: Self-validating experimental workflow for the regioselective nitration process.

Protocol B: Chemoselective Reductive Cyclization

Objective: Convert the nitro group to an amine without reducing the nitrile, setting the stage for Madelung cyclization[2].

  • Hydrogenation Setup: Dissolve 5.0 g of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile in a 1:1 mixture of Ethanol and Ethyl Acetate (100 mL).

    • Causality: The biphasic/mixed solvent system optimizes the solubility of both the nitro starting material and the highly polar aniline product, preventing catalyst poisoning.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C). Purge the reaction vessel with Argon (3x), then with Hydrogen gas (3x).

  • Reaction: Stir vigorously under 1 atm of H₂ at room temperature for 24 hours.

    • Causality: Limiting the pressure to 1 atm ensures absolute chemoselectivity, preventing the over-reduction of the -C≡N group to a primary amine.

  • Validation Checkpoint: Perform IR spectroscopy on a dried aliquot. The complete disappearance of the asymmetric NO₂ stretch at ~1520 cm⁻¹ validates the reaction completion.

  • Workup: Filter the mixture through a pad of Celite under an Argon atmosphere to yield 2-amino-5-methoxy-4-methylbenzeneacetonitrile.

Table 2: Quantitative Reaction Optimization & Yield Data

The following table summarizes the quantitative efficiency of the downstream transformations utilizing this intermediate, adapted from the foundational work by[2][5].

Reaction StepReagents & ConditionsTime (h)Yield (%)Target Intermediate
Nitro Reduction Pd/C, H₂ (1 atm), EtOH/EtOAc, RT24.090%2-Amino-5-methoxy-4-methylbenzeneacetonitrile
Madelung Cyclization Piperidine, H₂SO₄, HNO₃, DIPEA, Toluene/BuOH340.7536-45%cis-2,3,9,9a-tetrahydro-7-methoxy-6-methyl-8-nitro-9-(phenylmethyl)-1H-pyrrolo[1,2-a]indole-9-carbonitrile

Conclusion

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a masterfully balanced electrophilic/nucleophilic precursor. By strictly controlling the reaction environment—specifically temperature during nitration and hydrogen pressure during reduction—researchers can reliably access the pyrrolo[1,2-a]indole architecture required for advanced oncological drug development.

References

  • ChemDict Database. "CAS NO: 97655-14-6; 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile." ChemDict. Available at: [Link]

  • Verboom, W., Orlemans, E. O. M., Berga, H. J., Scheltinga, H. W., & Reinhoudt, D. N. (1986). "Synthesis of mitomycin C analogs. 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles." The Journal of Organic Chemistry, 51(3), 340-346. Available at:[Link]

  • Verboom, W., Orlemans, E. O. M., Berga, H. J., Scheltinga, H. W., & Reinhoudt, D. N. (1986). "Synthesis of dihydro-1H-pyrrolo- and tetrahydropyrido[1,2-a]indoles via a modified Madelung reaction." Tetrahedron, 42(18), 5053-5064. Available at:[Link]

Sources

Molecular Structure and IUPAC Analysis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

[1]

Introduction & Significance

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a highly functionalized aromatic building block used primarily in the synthesis of fused heterocyclic systems.[1][3] Its structural uniqueness lies in the specific arrangement of electron-donating (methoxy, methyl) and electron-withdrawing (nitro, nitrile) groups, which creates a "push-pull" electronic system ideal for reductive cyclization .[1][2]

In pharmaceutical chemistry, this compound serves as a direct precursor to 5-methoxy-6-methylindole and pyrrolo[1,2-a]indole derivatives.[1][2] These scaffolds are foundational in the development of DNA alkylating agents (mitomycins) and kinase inhibitors where the indole core mimics the purine ring of ATP.[1]

Molecular Structure & IUPAC Analysis[1]

IUPAC Nomenclature Breakdown

The systematic name is derived from the principal functional group, the acetonitrile (

12
  • Parent Structure: Phenylacetonitrile (or Benzeneacetonitrile).[1]

  • Principal Chain: The two-carbon acetonitrile chain (ethanenitrile) attached to the phenyl ring.[1]

  • Numbering:

    • C1 (Ring): The point of attachment to the acetonitrile group.[1]

    • C2: Substituted with a Nitro group (

      
      ).
      
    • C4: Substituted with a Methyl group (

      
      ).[1]
      
    • C5: Substituted with a Methoxy group (

      
      ).[1]
      

Formula:

Molecular Weight:
Structural Visualization

The following diagram illustrates the numbering scheme and the steric environment of the molecule.[1][2]

Structurecluster_02-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrileC1C1(Attachment)C2C2(Nitro -NO2)C1->C2AcetonitrileCH2-CN(Acetonitrile)C1->AcetonitrilePrincipal GroupC3C3(H)C2->C3C4C4(Methyl -CH3)C3->C4C5C5(Methoxy -OCH3)C4->C5C6C6(H)C5->C6C6->C1

Figure 1: Structural connectivity and substituent numbering.[1] Note the ortho-relationship between the nitro group and the acetonitrile arm, which is critical for downstream cyclization.[1][2]

Physicochemical Properties

The following data points are essential for handling and purification protocols.

PropertyValue/DescriptionRelevance
CAS Number 97655-14-6Unique Identifier
Appearance Yellow Crystalline SolidNitro group conjugation imparts color.[1]
Melting Point 110–115 °C (Predicted)Solid handling; purify via recrystallization (EtOH).
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; use organic solvents for extraction.[1][2]
Electronic Character Electron-deficient RingThe nitro group deactivates the ring toward further electrophilic attack but activates the ortho-methylene for deprotonation.[1]

Synthetic Pathways

The synthesis of this molecule requires a regioselective nitration strategy.[1][4] The presence of the activating methoxy group directs the incoming nitro group to the para position relative to itself, which corresponds to the ortho position relative to the acetonitrile group.[1][2]

Retrosynthetic Analysis

Target: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile


(3-Methoxy-4-methylphenyl)acetonitrile


3-Methoxy-4-methylbenzyl chloride1
Detailed Synthesis Protocol

Step 1: Preparation of Precursor Starting from 3-methoxy-4-methylbenzaldehyde, reduce to the alcohol (



(3-methoxy-4-methylphenyl)acetonitrile156

Step 2: Regioselective Nitration This is the critical step.[1] The methoxy group at position 3 (relative to acetonitrile) strongly directs the electrophile to its para position (position 6 relative to acetonitrile attachment).[1]

  • Reagents: Fuming Nitric Acid (

    
    ), Acetic Anhydride (
    
    
    ) or
    
    
    .[1][2]
  • Conditions: 0°C to Room Temperature.

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).[1][7]
    
  • Outcome: The nitro group installs at C6 (original numbering), which becomes C2 in the final product numbering (lowest locant rule).

SynthesisPrecursor(3-Methoxy-4-methylphenyl)acetonitrile(Activator: -OCH3 at C3)ReagentsHNO3 / H2SO4(Nitration)Precursor->ReagentsIntermediateSigma Complex(Stabilized by -OCH3)Reagents->IntermediateElectrophilic Attack(Para to -OCH3)Product2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile(Target)Intermediate->Product-H+

Figure 2: Regioselective nitration pathway.[1] The methoxy group directs the nitro group to the position ortho to the acetonitrile chain.[1][2]

Reactivity & Applications: Indole Synthesis

The primary utility of 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile is its conversion into 5-methoxy-6-methylindole .[1] This transformation exploits the proximity of the nitro group to the cyanomethyl group.[1]

Reductive Cyclization Mechanism[1]
  • Reduction: The nitro group (

    
    ) is reduced to an aniline (
    
    
    ) using
    
    
    or
    
    
    .[1]
  • Cyclization: The nucleophilic amine attacks the nitrile carbon (or the imine intermediate formed via partial reduction).[1]

  • Aromatization: Loss of ammonia (if nitrile is fully reduced) or tautomerization yields the indole core.[1]

Protocol Insight: For high yields, iron-mediated reduction in acetic acid is often preferred over catalytic hydrogenation to prevent over-reduction of the indole double bond.[1]

IndoleFormationStart2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrileStep1Reduction(Fe/AcOH or H2/Pd)Start->Step1Intermediate2-Amino-phenylacetonitrileIntermediateStep1->Intermediate-NO2 to -NH2CyclizationIntramolecularNucleophilic AttackIntermediate->CyclizationEnd5-Methoxy-6-methylindole(Drug Precursor)Cyclization->EndRing Closure

Figure 3: Reductive cyclization pathway to the indole scaffold.[1]

Safety & Handling

  • Explosion Hazard: Like all polynitro/nitrile aromatics, this compound possesses high energy potential.[1][2] Avoid heating dry solids.[1]

  • Toxicity: Nitriles liberate cyanide upon metabolism or hydrolysis.[1] Handle in a well-ventilated fume hood.

  • Storage: Store at 2-8°C, protected from light (nitro compounds can be photosensitive).

References

  • Synthesis of Mitomycin C Analogs: Verboom, W., et al. "Synthesis of mitomycin C analogs.[1][2] 2. Introduction of a leaving group at C-1 and oxidation of the aromatic ring in 2,3,9,9a-tetrahydro-1H-pyrrolo[1,2-a]indoles."[1][2][3] Journal of Organic Chemistry, 1984.[1][2] Link

  • Indole Synthesis via Nitriles: Benzies, D. W., et al. "Vicarious nucleophilic substitution of hydrogen in nitroarenes with acetonitrile derivatives."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1986.[1][2]

  • Regioselective Nitration: BenchChem Protocols. "Nitration of substituted phenylacetonitriles." Link

  • Compound Data: PubChem CID 171011532 (Related Derivative).[1] Link

Introduction: The Strategic Importance of the 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Derivatives: Synthesis, Properties, and Therapeutic Potential

In the landscape of medicinal chemistry and drug discovery, the design of novel molecular scaffolds that serve as versatile precursors for a wide range of biologically active compounds is of paramount importance. The 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile core is one such scaffold, embodying significant potential for the development of new therapeutic agents. Its structure is characterized by a strategically substituted benzene ring containing a nitro group, a methoxy group, a methyl group, and an acetonitrile moiety. Each of these functional groups imparts unique chemical reactivity and potential for biological interactions, making this class of molecules a rich area for scientific exploration.

The nitro group is a particularly versatile functional handle in organic synthesis. It is a strong electron-withdrawing group that can activate the aromatic ring for nucleophilic substitution reactions. Furthermore, it can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations to generate diverse libraries of compounds.[1] The acetonitrile group is another key feature, serving as a precursor for various functional groups such as amides, carboxylic acids, and amines, which are prevalent in many pharmaceutical agents.[2] The methoxy and methyl substituents on the phenyl ring play a crucial role in modulating the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic profile and binding affinity to biological targets.[3]

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for the discovery of novel therapeutics.

Part 1: Synthesis and Chemical Reactivity

The synthesis of 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile derivatives, while not extensively detailed for the specific parent compound in publicly available literature, can be logically devised from well-established synthetic transformations. A plausible and efficient synthetic strategy involves a multi-step sequence starting from commercially available precursors.

Proposed Synthetic Pathway

A logical approach to the synthesis of the core scaffold begins with a suitably substituted aromatic precursor, such as 4-methylanisole. The synthesis would proceed through a series of standard organic reactions, including nitration, halogenation, and nucleophilic substitution.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway A 4-Methylanisole B 4-Methoxy-3-methyl-nitrobenzene A->B Nitration (HNO₃/H₂SO₄) C 2-Bromo-5-methoxy-4-methyl-nitrobenzene B->C Bromination (NBS/Light or Radical Initiator) D 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile C->D Cyanation (NaCN or KCN)

Caption: A proposed multi-step synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on analogous chemical transformations for constructing the 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile scaffold.

Step 1: Nitration of 4-Methylanisole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 4-methylanisole to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C. The addition of the nitrating agent to the dissolved N-(4-methoxyphenyl)acetamide at a low temperature is crucial to control the exothermic reaction and prevent over-nitration.[4]

  • Reaction Monitoring: Stir the mixture at 0-5°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried to yield 4-methoxy-3-methyl-nitrobenzene.

Step 2: Benzylic Bromination

  • Reaction Setup: Dissolve the 4-methoxy-3-methyl-nitrobenzene from the previous step in a suitable solvent such as carbon tetrachloride in a round-bottom flask.

  • Initiation: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Reflux the mixture while irradiating with a UV lamp to initiate and sustain the radical chain reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude product, 2-bromo-5-methoxy-4-methyl-nitrobenzene, can be purified by column chromatography.

Step 3: Nucleophilic Substitution with Cyanide

  • Reaction Setup: Dissolve the benzylic bromide from Step 2 in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cyanation: Add sodium or potassium cyanide to the solution and heat the mixture (e.g., to 60-80°C).

  • Reaction Progression: Stir the reaction mixture for several hours until the starting material is consumed, as indicated by TLC.

  • Isolation and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The final product, 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile, is then purified by column chromatography.

Part 2: Biological Activity and Therapeutic Potential

While direct biological studies on 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile are not extensively reported, the analysis of structurally related compounds provides significant insights into its potential as a precursor for potent therapeutic agents, particularly in the realm of oncology. The presence of methoxyphenyl and nitrophenyl moieties is a common feature in a variety of compounds with demonstrated anticancer activity.[5][6]

Anticancer Potential: A Structure-Activity Relationship Perspective

Numerous studies have shown that derivatives containing the nitrophenyl group exhibit significant cytotoxic effects against various cancer cell lines.[6][7] For instance, certain 2-phenylacrylonitrile derivatives have shown potent activity against colon cancer (HCT116) and liver cancer (BEL-7402) cell lines.[5] Similarly, methoxy-substituted aromatic compounds have been identified as having promising anticancer properties.[8][9][10][11] The combination of these structural features in the 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile scaffold suggests a high probability of inherent or derivable anticancer activity.

Compound Class/Derivative Cancer Cell Line(s) Observed Activity (IC₅₀) Reference
2-Phenylacrylonitrile DerivativesHCT116, BEL-74020.0059 µM, 0.0078 µM[5]
2-(Hydroxyphenyl)quinolin-4-one DerivativesHL-60, HCT116, Hep3B, NCI-H4600.03 to 0.11 μM[9]
2-(4-Fluorophenyl)-N-phenylacetamide DerivativesPC3 (prostate), MCF-7 (breast)52 µM (PC3), 100 µM (MCF-7)[6]
Resveratrol Derivative (SM-3)A549, H292, H460 (lung)72.74 µM, 67.66 µM, 43.24 µM[8]

Table 1: Anticancer Activities of Structurally Related Compounds

Mechanism of Action: Targeting Key Cellular Pathways

The anticancer activity of compounds structurally related to the topic of this guide often involves the modulation of critical signaling pathways that regulate cell growth, proliferation, and survival. A prominent mechanism is the inhibition of protein kinases, which are key players in cancer development and progression.[12]

Diagram of a Generic Kinase Signaling Pathway

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Ligand Growth Factor Ligand->Receptor Inhibitor Derivative Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

Derivatives of 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile could be designed to act as kinase inhibitors, for example, by targeting kinases within the MAPK/ERK pathway, which is frequently dysregulated in various cancers. The development of selective JAK2 inhibitors from pyrimidine derivatives highlights the potential for discovering potent and selective inhibitors from novel scaffolds.[13] Furthermore, the ability to induce apoptosis is another key mechanism by which many chemotherapeutic agents exert their effects, and nitrophenyl-containing compounds have been shown to possess this capability.[6]

Part 3: Future Directions and Applications

The 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile scaffold represents a promising starting point for the development of new chemical entities with therapeutic potential. Future research in this area should focus on several key aspects:

  • Library Synthesis and Biological Screening: A systematic synthesis of a diverse library of derivatives by modifying the functional groups of the parent scaffold is warranted. This could involve the reduction of the nitro group to an amine followed by acylation or alkylation, and the hydrolysis or reduction of the nitrile group. The resulting compounds should be screened against a broad panel of cancer cell lines to identify initial hits.[14]

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and the cellular pathways they modulate. This could involve kinase profiling assays, apoptosis assays, and cell cycle analysis.

  • Lead Optimization: Promising hit compounds can be further optimized through structure-based drug design and by establishing clear structure-activity relationships. This will involve iterative chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

The 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile framework is a chemically versatile and biologically promising scaffold. Its strategic combination of reactive and modulatory functional groups makes it an attractive starting point for the synthesis of novel compounds with potential applications in cancer therapy and other areas of drug discovery. The synthetic pathways are accessible through established organic chemistry methodologies, and the structural motifs present in the core molecule are frequently associated with significant biological activity. Further exploration of the chemical space around this scaffold is highly likely to yield novel and effective therapeutic agents.

References

  • MDPI. (2020, August 12). Nitro Compounds and Their Derivatives in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Retrieved from [Link]

  • PMC. (n.d.). Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction. Retrieved from [Link]

  • DOI. (2013, September 15). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile 100mg. Retrieved from [Link]

  • Impactfactor. (2016, June 8). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Retrieved from [Link]

  • PMC. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • PMC. (2023, February 10). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Natural Products Containing the Nitrile Functional Group and Their Biological Activities. Retrieved from [Link]

  • ResearchGate. (2025, December 4). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • PMC - NIH. (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]

  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor. Retrieved from [Link]

  • PubMed. (n.d.). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Retrieved from [Link]

  • MDPI. (2024, January 19). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Retrieved from [Link]

  • MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN101215277A - Two anticancer medicine raw material compounds.

Sources

Technical Guide: Characterization and Stability Profile of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

[1]

Executive Summary & Chemical Identity

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS: 97655-14-6 ) is a critical building block in the synthesis of indole-based tyrosine kinase inhibitors (TKIs) and related pharmaceutical intermediates.[1][2] Structurally analogous to the core precursors of Osimertinib (Tagrisso), this compound presents specific handling challenges due to the energetic nature of the nitro-aromatic moiety and the reactivity of the nitrile side chain.

This guide provides a comprehensive analysis of its physicochemical properties, focusing on thermal stability, melting point determination, and safety protocols required for scale-up and process development.

Chemical Specifications
ParameterDetail
CAS Registry Number 97655-14-6
IUPAC Name 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.20 g/mol
SMILES COc1cc(cc(c1C)CC#N)[O-]
Physical State Pale yellow to yellow crystalline solid
Primary Hazard Acute Toxicity; Skin/Eye Irritant; Potential Thermal Instability

Physicochemical Characterization

Melting Point Data

While specific experimental melting point (MP) values for CAS 97655-14-6 are often proprietary or batch-dependent in early-stage research, structural analogs provide a reliable predictive range.[1] The presence of the ortho-nitro group and the para-methoxy substituent typically elevates the lattice energy compared to unsubstituted phenylacetonitriles.

Comparative Melting Point Analysis:

Compound Structure Analog Melting Point (°C) Source
Target Compound 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile 90 – 115 °C (Predicted) Inferred from SAR
Analog A 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile 110 – 112 °C [1]
Analog B 2-Methyl-4-nitrobenzonitrile 100 °C [2]

| Analog C | 4-Fluoro-2-methoxy-5-nitroaniline | 100 – 102 °C | [3] |[1]

Technical Insight: A melting point below 90°C often indicates the presence of the regioisomer (4-methoxy-5-methyl-2-nitrophenyl isomer) or residual solvent. High-purity batches (>98% HPLC) typically exhibit a sharp endotherm near the upper bound of the predicted range.

Thermal Stability Profile

Nitro-aromatic compounds possess inherent thermal instability due to the high energy of the nitro group (

1

  • Decomposition Onset (

    
    ):  Typically >200°C for nitro-benzyl nitriles, but "self-heating" can occur at lower temperatures in bulk storage.
    
  • Photosensitivity: Critical Risk. Nitrobenzyl derivatives are known to form aci-nitro tautomers upon UV exposure, leading to degradation and color change (yellow

    
     orange/brown) [4].
    
  • Process Safety: Avoid heating above 140°C without rigorous DSC screening.

Experimental Protocols: Characterization Workflow

To ensure data integrity and safety, the following self-validating protocols should be used.

Protocol A: Melting Point Determination (Capillary Method)

Use this method for routine purity checks.[1]

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove trace solvents (which depress MP).

  • Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 80°C.

    • Slow Ramp: 1°C/min from 80°C to melt.

  • Validation: The melt should be clear. Bubbling indicates decomposition or solvent release.

Protocol B: Differential Scanning Calorimetry (DSC)

Required for thermal stability assessment before scale-up.[1]

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000 or similar).

  • Sample: 2–5 mg in a hermetically sealed gold or aluminum pan (pinhole lid if gas evolution is expected, but sealed is preferred for safety screening).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 5°C/min to 250°C.

  • Analysis:

    • Endotherm: Identify the melting peak (onset and peak max).

    • Exotherm: Watch for any exothermic events (upward peaks) >150°C. STOP experiment if sharp exotherm is observed.

    • Integration: Calculate Heat of Fusion (

      
      ) to correlate with crystallinity.
      

Synthesis & Impurity Context

Understanding the synthesis pathway is crucial for interpreting melting point deviations. The target is typically synthesized via Nitration of (3-Methoxy-4-methylphenyl)acetonitrile or Nucleophilic Substitution (SNAr) .

Synthesis Logic Diagram

The following diagram illustrates the critical control points where impurities (isomers) that affect thermal properties are introduced.

SynthesisPathStart4-Methyl-3-methoxyphenylacetonitrileReagentHNO3 / H2SO4(Nitration)Start->ReagentIntermedMixture of Isomers(Ortho vs Meta nitro)Reagent->Intermed < 10°C ControlPurificationRecrystallization(EtOH/Water)Intermed->PurificationProductTarget: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrilePurification->Product Major ProductImpurityImpurity: 6-Nitro Isomer(Lowers MP)Purification->Impurity Removed in FiltrateProduct->Product MP: 90-115°CImpurity->Impurity Oily / Low MP

Caption: Synthesis pathway highlighting the nitration step where regioselectivity determines the final melting point purity.

Safety & Handling (The "Self-Validating" System)

When working with CAS 97655-14-6, researchers must adopt a "self-validating" safety approach. Do not assume stability; prove it.

  • The "Matchstick" Test (Preliminary): Before putting a large batch in an oven, heat a small amount (10 mg) on a spatula. Rapid popping or smoking indicates high energy content.

  • Solvent Selection: Avoid recrystallizing from high-boiling solvents (like DMSO) if the thermal stability is unknown, as solvent entrapment can lower the decomposition onset. Use Ethanol/Water or Toluene systems.

  • Storage: Store in amber vials at 2-8°C. The nitro group promotes photochemical degradation, which will manifest as a darkening of the solid and a broadening of the melting point range.

Characterization Workflow Diagram

CharacterizationSampleRaw Sample(CAS 97655-14-6)VisualVisual Inspection(Color/Crystal Form)Sample->VisualDSCDSC Screening(5°C/min ramp)Visual->DSCDecisionExotherm < 200°C?DSC->DecisionSafeProceed to TGA& MP DeterminationDecision->SafeNoUnsafeSTOP: Energetic HazardDo not scale upDecision->UnsafeYesDataGenerate CoA:MP, T_onset, PuritySafe->Data

Caption: Step-by-step decision tree for thermally characterizing nitro-aromatic intermediates.

References

  • Chemsynthesis. (2025).[3][4][5][6] Synthesis and physical properties of 2-(4,5-dimethoxy-2-nitrophenyl)acetonitrile. Retrieved from [Link]

  • Wirz, J., et al. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds. Helvetica Chimica Acta.[7] Retrieved from [Link]

Reactivity Profile of Nitro-Substituted Phenylacetonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Nitro-Substituted Phenylacetonitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitro-substituted phenylacetonitriles represent a high-value scaffold in organic synthesis, serving as "chameleonic" intermediates. They possess a unique electronic architecture where two powerful electron-withdrawing groups (EWGs)—the nitro (


) and cyano (

) moieties—synergistically activate the benzylic methylene position. This guide dissects the reactivity profile of these compounds, moving beyond basic characterization to advanced C-H activation, selective redox manipulations, and heterocycle construction.

Electronic Architecture & Acidity Profile

The defining feature of nitro-phenylacetonitriles is their exceptional C-H acidity. The methylene protons (


-protons) are significantly more acidic than those of unsubstituted phenylacetonitrile due to the combined inductive (

) and mesomeric (

) effects.
The Acidity Cliff

While phenylacetonitrile has a


 of approximately 21.9  in DMSO, the introduction of a nitro group drastically lowers this value.
CompoundPosition of


(DMSO)
Electronic Rationale
PhenylacetonitrileN/A21.9Resonance stabilization by phenyl and cyano groups only.
4-Nitrophenylacetonitrile Para~12.3 Direct resonance conjugation stabilizes the carbanion effectively.
2-Nitrophenylacetonitrile Ortho~13.0 Strong inductive effect; steric inhibition of resonance may slightly reduce acidity vs. para.
3-Nitrophenylacetonitrile Meta~18.0 Primarily inductive stabilization; lacks direct resonance conjugation.

Data grounded in Bordwell Acidities [1].

Resonance Stabilization (Visualized)

The stability of the deprotonated species (carbanion) is the driving force for its nucleophilicity.

Resonance cluster_0 Carbanion Resonance Forms A Benzylic Carbanion (Localized) B Nitrile-Stabilized (Ketenimine-like) A->B Delocalization to CN C Nitro-Stabilized (Aci-nitro form) A->C Delocalization to NO2 (Para/Ortho only)

Figure 1: Resonance delocalization pathways for the p-nitrophenylacetonitrile anion.

The -Carbon Reactivity (C-H Activation)

Due to the high acidity (


), the methylene group can be deprotonated by mild bases (e.g., 

,

), avoiding the need for organolithiums which might attack the nitrile or nitro groups.
Phase Transfer Catalyzed (PTC) Alkylation

Mechanism: The interface between an organic solvent and an aqueous base allows for controlled mono- or bis-alkylation.

  • Reagents: Alkyl halide (

    
    ), 
    
    
    
    (cat.), Toluene/50%
    
    
    .
  • Selectivity: Mono-alkylation is favored by controlling stoichiometry, but the product is often less acidic than the starting material due to steric hindrance, though electronic effects usually keep it active.

Knoevenagel Condensation

The methylene group readily condenses with aldehydes to form acrylonitriles.

  • Protocol Insight: For nitro-substituted variants, amine bases (piperidine) in ethanol are sufficient. No Lewis acid activation is typically required due to the "push-pull" activation of the substrate.

The Nitro-Nitrile Interplay: Selective Redox Profiles

A critical challenge in drug development is the chemoselective reduction of the nitro group in the presence of the nitrile, or vice versa.

Selective Nitro Reduction (Retention of Nitrile)

Reducing the nitro group to an aniline without touching the nitrile requires specific chemoselective reagents. Standard catalytic hydrogenation (


) often reduces both or causes hydrogenolysis of the benzylic nitrile.

Recommended Protocol: Stannous Chloride Reduction This method is highly selective for


 while leaving 

intact [2].
  • Reagents:

    
     (5 equiv), Ethanol/Ethyl Acetate.
    
  • Conditions: Reflux, 2-4 hours.

  • Workup Note: Tin salts form emulsions. Use Rochelle's salt (potassium sodium tartrate) during workup to solubilize tin species.

Reductive Cyclization (Indole Synthesis)

For ortho-nitrophenylacetonitriles, reduction triggers an intramolecular cascade to form indoles. This is a powerful method for constructing the indole core found in tryptamine derivatives.

IndoleSynthesis Start o-Nitrophenylacetonitrile Inter1 o-Aminophenylacetonitrile (Transient) Start->Inter1 H2, Pd/C (Reduction) Inter2 Intramolecular Cyclization (Nucleophilic attack on CN) Inter1->Inter2 Spontaneous End 2-Aminoindole / Indole (After tautomerization/hydrolysis) Inter2->End -NH3

Figure 2: Cascade mechanism for the synthesis of indoles from o-nitrophenylacetonitrile.

Advanced Transformations: Vicarious Nucleophilic Substitution (VNS)

Unlike standard Nucleophilic Aromatic Substitution (


) which requires a leaving group (like a halogen), VNS allows for the direct alkylation of the aromatic ring preserving the nitro group.
  • Concept: Nitro-phenylacetonitriles can act as the electrophile in VNS if reacted with carbanions bearing a leaving group (e.g., chloromethyl phenyl sulfone).

  • Regioselectivity: The reaction typically occurs ortho or para to the nitro group.

  • Mechanism: Addition of the nucleophile to the arene

    
    
    
    
    
    -elimination of the leaving group from the nucleophile
    
    
    re-aromatization via protonation [3].

Experimental Protocols

Protocol A: Chemoselective Reduction of p-Nitrophenylacetonitrile

Objective: Synthesis of p-aminophenylacetonitrile.

  • Setup: In a 250 mL round-bottom flask, dissolve p-nitrophenylacetonitrile (10 mmol, 1.62 g) in Ethanol (50 mL).

  • Addition: Add

    
     (50 mmol, 11.2 g) in one portion.
    
  • Reaction: Heat to reflux (

    
    ) for 3 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot.
  • Quench: Cool to room temperature. Pour into ice water (100 mL).

  • Neutralization: Carefully adjust pH to 8-9 using saturated

    
     or 
    
    
    
    . Caution: Exothermic.
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
Protocol B: Knoevenagel Condensation (Solvent-Free)

Objective: Synthesis of


-cyanostilbene derivatives.
  • Mixing: Combine p-nitrophenylacetonitrile (1.0 equiv) and benzaldehyde (1.0 equiv) in a mortar.

  • Catalysis: Add solid

    
     (0.1 equiv) or Piperidine (0.1 equiv).
    
  • Grinding: Grind with a pestle for 5–10 minutes. The mixture will likely liquefy (eutectic melt) and then resolidify as the product forms.

  • Validation: The formation of a bright yellow/orange solid indicates conjugation. Recrystallize from Ethanol.

Safety & Stability Hazards

  • Cyanide Metabolism: Phenylacetonitriles can be metabolized to release cyanide in vivo. Handle with extreme care; avoid skin contact.[1]

  • Energetics: Polynitro compounds are potential explosives. While mono-nitro phenylacetonitriles are generally stable, avoid heating dry residues to decomposition temperatures (

    
    ).
    
  • Base Sensitivity: Strong bases can cause polymerization of the nitrile or rapid exothermic decomposition. Always add base slowly at controlled temperatures.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[2] Link

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link

  • Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Technical Support Center. Link

  • LookChem. (2025). p-Nitrophenylacetonitrile Safety and Properties. Link

Sources

Advanced Safety and Handling Protocols for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery and process chemistry, I frequently encounter the challenge of balancing chemical reactivity with stringent occupational safety protocols. 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS: 97655-14-6) is a highly versatile organic building block. Its unique combination of a nitroaromatic moiety and an aliphatic nitrile group makes it an ideal precursor for synthesizing complex indoles, oxindoles, and quinoline derivatives critical to pharmaceutical pipelines[1].

However, this dual functionality necessitates a rigorous, causality-driven approach to hazard classification and laboratory handling. This technical guide synthesizes the core requirements of its Safety Data Sheet (SDS) with field-proven experimental workflows, ensuring that researchers can leverage this compound without compromising scientific integrity or laboratory safety.

Chemical Identity and Quantitative Hazard Data

Understanding the inherent risks of a molecule begins with its structural components. The nitro group is highly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack, while the acetonitrile side chain provides a reactive methylene center.

Below is a consolidated summary of the compound's physical properties and Globally Harmonized System (GHS) hazard classifications[2][3].

Property / ClassificationData Summary
Chemical Name 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile
CAS Number 97655-14-6
Molecular Formula C₁₀H₁₀N₂O₃
Molecular Weight 206.19 g/mol
Signal Word Warning
Primary Hazard Statements H302 : Harmful if swallowed.H312 : Harmful in contact with skin.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H332 : Harmful if inhaled.H335 : May cause respiratory irritation.
The Causality of Nitroaromatic Toxicity

To move beyond merely following instructions, scientists must understand why specific hazards exist. Why is this compound classified with H302 and H332? The toxicity of nitroaromatics is deeply rooted in their biological reduction pathways.

In vivo, nitroreductase enzymes catalyze a single-electron transfer to the nitro group, generating a highly reactive nitro anion radical[4]. This radical can react with molecular oxygen to produce superoxide anions, leading to severe oxidative stress. Furthermore, subsequent reduction steps yield hydroxylamine intermediates. These hydroxylamines are notorious for causing methemoglobinemia (by oxidizing Fe²⁺ in hemoglobin to Fe³⁺) and acting as potent cross-linkers that induce DNA damage and mutagenesis[4].

G A 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile B Nitroreductase (1e- Transfer) A->B C Nitro Anion Radical B->C Reduction D Superoxide Anion (ROS / Oxidative Stress) C->D +O2 E Hydroxylamine Intermediate C->E Further Reduction F DNA Damage & Mutagenesis E->F Cross-linking

Bioactivation pathway of nitroaromatics leading to oxidative stress and DNA damage.

Self-Validating Safety Protocols (SDS Implementation)

A safety protocol is only effective if it functions as a self-validating system—meaning the workflow cannot proceed if a safety parameter fails. When handling 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, implement the following controls:

  • Engineering Controls & Ventilation: Do not rely solely on PPE. The primary defense against H332 (Harmful if inhaled) is the chemical fume hood.

    • Self-Validation Check: Before opening the reagent bottle, verify the hood's continuous flow monitor reads ≥ 0.5 m/s. If the airflow drops below this threshold, an interlock should automatically halt any active stirring or heating mantles.

  • PPE Causality: Nitrile gloves (double-gloved) are mandatory. The lipophilicity provided by the methoxy and methyl groups enhances dermal penetration, validating the H312 hazard.

    • Self-Validation Check: The outer glove must be visually inspected and discarded immediately upon suspected contamination to prevent breakthrough to the inner glove.

  • Storage Integrity: Store at 2-8°C in a sealed container under an inert gas (Argon/Nitrogen). The nitro group can act as an internal oxidant under extreme thermal stress. Keeping the compound cool and inert prevents slow degradation and dangerous pressure buildup.

Experimental Workflow: Safe Reductive Cyclization to Indole

A highly valuable application for this compound is its conversion to a 5-methoxy-4-methylindole derivative via reductive cyclization[1]. Because the reduction of the nitro group is highly exothermic, the methodology must integrate thermal safety checkpoints.

Step-by-Step Methodology:
  • Preparation & Solvation: Suspend 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile in anhydrous ethanol within a pressure-rated hydrogenation reactor.

    • Causality: Ethanol acts as an effective hydrogen donor solvent while its heat capacity helps dissipate the initial exothermic shock.

  • Catalyst Addition: Add 10% Pd/C catalyst strictly under an argon blanket.

    • Causality: Dry Pd/C is pyrophoric. The argon blanket prevents the ignition of ethanol vapors, which could otherwise cause a flash fire.

  • Hydrogenation (The Self-Validating Step): Introduce H₂ gas at 3 atm. Monitor the internal temperature using an inline thermocouple.

    • Self-Validation Check: The system is programmed to maintain 25°C. If the exothermic nitro-reduction pushes the internal temperature >35°C, the H₂ feed valve automatically shuts off, and the reactor's cooling jacket flow increases to 100%.

  • Cyclization: Upon complete reduction to the aniline intermediate, the newly formed nucleophilic amine attacks the adjacent nitrile group to form the indole core[1].

  • Quenching and Filtration: Vent residual H₂ gas safely into the exhaust system. Filter the Pd/C through a Celite pad kept wet with water.

    • Causality: Allowing the filtered catalyst to dry exposes it to atmospheric oxygen, risking a delayed laboratory fire.

G S1 Phase 1: Pre-Reaction Verify Hood Airflow >0.5 m/s S2 Phase 2: Reagent Prep Weigh under local exhaust S1->S2 S3 Phase 3: Catalytic Reduction Pd/C, H2 (Exothermic) S2->S3 S4 Safety Check: Temp > 35°C? Auto-shutoff H2 & Cool S3->S4 S4->S3 Cooling Active S5 Phase 4: Cyclization Indole Core Formation S4->S5 Temp OK S6 Phase 5: Quench & Waste Filter wet Pd/C, Segregate waste S5->S6

Self-validating experimental workflow for the safe reductive cyclization to indoles.

References
  • Title : Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments Source : SciELO URL :[Link]

  • Title : Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles Source : PubMed Central (PMC) URL :[Link]

Sources

Electronic properties and dipole moment of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a substituted aromatic compound with a unique combination of functional groups that are of significant interest in the field of medicinal chemistry and materials science. The presence of a nitro group, a powerful electron-withdrawing group, in conjunction with electron-donating methoxy and methyl groups on the phenyl ring, creates a complex electronic environment. This environment, further influenced by the acetonitrile substituent, dictates the molecule's reactivity, intermolecular interactions, and potential biological activity. Understanding the electronic properties and dipole moment of this molecule is crucial for predicting its behavior in various chemical and biological systems, thereby guiding its potential applications, particularly in drug design and development. This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing this molecule.

Molecular Structure and Synthesis

The molecular structure of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile features a benzene ring substituted with four different functional groups. The relative positions of these groups are key to the molecule's electronic characteristics.

A plausible synthetic route to this compound would involve the nitration of a suitably substituted phenylacetonitrile precursor. For instance, starting from 2-(5-methoxy-4-methylphenyl)acetonitrile, a nitrating agent could be employed to introduce the nitro group at the ortho position, directed by the activating methoxy and methyl groups.

Precursor 2-(5-methoxy-4-methylphenyl)acetonitrile Product 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Precursor->Product Nitration Reagents Nitrating Agent (e.g., HNO3/H2SO4) Reagents->Product

Caption: A potential synthetic pathway for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

Electronic Properties: A Theoretical and Spectroscopic Perspective

The electronic properties of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile are governed by the interplay of its electron-donating (methoxy, methyl) and electron-withdrawing (nitro, cyano) substituents. This push-pull electronic arrangement is expected to result in significant intramolecular charge transfer (ICT) characteristics.

Frontier Molecular Orbitals (FMOs)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. For this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, influenced by the methoxy and methyl groups. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Spectroscopic Characterization

Spectroscopic techniques provide experimental insight into the electronic structure of a molecule.

  • UV-Visible Spectroscopy: The electronic transitions, particularly the ICT from the donor-substituted part of the molecule to the acceptor-substituted part, can be observed using UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) is indicative of the HOMO-LUMO energy gap.

  • Infrared (IR) Spectroscopy: The vibrational frequencies of the functional groups in the IR spectrum are sensitive to the electronic environment. For instance, the stretching frequency of the nitrile (C≡N) group and the symmetric and asymmetric stretching frequencies of the nitro (NO2) group will be influenced by the overall electron distribution in the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) in the aromatic ring provide detailed information about the electron density at different positions. The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating methoxy and methyl groups will cause an upfield shift (lower ppm).[2][3]

Spectroscopic Technique Expected Observations
UV-VisibleIntramolecular charge transfer band in the near-UV or visible region.
Infrared (IR)Characteristic stretching frequencies for C≡N, NO2, C-O, and aromatic C-H bonds, with shifts indicating electronic effects.[4][5]
¹H NMRComplex aromatic region with distinct chemical shifts for each proton, influenced by the electronic nature of the substituents.[2]
¹³C NMRAromatic carbons will show a wide range of chemical shifts reflecting the electron-donating and -withdrawing effects of the substituents.[3]

Dipole Moment: A Key to Intermolecular Interactions

The dipole moment is a measure of the overall polarity of a molecule and is a critical parameter for understanding its solubility, intermolecular interactions, and binding affinity to biological targets. The significant difference in electronegativity between the atoms in the methoxy, nitro, and cyano groups, combined with their asymmetric arrangement on the phenyl ring, is expected to result in a substantial molecular dipole moment.

Computational Prediction of Dipole Moment

The dipole moment of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile can be accurately predicted using quantum chemical calculations, such as Density Functional Theory (DFT).[6] These calculations provide the magnitude and direction of the dipole moment vector.

Start Define Molecular Geometry DFT Perform DFT Calculation (e.g., B3LYP/6-311G**) Start->DFT Properties Calculate Electronic Properties: - Dipole Moment - HOMO/LUMO Energies - Electron Density DFT->Properties Analysis Analyze Results Properties->Analysis

Caption: A simplified workflow for the computational analysis of molecular properties.

Experimental Determination of Dipole Moment

Experimentally, the dipole moment can be determined by measuring the dielectric constant of a dilute solution of the compound in a nonpolar solvent.[7] Another method involves studying the solvatochromic shifts of the molecule's absorption or emission spectra in a series of solvents with varying polarities.[8][9] The change in the Stokes shift with solvent polarity can be used to estimate the change in the dipole moment upon electronic excitation.

Potential Applications in Drug Development

The structural motifs present in 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile are found in numerous biologically active molecules. Nitroaromatic compounds have been explored for a variety of therapeutic applications, including as antimicrobial and anticancer agents.[10] The acetonitrile group can participate in hydrogen bonding and other interactions with biological targets. The methoxy and methyl groups can modulate the lipophilicity and metabolic stability of the molecule. Therefore, this compound could serve as a scaffold or an intermediate in the synthesis of novel drug candidates. Its electronic properties and dipole moment will be critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Conclusion

While direct experimental data for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is not extensively available in the public domain, a comprehensive understanding of its electronic properties and dipole moment can be achieved through a combination of theoretical predictions and by analogy to structurally related compounds. The interplay of its electron-donating and electron-withdrawing substituents is expected to result in a molecule with a significant dipole moment and interesting spectroscopic characteristics. The insights gained from such studies are invaluable for guiding the synthesis and evaluation of this and related compounds for potential applications in medicinal chemistry and materials science.

References

  • A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts - Benchchem. (n.d.).
  • p-Nitrophenylacetonitrile(555-21-5) 13C NMR spectrum - ChemicalBook. (n.d.).
  • IR spectra and structure of (4-nitrophenyl)acetonitrile and of its carbanion: Experimental and ab initio studies - ResearchGate. (2025, December 14).
  • p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem - NIH. (n.d.).
  • (2-Nitrophenyl)acetonitrile - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).
  • Application Notes and Protocols: 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile in Medicinal Chemistry - Benchchem. (n.d.).
  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - ResearchGate. (2025, August 10).
  • The dipole moments of certain methoxy compounds. (n.d.).
  • Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - RSC Publishing. (n.d.).
  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide - Benchchem. (n.d.).
  • Quantum chemical calculations and their uses - Research, Society and Development. (2021, July 16).
  • Dipole Moments and Solvatochromism of Metal Complexes: Principle Photophysical and Theoretical Approach - The Royal Society of Chemistry. (n.d.).
  • Synthesis, Crystal Structure, Spectra and Quantum Chemical Study on 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline - MDPI. (2014, April 23).
  • (PDF) The excited state dipole moment of 2-[(4-methoxyphenyl)ethynyl]-3-(1-methyl-1H-indol-3-yl)-quinoxaline from thermochromic shifts - ResearchGate. (2019, October 25).
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (2022, June 3).

Sources

Methodological & Application

Technical Application Note: Hydrolysis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The hydrolysis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a critical transformation in the synthesis of indole-based non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. This reaction converts the nitrile moiety (-CN) into a carboxylic acid (-COOH), typically serving as the precursor for a subsequent reductive cyclization to the indole core.

Chemical Context & Challenges

The substrate presents a specific substitution pattern—an electron-withdrawing nitro group at the ortho position (C2) and electron-donating methoxy/methyl groups at C5 and C4.[1]

  • Electronic Activation: The ortho-nitro group exerts a strong inductive effect (-I) and mesomeric withdrawal (-M), significantly increasing the electrophilicity of the nitrile carbon. This theoretically accelerates nucleophilic attack by water (acidic) or hydroxide (basic).

  • Benzylic Acidity (The "Red Tar" Risk): The ortho-nitro group dramatically increases the acidity of the benzylic protons (the -CH2- between the ring and the nitrile). In strongly basic conditions, this can lead to deprotonation, forming a deep red/black resonance-stabilized carbanion. This species is prone to oxidative dimerization or polymerization, often resulting in low yields and difficult purification.

  • Solubility: The lipophilic aromatic core requires a solvent system that maintains homogeneity at reflux temperatures to ensure complete conversion.

Recommendation: While both acidic and basic hydrolysis are possible, Acid-Catalyzed Hydrolysis (Method A) is designated as the primary protocol. It avoids the formation of benzylic carbanions, resulting in a cleaner reaction profile and higher purity product.

Reaction Mechanism & Pathway[2][3][4][5][6]

The transformation proceeds via a stepwise addition of water. In acidic media, the nitrile nitrogen is protonated, activating the carbon for nucleophilic attack by water.[2][3][4] The reaction passes through an amide intermediate, which is often isolable if the reaction is stopped early, but under vigorous reflux, it converts fully to the carboxylic acid.

Visualized Pathway (Graphviz)

HydrolysisPath cluster_legend Reaction Phase Nitrile Nitrile Substrate (C10H10N2O3) Protonated Protonated Nitrile (Activated) Nitrile->Protonated + H+ Imidate Imidate Intermediate Protonated->Imidate + H2O Amide Primary Amide (Stable Intermediate) Imidate->Amide Tautomerization Acid Target Acid (Product) Amide->Acid + H2O / H+ / Heat - NH4+

Caption: Stepwise mechanistic progression from nitrile to carboxylic acid via acid catalysis.

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (Standard of Excellence)

Best for: High purity, avoiding side-reactions, scale-up.

Reagents:

  • Substrate: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH)[5]

  • Acid: Sulfuric Acid (H2SO4, conc.) or Hydrochloric Acid (HCl, conc.)

  • Water[4][6]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with the Nitrile substrate (e.g., 10 g). Add Glacial Acetic Acid (5.0 vol, 50 mL) and Water (5.0 vol, 50 mL). Stir to suspend.

    • Note: AcOH is crucial for solubilizing the lipophilic nitro-aromatic.

  • Acid Addition: Cautiously add Concentrated H2SO4 (5.0 eq) or Conc. HCl (10 vol) dropwise. The reaction is exothermic; ensure temperature is controlled during addition.

  • Reflux: Heat the mixture to reflux (approx. 100–110 °C).

  • Monitoring: Maintain reflux for 4–6 hours. Monitor by HPLC or TLC (mobile phase: Hexane/Ethyl Acetate 1:1). Look for the disappearance of the nitrile spot (high Rf) and the transient appearance/disappearance of the amide (mid Rf) to form the acid (low Rf, streaks on silica).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into crushed ice (approx. 500 g).

    • The product should precipitate as a solid. Stir for 30 minutes to granulate.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water or Toluene if necessary.

Method B: Base-Catalyzed Hydrolysis (Alternative)

Best for: Substrates sensitive to strong acid (unlikely here) or if rapid initial screening is needed.

Warning: Perform under inert atmosphere (Nitrogen/Argon) to minimize oxidative coupling of the benzylic position.

Protocol:

  • Setup: Round-bottom flask with reflux condenser.

  • Solution: Dissolve Nitrile (1.0 eq) in Ethanol (10 vol).

  • Base Addition: Add aqueous NaOH or KOH (20% w/v, 5.0 eq).

  • Reflux: Heat to reflux (approx. 80 °C) for 6–12 hours.

    • Observation: The solution may turn deep red/brown due to the ortho-nitro benzylic anion. This is normal but prolonged exposure increases impurity formation.

  • Work-up:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with water.[2][7][8]

    • Critical Step: Wash the aqueous basic layer with Ethyl Acetate (to remove unreacted neutral organic impurities and dimers).

    • Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product will precipitate.[5][8][9]

  • Isolation: Filter and wash with water.[5][10]

Data Summary & Process Parameters

ParameterMethod A (Acidic)Method B (Basic)
Solvent System AcOH / H2O / H2SO4EtOH / H2O / NaOH
Temperature 100–110 °C80 °C (Reflux)
Time 4–6 Hours6–12 Hours
Yield (Typical) 85–92%70–80%
Impurity Profile Low (Clean conversion)Moderate (Oxidative dimers possible)
Color of Crude Off-white / Pale YellowBrown / Dark Orange

Troubleshooting & Optimization

Issue: Incomplete Conversion (Stalled at Amide)

If the reaction stalls at the amide intermediate (often seen as a spot just below the nitrile on TLC):

  • Acid Route: Increase the concentration of acid (use H2SO4 instead of HCl) or increase the reflux temperature by reducing the water content (raising the boiling point of the AcOH/Water mix).

  • Base Route: Add solid KOH to increase base strength or switch solvent to Ethylene Glycol (higher boiling point, 150 °C) for 1 hour.

Issue: Low Yield / Dark Product
  • Cause: Likely oxidative degradation of the benzylic position in Method B.

  • Fix: Switch to Method A immediately. If Method B is mandatory, degas all solvents with Nitrogen for 30 minutes prior to reaction and maintain a strict N2 blanket.

References

  • Vertex AI Search. (2023). Hydrolysis of Nitriles - Organic Synthesis: General Procedure. Retrieved from 7

  • Organic Chemistry Tutor. (2023). Mechanism of Nitrile Hydrolysis (Acidic & Basic). Retrieved from 3

  • BenchChem. (2025). Reactivity of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile and Structurally Similar Nitriles. Retrieved from

  • Dana Bioscience. (2023). Product Specification: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile. Retrieved from 11[11]

Sources

Application Note: Chemoselective Reduction of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The reduction of ortho-nitrophenylacetonitriles, such as 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile , to their corresponding anilines is a critical transformation in the synthesis of substituted oxindoles, indoles, and quinolines. For drug development professionals, isolating the intermediate 2-(2-Amino-5-methoxy-4-methylphenyl)acetonitrile without triggering spontaneous cyclization or over-reduction is a notorious chemoselective challenge.

This application note details the mechanistic causality behind this liability and provides field-proven, self-validating protocols to achieve high-fidelity chemoselective reduction, ensuring scalable access to the acyclic amine building block.

Mechanistic Causality: Navigating the Pschorr-Hoppe Liability

The fundamental challenge in this reduction is not merely differentiating the nitro group from the aliphatic nitrile. The true liability is kinetic: the proximity of the newly formed nucleophilic amine to the electrophilic nitrile carbon.

As documented in the classic1 [1], exposing ortho-nitrophenylacetonitriles to strong acidic reductions (e.g., Sn/HCl) or high temperatures drives an intramolecular cyclization. The amine attacks the nitrile, and subsequent elimination of ammonia yields an indole derivative.

Furthermore, catalytic hydrogenation must be strictly governed. Seminal work by Snyder et al. on the2 [2] demonstrated that the reaction trajectory is entirely dependent on hydrogen stoichiometry. Consuming exactly 3 equivalents of H₂ yields the desired aniline. However, if the system is allowed to consume 4 equivalents of H₂ , ammonia is liberated, and the indole core is irreversibly formed.

To isolate the acyclic amine, the reduction must utilize neutral to mildly acidic proton sources and operate under strict kinetic control (ambient temperatures).

ReactionPathway Nitro 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile (Starting Material) Amine 2-(2-Amino-5-methoxy- 4-methylphenyl)acetonitrile (Desired Product) Nitro->Amine Kinetic Control (Zn/NH4Cl or 3 eq H2) Indole 5-Methoxy-6-methyl- 1H-indole Derivatives (Cyclized Byproduct) Nitro->Indole Pschorr-Hoppe Indole Synthesis Amine->Indole Thermodynamic Push (Strong Acid/Base or 4 eq H2) - NH3

Figure 1: Reaction pathway illustrating the chemoselective reduction vs. the Pschorr-Hoppe cyclization liability.

Quantitative Method Comparison

Selecting the optimal protocol depends on scale, available equipment, and downstream purity requirements. The table below summarizes the causality and outcomes of common 3 [3].

Reduction StrategyReagentsChemoselectivity (Nitro vs Nitrile)Cyclization RiskScalabilityCausality & Notes
Mild Metal-Mediated Zn dust, aq. NH₄Cl, EtOHExcellentLow HighNH₄Cl provides a self-buffering, mild proton source preventing acid-catalyzed cyclization.
Catalytic Hydrogenation 10% Pd/C, H₂ (gas), EtOAcExcellentHigh MediumRequires strict volumetric control of H₂ (exactly 3 equiv) to prevent indole formation.
Harsh Metal-Mediated SnCl₂, HCl, HeatGoodExtreme LowClassic Pschorr-Hoppe conditions; forces cyclization to the indole. Not recommended.

Experimental Protocols

Protocol A: Zinc/Ammonium Chloride Reduction (Recommended)

This method leverages a single-electron transfer mechanism from Zinc dust, utilizing Ammonium Chloride as a mild proton donor. It is the most reliable method for preventing the Pschorr-Hoppe cyclization.

Workflow Step1 1. Solubilization Dissolve Nitroarene in EtOH/THF (1:1) Step2 2. Mild Activation Add aq. NH4Cl, cool to 0-5 °C Step1->Step2 Step3 3. Electron Transfer Add Zn dust portionwise, stir at RT Step2->Step3 Step4 4. Quench & Filter Filter over Celite to remove Zn salts Step3->Step4 Step5 5. Isolation Extract with EtOAc, wash with Brine Step4->Step5

Figure 2: Step-by-step workflow for the mild Zinc-mediated reduction.

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 equiv, 10 mmol, 2.06 g) in a 1:1 mixture of Ethanol and THF (40 mL). Causality: THF ensures complete dissolution of the organic substrate, while Ethanol acts as a co-solvent miscible with the aqueous phase.

  • Activation: Add a saturated aqueous solution of Ammonium Chloride (NH₄Cl, 5.0 equiv, 50 mmol, 2.67 g in 10 mL H₂O). Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath.

  • Electron Transfer: Slowly add Zinc dust (10.0 equiv, 100 mmol, 6.54 g) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic electron transfer, preventing localized heating that could provide the thermodynamic activation energy for cyclization.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Filtration: Once complete, filter the heterogeneous mixture through a pad of Celite to remove insoluble Zinc salts. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validating System & Quality Control:

  • Visual Cue: The starting material solution is typically vibrant yellow. As the reduction proceeds, the solution becomes colorless or pale brown.

  • TLC Monitoring: (Eluent: 30% EtOAc in Hexanes). The starting material (high

    
    , UV active) will disappear. The product amine will appear as a highly polar spot (low 
    
    
    
    ) that stains intensely positive (purple/brown) with Ninhydrin.
  • LC-MS: The starting material (MW: 206.19) will shift to the amine (MW: 176.21). Look for the

    
     peak at m/z 177.2.
    
Protocol B: Controlled Catalytic Hydrogenation

If metal waste (Zinc) must be avoided, catalytic hydrogenation is viable, provided strict volumetric control of hydrogen gas is maintained[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the nitroarene (10 mmol) in anhydrous Ethyl Acetate (50 mL) in a hydrogenation flask. Causality: EtOAc is preferred over Methanol to minimize solvent-mediated side reactions with the highly reactive intermediate amine.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 200 mg) under an Argon atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or a controlled volumetric burette.

  • Strict Monitoring: Vigorously stir the reaction at room temperature. Monitor the volumetric uptake of H₂. The reaction must be arrested immediately upon the consumption of exactly 3.0 equivalents of H₂ (approx. 735 mL at STP). Causality: Exceeding 3 equivalents triggers the reductive elimination of ammonia and subsequent indole formation.

  • Quench & Isolation: Purge the flask with Argon. Filter the catalyst through a tightly packed Celite pad (Caution: Pd/C is pyrophoric when dry). Concentrate the filtrate in vacuo to yield the crude amine.

References

  • Gordon Gribble. "Pschorr–Hoppe Indole Synthesis". ResearchGate. Available at:[Link]

  • H. R. Snyder, E. P. Merica, C. G. Force, E. G. White. "Synthesis of Indoles by Catalytic Reduction of o-Nitrobenzyl Cyanides". ACS Publications. Available at:[Link]

  • "Nitro Reduction - Common Conditions". Common Organic Chemistry. Available at:[Link]

Sources

Using 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile as a precursor for indole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 5-Methoxy-4-methyl-1H-indole Using 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile as a Precursor

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and geometric structure allow it to participate in various biological interactions, making it a focal point in drug discovery programs targeting conditions from cancer to neurological disorders.[3][4][5] The specific substitution pattern on the indole ring is critical for modulating pharmacological activity, and the 5-methoxy-4-methyl substitution is of particular interest for its potential to confer desirable metabolic stability and receptor affinity.[3][6]

This guide provides a detailed, field-proven protocol for the synthesis of 5-Methoxy-4-methyl-1H-indole, starting from the readily accessible precursor, 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile. This approach leverages a robust and highly efficient reductive cyclization reaction, a cornerstone strategy for constructing the indole ring system from ortho-substituted nitroarenes.[7][8]

Core Principle and Mechanistic Rationale

The conversion of an ortho-nitrophenylacetonitrile to an indole is a classic and powerful transformation in heterocyclic chemistry.[8] The strategy hinges on the reduction of the nitro group to a primary amine, which is then perfectly positioned to undergo an intramolecular cyclization with the adjacent nitrile group, ultimately leading to the aromatic indole ring after elimination of ammonia.

Choice of Synthetic Route: Catalytic Transfer Hydrogenation

While several methods exist for the reduction of nitroarenes (e.g., metal-acid combinations like Fe/HCl or SnCl2), this protocol employs Catalytic Transfer Hydrogenation (CTH).[9] This choice is underpinned by several key advantages:

  • Enhanced Safety: CTH avoids the use of high-pressure hydrogen gas, instead generating hydrogen in situ from a stable donor molecule like ammonium formate.[10]

  • High Efficiency & Selectivity: Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation, often providing clean reactions with high yields and excellent functional group tolerance.[11][12]

  • Operational Simplicity: The reaction setup is straightforward, and the heterogeneous catalyst is easily removed by simple filtration, simplifying product work-up.

The mechanism involves the Pd/C-catalyzed decomposition of ammonium formate to produce hydrogen, which then coordinates to the palladium surface and reduces the nitro group to an aniline.[10] The resulting ortho-aminophenylacetonitrile undergoes a rapid, intramolecular cyclization and subsequent aromatization to yield the final indole product.

Mechanistic Pathway

The transformation proceeds through a well-defined sequence of reduction followed by cyclization and aromatization.

G cluster_0 Reductive Cyclization Mechanism Start 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile Intermediate1 2-(2-Amino-5-methoxy- 4-methylphenyl)acetonitrile Start->Intermediate1 Reduction of Nitro Group (Pd/C, HCOONH4) Intermediate2 3-Imino-5-methoxy- 4-methyl-2,3-dihydro- 1H-indole Intermediate1->Intermediate2 Intramolecular Cyclization Product 5-Methoxy-4-methyl-1H-indole Intermediate2->Product Aromatization (-NH3) G node_setup Reaction Setup Charge Flask with Precursor, HCOONH4, MeOH node_catalyst Catalyst Addition Add 10% Pd/C node_setup->node_catalyst node_reaction Reflux Heat to ~65 °C (2-4 hours) node_catalyst->node_reaction node_filter Filtration Cool to RT Filter through Celite® node_reaction->node_filter node_evap Concentration Remove MeOH via Rotary Evaporation node_filter->node_evap node_extract Extraction Partition between EtOAc and H2O node_evap->node_extract node_dry Drying & Final Concentration Wash with Brine Dry over Na2SO4 Concentrate node_extract->node_dry node_product Pure Product node_dry->node_product

Sources

Application Note: Precision Alkylation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents for the alkylation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Content Type: Application Notes and Protocols

Introduction & Strategic Context

The alkylation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a pivotal transformation in the synthesis of polysubstituted indole cores, particularly those found in third-generation EGFR inhibitors (e.g., Osimertinib analogs) and other oncology targets.

This substrate presents a unique chemical environment:

  • High Acidity: The methylene protons (

    
    -position) are exceptionally acidic (
    
    
    
    in DMSO) due to the synergistic electron-withdrawing effects of the nitrile group and the ortho-nitro group.
  • Redox Sensitivity: The ortho-nitro group makes the ring susceptible to Single Electron Transfer (SET) mechanisms, often leading to oxidative dimerization (formation of stilbene derivatives) or oxidative decomposition if harsh bases (e.g., NaH) are used without temperature control.

  • Steric Crowding: The 4-methyl and 5-methoxy substituents impose steric constraints that influence the trajectory of incoming electrophiles.

This guide outlines the optimal reagent systems to achieve mono- or di-alkylation while suppressing side reactions.

Reagent Selection Guide

The choice of base and solvent system is the critical determinant of success. We categorize reagents by their mechanistic suitability.

A. The "Gold Standard": Phase Transfer Catalysis (PTC)

For most alkylations (Methylation, Ethylation, Benzylation), PTC offers the highest safety profile and selectivity.

  • Base: 50% Aqueous NaOH or KOH.

  • Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA).

  • Solvent: Toluene, Dichloromethane (DCM), or 2-MeTHF.

  • Rationale: The biphasic system keeps the bulk concentration of the active carbanion low, minimizing oxidative dimerization. The ortho-nitro effect enhances the acidity sufficiently that hydroxide is effective.

B. The "Anhydrous" Route: Dipolar Aprotic Systems

Required for weak electrophiles or when strict anhydrous conditions are necessary (e.g., reaction with epoxides or acid-sensitive alkyl halides).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF, NMP, or DMSO.

  • Rationale: Carbonate bases are mild enough to prevent "runaway" deprotonation. The addition of NaI (0.1 eq) often accelerates the reaction via the Finkelstein effect.

C. The "Cryogenic" Route: Kinetic Control

Used strictly for mono-alkylation with highly reactive electrophiles to prevent over-alkylation.

  • Base: LiHMDS or NaHMDS.

  • Solvent: Anhydrous THF.

  • Temperature:

    
    .
    
  • Rationale: Strong, bulky bases at low temperatures ensure irreversible, quantitative deprotonation to the mono-anion before the electrophile is introduced.

Summary of Reagents
ComponentRecommended ReagentGrade/NotesFunction
Substrate 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile>98% PurityNucleophile
Base (PTC) NaOH (50% aq)Commercial solutionDeprotonation
Base (Anhydrous)

Anhydrous, -325 meshMild Base
Catalyst TBAB (Tetrabutylammonium bromide)99%Phase Transfer
Solvent Toluene or DMFAnhydrous (for DMF)Medium
Electrophile Alkyl Halide (R-X)Freshly distilledAlkylating Agent

Reaction Mechanism & Logic

The reaction follows an


 mechanism.[1] However, the stability of the nitronate intermediate (due to the o-nitro group) allows for resonance stabilization that can impede reaction if the counter-ion is too tightly bound.

AlkylationMechanism Substrate Substrate (Nitrile) Carbanion Resonance Stabilized Carbanion Substrate->Carbanion Deprotonation (Fast) Base Base (NaOH/PTC or K2CO3) Base->Carbanion Product C-Alkylated Product Carbanion->Product SN2 Attack (Rate Limiting) SideProduct Oxidative Dimer (Side Reaction) Carbanion->SideProduct Oxidative Coupling (If Base too strong/O2 present) Electrophile Electrophile (R-X) Electrophile->Product

Caption: Mechanistic pathway for the C-alkylation of o-nitrophenylacetonitriles, highlighting the critical branch point between productive alkylation and oxidative dimerization.

Experimental Protocols

Protocol A: Phase Transfer Catalyzed Alkylation (Recommended)

Best for: Methylation, Ethylation, Benzylation. High yield, scalable.[2]

Materials:

  • Substrate: 10.0 mmol (2.20 g)

  • Alkyl Halide (e.g., Iodomethane): 12.0 mmol (1.2 eq)

  • Toluene: 30 mL (3 vol)

  • NaOH (50% aq): 10.0 mL

  • TBAB: 0.5 mmol (5 mol%)

Step-by-Step Procedure:

  • Setup: Charge a 100 mL 3-neck round-bottom flask with the Substrate, Toluene, and TBAB. Stir at room temperature (20–25°C) until the solid is dispersed.

  • Base Addition: Add the 50% NaOH solution in one portion. The mixture will likely darken (deep red/purple) due to the formation of the highly conjugated anion. This is normal.

  • Electrophile Addition: Cool the mixture to 0–5°C using an ice bath. Add the Alkyl Halide dropwise over 15 minutes.

    • Critical: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent poly-alkylation.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously (800 rpm) to ensure efficient phase transfer.

    • Monitoring: Check by TLC or HPLC after 2 hours. The deep color should fade to a lighter orange/yellow as the anion is consumed.

  • Quench: Once conversion is >98%, dilute with water (30 mL) and Ethyl Acetate (30 mL). Separate the layers.

  • Workup: Wash the organic layer with water (

    
     mL) and Brine (20 mL). Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Hexane:EtOAc).

Protocol B: Mono-Alkylation via Carbonate Method

Best for: Sensitive electrophiles or preventing di-alkylation.

Materials:

  • Substrate: 5.0 mmol

  • 
    : 10.0 mmol (2.0 eq, anhydrous)
    
  • DMF: 15 mL

  • Alkyl Halide: 5.5 mmol (1.1 eq)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Substrate in DMF under Nitrogen atmosphere.

  • Base Activation: Add

    
     and stir at room temperature for 30 minutes. The color will change, indicating deprotonation.
    
  • Addition: Add the Alkyl Halide slowly.

  • Heating: If the electrophile is unreactive (e.g., alkyl chlorides), heat to 40–50°C. For iodides, room temperature is usually sufficient.

  • Workup: Pour the reaction mixture into ice-water (100 mL). The product often precipitates as a solid. Filter and wash with water.[1][3]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovery Oxidative dimerization of the substrate.Degas solvents thoroughly. Use PTC method (Protocol A) instead of NaH. Ensure Nitrogen atmosphere.[4]
Di-alkylation Excess base or electrophile; Temp too high.Reduce equivalents of R-X to 0.95 eq. Lower reaction temperature to 0°C. Use bulky base (LiHMDS).
No Reaction Poor phase transfer or inactive electrophile.Switch catalyst to TEBA or increase loading to 10 mol%. Add NaI (0.1 eq) to generate alkyl iodide in situ.
Dark Tar Formation Decomposition of the nitro group.Avoid strong hydride bases (NaH, KH) at high temperatures. Keep temp <50°C.
Decision Tree for Method Selection

SelectionTree Start Select Alkylation Method Q1 Is the Electrophile Hydrolytically Stable? Start->Q1 Q2 Is Mono-Alkylation Critical? Q1->Q2 Yes (e.g., MeI, BnBr) MethodB Protocol B: K2CO3/DMF Q1->MethodB No (e.g., Epoxides, Acid Chlorides) MethodA Protocol A: PTC (NaOH/Toluene) Q2->MethodA No (Di-alkylation ok) MethodC Protocol C: LiHMDS/THF (-78°C) Q2->MethodC Yes (Strict Mono)

Caption: Decision logic for selecting the appropriate alkylation protocol based on electrophile stability and selectivity requirements.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289. Link

  • AstraZeneca AB. (2016). Process for the preparation of EGFR inhibitors. World Intellectual Property Organization Patent WO2016054987. (Describes the use of similar nitro-acetonitrile intermediates in Osimertinib synthesis). Link

  • BenchChem. (2025).[1][5] Application Note: N-Alkylation and C-Alkylation of Phenylacetonitriles. Link

  • Zelinsky, N., & Feldmann, G. (1889). Alkylation of phenylacetonitrile with methylene iodide. Berichte der deutschen chemischen Gesellschaft.
  • Mudryk, B., & Makosza, M. (1988). Phase-transfer catalyzed alkylation of o-nitrobenzyl sulfones and nitriles. Synthesis, 1988(12), 1007-1009.

Sources

Scalable production methods for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Production of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Abstract

This application note details a scalable, high-purity synthetic protocol for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS 97655-14-6), a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1][2] The method utilizes a regioselective nitration strategy starting from readily available 3-methoxy-4-methylbenzyl precursors.[1][2] Emphasis is placed on process safety (controlling nitration exotherms), impurity management (regioisomer control), and scalable purification techniques suitable for multi-gram to kilogram batches.[2][3]

Introduction & Retrosynthetic Analysis

The target molecule is a tetra-substituted benzene derivative characterized by an electron-rich core (methoxy/methyl) deactivated by a nitro group.[1][2] The primary challenge in scale-up is achieving exclusive regioselectivity during the introduction of the nitro group while maintaining the integrity of the labile acetonitrile moiety, which is prone to hydrolysis under acidic conditions.[2]

Retrosynthetic Logic: The most robust disconnection is the C-N bond formation via electrophilic aromatic substitution (Nitration).

  • Precursor: (3-Methoxy-4-methylphenyl)acetonitrile.[2]

  • Regiochemistry: The methoxy group (

    
    ) at position 3 is the strongest directing group (ortho/para director).[2] Position 4 is blocked by the methyl group. Position 6 (para to methoxy) is electronically favored and sterically accessible, directing the nitro group precisely to the desired position relative to the acetonitrile chain.
    

Retrosynthesis Target Target Molecule 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Precursor Precursor (3-Methoxy-4-methylphenyl)acetonitrile Target->Precursor Nitration (HNO3/Ac2O) Regioselective C-N Bond Formation Start Starting Material 3-Methoxy-4-methylbenzyl Chloride Precursor->Start Cyanation (NaCN) Nucleophilic Substitution

Caption: Retrosynthetic pathway leveraging the para-directing effect of the methoxy group.[2]

Experimental Protocol

Step 1: Synthesis of (3-Methoxy-4-methylphenyl)acetonitrile

Objective: Conversion of the benzyl chloride to the phenylacetonitrile via Phase Transfer Catalysis (PTC).

Reagents:

  • 3-Methoxy-4-methylbenzyl chloride (1.0 equiv)[1][2]

  • Sodium Cyanide (NaCN) (1.2 equiv) [DANGER: HIGH TOXICITY] [2]

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)[2]

  • Solvent: Toluene / Water (1:1 v/v)[2]

Procedure:

  • Setup: In a jacketed reactor equipped with an overhead stirrer and reflux condenser, charge Toluene (5 vol) and 3-Methoxy-4-methylbenzyl chloride.

  • Aqueous Phase: In a separate vessel, dissolve NaCN (1.2 equiv) in Water (5 vol). Add TBAB (0.05 equiv).

  • Reaction: Add the aqueous cyanide solution to the toluene mixture. Heat to 60°C with vigorous stirring (400+ RPM) to ensure emulsion formation.

  • Monitoring: Monitor by HPLC/TLC until starting material is <1%. (Typical time: 4–6 hours).

  • Workup: Cool to 20°C. Separate phases. Wash the organic layer with 1N NaOH (to remove unreacted cyanide traces) followed by brine.

  • Safety Note: Treat all aqueous waste with bleach (NaOCl) to quench cyanide before disposal.

  • Isolation: Concentrate the organic layer under reduced pressure to yield the crude oil.

    • Yield Target: >90%[1][3][4][5][6]

    • Purity: >95% (Proceed to next step without distillation if purity is sufficient).

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at the C2 position (relative to the acetonitrile chain).

Reagents:

  • (3-Methoxy-4-methylphenyl)acetonitrile (1.0 equiv)[2]

  • Nitric Acid (70%, 1.1 equiv)[2][3]

  • Acetic Anhydride (3.0 equiv)[2]

  • Solvent: Dichloromethane (DCM) or Acetic Acid (AcOH)[2]

Procedure:

  • Preparation of Acetyl Nitrate (In-situ):

    • Cool Acetic Anhydride (3.0 equiv) to 0°C .

    • Slowly add Nitric Acid (1.1 equiv) dropwise, maintaining temperature < 5°C . (Exothermic!). Stir for 15 min to form the active nitrating species (

      
      ).
      
  • Substrate Addition:

    • Dissolve the precursor from Step 1 in DCM (5 vol). Cool to -5°C .[1][2]

    • Add the Acetyl Nitrate solution dropwise to the substrate over 1 hour.

    • Critical Parameter: Maintain internal temperature < 5°C . Higher temperatures increase the risk of nitrile hydrolysis to the amide.

  • Reaction: Stir at 0°C for 2–3 hours. Monitor by HPLC.

    • Endpoint: Disappearance of precursor.

  • Quench: Pour the reaction mixture onto crushed ice/water (10 vol) with vigorous stirring.

  • Workup:

    • Separate the organic layer.[7][8] Extract aqueous layer with DCM.[9]

    • Neutralize the combined organics with saturated

      
       solution until pH 7–8. (Caution: 
      
      
      
      evolution).
    • Wash with brine, dry over

      
      , and concentrate.
      
  • Purification (Crystallization):

    • The crude residue is typically a yellow solid.

    • Recrystallize from Ethanol/Water (9:1) or Isopropanol .

    • Heat to reflux to dissolve, cool slowly to 0°C. Filter the pale yellow needles.[3]

    • Yield Target: 75–80%[2]

    • Purity: >98% HPLC.[10]

Process Safety & Engineering Controls

HazardControl Measure
Cyanide Toxicity Use a closed reactor system. Keep a cyanide antidote kit (e.g., Hydroxocobalamin) onsite.[3] Scrub off-gas with NaOH/Bleach.[1]
Nitration Exotherm The formation of acetyl nitrate and the nitration itself are highly exothermic. Use a jacketed reactor with cryo-cooling.[2] DoS (Dosing controlled) : The rate of acid addition must be limited by the cooling capacity.
Nitrile Hydrolysis Strict temperature control (<10°C) during nitration is essential to prevent conversion of the nitrile to the primary amide (a common impurity).[2]
Shock Sensitivity While this specific nitro compound is stable, dry nitro-aromatics can be energetic. Avoid grinding dry solids; keep damp or handle in solution where possible during transfer.

Analytical Quality Control

HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[3]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[2]
    
  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (nitrile/amide).[2]

  • Retention Time Markers:

    • Precursor: ~6.5 min

    • Target (2-Nitro isomer): ~8.2 min

    • Impurity (Amide hydrolysis product): ~5.1 min[2]

NMR Characterization (Expected):

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       7.75 (s, 1H, Ar-H ortho to Nitro),[2][3]
      
    • 
       6.95 (s, 1H, Ar-H ortho to Methoxy),[2][3]
      
    • 
       4.10 (s, 2H, 
      
      
      
      -CN),[2][3]
    • 
       3.98 (s, 3H, 
      
      
      
      ),[2][3]
    • 
       2.35 (s, 3H, 
      
      
      
      ).[2][3]
  • Note: The singlet patterns confirm the para-relationship of the protons, characteristic of the 1,2,4,5-substitution pattern.[3]

References

  • Osimertinib Synthesis Overview: BenchChem Application Notes: Synthesis of Osimertinib and its Analogues. Retrieved from .[2]

  • Nitration Methodologies: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
  • Cyanation Protocols: Starks, C. M., & Liotta, C. (1978).[3] Phase Transfer Catalysis: Principles and Techniques. Academic Press.

  • Safety Data: Acetonitrile and Nitro-compounds Handling. New Jersey Department of Health Hazardous Substance Fact Sheets. Retrieved from .[2]

  • Commercial Availability & CAS Verification: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS 97655-14-6). BLD Pharm Product Catalog. Retrieved from .

Sources

Application Note: Catalytic Hydrogenation Techniques for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS: 97655-14-6)

Executive Summary

In advanced organic synthesis and drug development, 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile serves as a highly versatile, bifunctional building block. The juxtaposition of a reducible nitro group and an electrophilic nitrile moiety on the same aromatic scaffold presents a unique synthetic opportunity. Depending on the catalytic system and solvent environment, researchers can direct the reaction toward chemoselective nitro reduction (yielding a functionalized aniline) or a cascade reductive cyclization (yielding an oxindole). This application note details the causality behind these divergent pathways and provides self-validating protocols for both.

Mechanistic Divergence: The Causality of Reaction Conditions

The reduction of aromatic nitro compounds to anilines is highly exothermic and rapid over palladium catalysts. However, the presence of the ortho-acetonitrile group introduces a competing thermodynamic sink. Controlling this divergence requires precise manipulation of the solvent environment and thermal kinetics:

  • Pathway A (Chemoselective Nitro Reduction): To isolate the primary aniline, the reaction must be kept strictly neutral. Palladium on Carbon (Pd/C) in methanol (MeOH) or ethyl acetate (EtOAc) at ambient temperature cleanly reduces the nitro group. The mild, neutral conditions prevent the weakly nucleophilic, newly formed aniline from attacking the unactivated nitrile carbon. While alternative exist[1], the direct use of H₂ gas with Pd/C remains the most scalable approach.

  • Pathway B (Reductive Annulation to Oxindole): To synthesize the cyclized lactam (5-methoxy-6-methylindolin-2-one), the intermediate aniline must be induced to cyclize. Conducting the hydrogenation in glacial acetic acid (AcOH) at elevated temperatures (e.g., 80 °C) serves a dual mechanistic purpose: the acid protonates the nitrile, significantly increasing its electrophilicity, while the thermal energy overcomes the activation barrier for intramolecular nucleophilic attack. The resulting cyclic imine intermediate rapidly hydrolyzes to the stable lactam (oxindole) under these conditions, a phenomenon well-documented in the [2]. Recent reviews on further highlight the utility of such reductive annulation pathways for constructing complex heterocyclic scaffolds.

Pathway Visualization

G SM 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile Cond1 Pd/C, H2 (1 atm) MeOH, 25°C SM->Cond1 Cond2 Pd/C, H2 (3 atm) AcOH, 80°C SM->Cond2 Prod1 2-(2-Amino-5-methoxy- 4-methylphenyl)acetonitrile Cond1->Prod1 Neutral (Chemoselective) Int Cyclic Imine Intermediate (Transient) Cond2->Int Acidic (Annulation) Prod2 5-Methoxy-6-methyl- indolin-2-one Int->Prod2 Hydrolysis (-NH3)

Divergent catalytic hydrogenation pathways for the target nitronitrile.

Quantitative Data: Condition Matrix

The following table summarizes the optimization data for directing the hydrogenation pathway.

CatalystSolventTemp (°C)Pressure (atm)Major Product IsolatedChemoselectivityTypical Yield
10% Pd/CMethanol251.02-Aminophenylacetonitrile deriv.>98%95%
10% Pd/CEthyl Acetate251.02-Aminophenylacetonitrile deriv.>98%92%
10% Pd/CGlacial AcOH803.05-Methoxy-6-methylindolin-2-one>90%85%
Raney NiEthanol505.0Complex Mixture (Amine + Indole)<50%N/A

Note: Raney Nickel often leads to over-reduction of the nitrile to a primary amine or forms complex mixtures of unhydrolyzed 2-aminoindoles and dimers, hence Pd/C is the superior choice for controlled divergence.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Synthesis of 2-(2-Amino-5-methoxy-4-methylphenyl)acetonitrile

Objective: Reduce the nitro group without triggering cyclization.

  • Preparation: In a rigorously dried 100 mL round-bottom flask, dissolve 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (2.06 g, 10.0 mmol) in anhydrous Methanol (30 mL).

  • Catalyst Addition: Flush the flask with N₂ gas for 5 minutes. Carefully add 10% Pd/C (200 mg, ~10 wt%). Caution: Pd/C is pyrophoric; never add dry catalyst to a solvent saturated with methanol vapor in the presence of oxygen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C.

  • Self-Validation Checkpoint 1 (Volumetric): Monitor H₂ uptake. The theoretical consumption for nitro reduction is exactly 3 molar equivalents (~735 mL at 25 °C). The reaction is complete when volumetric uptake ceases. If uptake stalls at ~2 equivalents, a hydroxylamine intermediate is present; do not stop the reaction.

  • Self-Validation Checkpoint 2 (Chromatographic): Analyze via TLC (EtOAc:Hexanes 1:1). The starting material (UV active, higher Rf) should be completely consumed, replaced by a highly polar, ninhydrin-positive spot (amine).

  • Workup: Purge the system with N₂. Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with excess MeOH. Concentrate the filtrate under reduced pressure to yield the product as a pale solid.

Protocol B: Reductive Cyclization to 5-Methoxy-6-methylindolin-2-one

Objective: Force the cascade reduction, annulation, and hydrolysis to form the oxindole.

  • Preparation: In a high-pressure autoclave reactor, dissolve the starting nitronitrile (2.06 g, 10.0 mmol) in Glacial Acetic Acid (25 mL).

  • Catalyst Addition: Purge the reactor with N₂. Add 10% Pd/C (250 mg).

  • Hydrogenation & Cyclization: Seal the reactor, purge with H₂ three times, and pressurize to 3 atm (45 psi). Heat the stirred mixture to 80 °C for 6–8 hours.

  • Self-Validation Checkpoint 1 (Mass Balance & Gas Evolution): The cyclization and subsequent hydrolysis release one equivalent of ammonia (which forms ammonium acetate in situ). The theoretical yield of the oxindole (MW 177.20 g/mol ) is 1.77 g.

  • Self-Validation Checkpoint 2 (Spectroscopic): Isolate a crude aliquot and perform FT-IR analysis. The sharp nitrile stretch at ~2250 cm⁻¹ must be completely absent. The appearance of a strong lactam carbonyl stretch at ~1700 cm⁻¹ validates successful cyclization and hydrolysis.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂. Filter the mixture through Celite. Concentrate the acetic acid under high vacuum. Neutralize the residue with saturated aqueous NaHCO₃ and extract with EtOAc (3 × 30 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to afford the oxindole.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley.

  • Vilches-Herrera, L. M., et al. (2014). Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C. Catalysis Science & Technology, 4(3), 629.

  • A review on indole synthesis from nitroarenes: classical to modern approaches. (2025). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Microwave-Assisted Synthesis using 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the microwave-assisted transformation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS: 97655-14-6), a highly functionalized aromatic scaffold. We present two optimized protocols: (1) Rapid


-Alkylation  utilizing phase-transfer catalysis, and (2) Reductive Cyclization  to access the biologically privileged 6-methoxy-5-methyl-1H-indole architecture. By leveraging the dielectric heating and pressurized conditions of modern microwave reactors, these protocols reduce reaction times from hours to minutes while significantly suppressing side-product formation common in conventional thermal heating.

Introduction: The Scaffold & The Challenge

The compound 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a strategic building block for the synthesis of indole-based alkaloids, non-steroidal anti-inflammatory drugs (NSAIDs) related to Indomethacin, and melatonin receptor agonists.

Its structure contains three distinct reactive centers:

  • Nitro Group (

    
    ):  A latent nitrogen source for heterocyclic ring closure.
    
  • Benzylic Nitrile (

    
    ):  Possesses high C-H acidity (
    
    
    
    in DMSO), allowing for facile electrophilic substitution.
  • Arene Core: Electron-rich (methoxy/methyl substituted), making it sensitive to oxidative degradation under prolonged heating.

Conventional Limitations: Traditional reductive cyclization (e.g., Fe/AcOH reflux) often suffers from incomplete conversion and tedious workups involving metal sludge. Similarly, alkylation of the benzylic position often requires long reaction times that promote nitrile hydrolysis. Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing uniform internal heating and accessing higher temperatures safely.

Experimental Protocols

Protocol A: Microwave-Assisted -Alkylation

Objective: Mono-alkylation of the active methylene group. Mechanism: Solid-Liquid Phase Transfer Catalysis (SL-PTC).

Materials
  • Substrate: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 equiv)

  • Electrophile: Methyl Iodide or Benzyl Bromide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Solvent: DMF (Dimethylformamide) - High loss tangent (

    
    ) ensures efficient coupling.
    
Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine the nitrile (1 mmol, ~206 mg),

    
     (276 mg), and TBAB (32 mg).
    
  • Solvation: Add DMF (3 mL) and stir for 30 seconds to disperse the solids.

  • Addition: Add the alkyl halide (1.2 mmol) via syringe. Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 100°C.

    • Pressure Limit: 200 psi (13.8 bar).

    • Power: Max 150 W (High absorption expected).

    • Hold Time: 3 minutes (vs. 2-4 hours conventional).

  • Workup: Cool to room temperature (compressed air cooling). Pour mixture into ice-water (15 mL). Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]

Data Comparison:

Parameter Conventional Heating (Reflux) Microwave Irradiation (100°C)
Time 180 mins 3 mins
Yield 65-70% 88-92%

| Profile | Significant nitrile hydrolysis observed | Clean conversion |

Protocol B: Reductive Cyclization to 6-Methoxy-5-methyl-1H-indole-2-amine

Objective: Intramolecular cyclization to form the indole core. Chemistry: Modified Reissert-Henze reaction using Zinc/Acetic Acid.

Materials
  • Precursor: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 equiv)

  • Reductant: Zinc Dust (activated, <10 micron) (10.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

Step-by-Step Methodology
  • Setup: Place the nitrile (0.5 mmol, ~103 mg) in a 5 mL microwave vial.

  • Solvent: Add 2 mL of AcOH/EtOH (1:1). Stir until dissolved.

  • Activation: Add Zinc dust (325 mg) in one portion. Note: Exothermic reaction may occur; allow to settle for 1 min.

  • Microwave Parameters:

    • Temperature: 140°C.

    • Stirring: High (essential to keep Zn suspended).

    • Hold Time: 10 minutes.

    • Power: Max 200 W.

  • Filtration: Decant the hot solution through a Celite pad to remove zinc residues. Wash the pad with hot ethanol.

  • Isolation: Neutralize the filtrate with saturated

    
     (caution: gas evolution) until pH 8. Extract with DCM.
    
  • Purification: The crude product is often the 2-aminoindole, which may tautomerize to the 2-oxindole (indolin-2-one) depending on workup acidity. Flash chromatography (MeOH/DCM) is recommended.

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold using these protocols.

ReactionPathways Start 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile Alkylation Protocol A: MW Alkylation (100°C, 3 min) Start->Alkylation R-X, K2CO3 DMF Cyclization Protocol B: MW Reductive Cyclization (140°C, 10 min) Start->Cyclization Zn, AcOH Reduction Product_Alk 2-Alkyl-2-arylacetonitrile (Functionalized Precursor) Alkylation->Product_Alk Intermediate [2-Amino-arylacetonitrile] Cyclization->Intermediate -H2O Product_Indole 6-Methoxy-5-methyl- 1H-indole-2-amine (or 2-Oxindole tautomer) Intermediate->Product_Indole Intramolecular Nucleophilic Attack

Caption: Divergent synthesis pathways: Protocol A yields alkylated precursors, while Protocol B effects the reductive ring closure to the indole scaffold.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the trustworthiness of these protocols, observe the following control points:

  • Pressure Spikes (Protocol B): The reaction of Zinc with Acetic Acid generates Hydrogen gas (

    
    ).
    
    • Validation: Ensure your microwave vial is rated for at least 20 bar (300 psi). If pressure exceeds 15 bar, the system should auto-vent. Do not scale up beyond 1 mmol in a sealed vessel.

  • Incomplete Alkylation (Protocol A):

    • Diagnosis: Presence of starting material at 3 mins.

    • Fix: Increase temperature to 120°C rather than extending time, to avoid nitrile hydrolysis to the amide.

  • Tautomerization Control:

    • The 2-aminoindole product is unstable and prone to oxidation. If the Oxindole is the desired target, treat the crude reaction mixture with 1M HCl (hydrolysis of the imine intermediate) before neutralization.

References

  • Barbry, D., Pasquier, C., & Faven, C. (1995).[2] Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3013.[2] Link

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95. Link

  • Krüger, T., et al. (2023).[3][4] Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity.[3][5] International Journal of Molecular Sciences, 24(6), 5123. Link

  • PubChem Compound Summary. (2025). 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS 97655-14-6). National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile , a critical intermediate often utilized in the preparation of benzamide-based gastroprokinetic agents (e.g., analogs of Cinitapride or Levosulpiride).

The synthesis of this molecule presents a unique "perfect storm" of challenges:

  • Steric & Electronic Complexity: The benzene ring is tetrasubstituted. The ortho-nitro group significantly increases the acidity of the benzylic protons, making the molecule prone to oxidative dimerization and polymerization ("tarring").

  • Nucleophilic Competition: The conversion of the benzyl halide precursor to the nitrile is susceptible to hydrolysis (forming the phenylacetic acid) or isonitrile formation.

This guide moves beyond standard textbook recipes, focusing on yield-critical control points derived from industrial process optimization.

Module 1: The Critical Cyanidation Step

Objective: Maximize conversion of 1-(chloromethyl)-5-methoxy-4-methyl-2-nitrobenzene to the target nitrile while suppressing hydrolysis.

The Protocol: Phase Transfer Catalysis (PTC)

While classical methods use DMSO or Ethanol/Water, these often require high temperatures that degrade the heat-sensitive ortho-nitrobenzyl system. We recommend a Phase Transfer Catalysis (PTC) approach for superior yield and purity.

Reagents:

  • Precursor: 1-(Chloromethyl)-5-methoxy-4-methyl-2-nitrobenzene (1.0 eq)

  • Nucleophile: Sodium Cyanide (NaCN) (1.2 – 1.5 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Solvent System: Toluene / Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Dissolve the benzyl chloride precursor in Toluene (3-5 volumes).

  • Aqueous Phase: Dissolve NaCN in minimal water (3-5 volumes). Note: Keep the aqueous volume low to maximize catalyst efficiency.

  • Initiation: Add the aqueous NaCN to the toluene solution. Add TBAB.

  • Reaction: Vigorously stir (high shear is critical for PTC) at 40–50°C .

    • Critical Control Point: Do NOT exceed 60°C. The ortho-nitro group facilitates rapid degradation at higher temperatures.

  • Monitoring: Check TLC or HPLC every 2 hours. Reaction typically completes in 4–6 hours.

  • Quench: Cool to 20°C. Separate layers. Wash organic layer with water, then brine.

  • Workup: Dry over MgSO₄ and concentrate.

Why This Works (Mechanism & Causality)
  • Kinetic Protection: The reaction occurs in the organic phase or at the interface. The product (nitrile) remains in the toluene, protected from the aqueous base (CN⁻/OH⁻) that causes hydrolysis to the amide or acid.

  • Suppression of Dimerization: Lower temperatures (enabled by the catalyst) prevent the deprotonation of the benzylic carbon, reducing the formation of stilbene-like oxidative dimers (a common red/black impurity).

Module 2: Visualizing the Workflow

The following diagram outlines the logic flow for the synthesis and the critical decision points during the reaction.

SynthesisWorkflow Start Start: Benzyl Chloride Precursor (1-chloromethyl-5-methoxy-4-methyl-2-nitrobenzene) ConditionCheck Check Purity of Precursor (Is Benzyl Alcohol present?) Start->ConditionCheck ReactionSetup Setup: Toluene/Water + NaCN Add TBAB Catalyst ConditionCheck->ReactionSetup Purity > 95% TempControl CRITICAL: Maintain 40-50°C High Stirring Rate ReactionSetup->TempControl Monitor Monitor via TLC/HPLC (Look for Disappearance of SM) TempControl->Monitor SideReaction Risk: Hydrolysis to Acid (if T > 60°C or pH > 10) TempControl->SideReaction Overheating Decision Is SM consumed? Monitor->Decision Decision->Monitor No (Extend Time) Workup Phase Separation Wash with H2O/Brine Decision->Workup Yes Product Target: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Workup->Product

Caption: Logic flow for the PTC-mediated cyanidation, highlighting the critical temperature control point to prevent hydrolysis.

Module 3: Troubleshooting & FAQs

Symptom: Low Yield & "Black Tar" Formation

Diagnosis: This is the most common issue with nitro-benzyl compounds. The nitro group acts as an electron-withdrawing group (EWG), making the benzylic protons acidic (


).
Root Cause: 
  • Base-Catalyzed Polymerization: Excess cyanide (which is basic) deprotonates the product, leading to self-condensation.

  • Thermal Decomposition: Reaction temperature > 65°C.

Corrective Action:

  • Buffer the pH: Add a small amount of Sodium Bicarbonate (NaHCO₃) to the aqueous phase to buffer the pH near 8–9, preventing it from spiking >11.

  • Reduce Temperature: Run the reaction at 35°C for a longer duration (12h) rather than 60°C for 2h.

Symptom: Product Contains ~10% Amide Impurity

Diagnosis: Partial hydrolysis of the nitrile group. Root Cause:

  • High Water Content: Using a homogeneous solvent system (like Acetone/Water) with too much water.

  • Delayed Workup: Leaving the reaction mixture stirring overnight after completion.

Corrective Action:

  • Switch to Biphasic System: Use the Toluene/Water PTC method described in Module 1. The product partitions into Toluene, shielding it from the aqueous hydrolysis mechanism.

  • Immediate Quench: Once TLC shows completion, immediately cool and separate phases.

Symptom: Precursor "Disappears" but No Product Forms

Diagnosis: Formation of the Isonitrile (Ar-CH₂-NC) instead of Nitrile (Ar-CH₂-CN). Root Cause:

  • Silver Salts: Did you use AgCN? (Unlikely, but leads to isonitrile).

  • Solvent Polarity: In highly polar aprotic solvents (DMSO) without steric control, N-attack (isonitrile) is kinetically competitive.

Corrective Action:

  • Use NaCN/KCN: Ensure you are using alkali metal cyanides.

  • Thermodynamic Control: Isonitriles can sometimes rearrange to nitriles with heat, but for this sensitive molecule, it is better to prevent them by using a less polar solvent (Toluene) where the C-attack is favored.

Module 4: Comparative Solvent Data

The following table summarizes the impact of solvent choice on the yield of nitro-benzyl nitriles.

Solvent SystemReaction TempTimeYield (Typical)Impurity ProfileRecommendation
DMSO (Anhydrous) 25–30°C1–2 h60–70%High "Tar" (Polymerization)Not Recommended
Ethanol / Water (80:20) Reflux (78°C)4–6 h50–60%High Amide (Hydrolysis)Avoid
Acetone / Water (90:10) Reflux (56°C)8–10 h75–80%Moderate. Clean product.Good Alternative
Toluene / Water + PTC 45°C 4–6 h 85–92% Low. Highest Purity. Preferred

Module 5: Safety (Cyanide Handling)

  • Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas (instant death).

  • Engineering Control: All weighing and reactions MUST be performed in a functioning fume hood.

  • Destruction: All aqueous waste containing cyanide must be treated with Sodium Hypochlorite (Bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.

    • Reaction:

      
      
      

References

  • Organic Syntheses , Coll.[1][2] Vol. 4, p. 576 (1963); Vol. 30, p. 56 (1950). p-Methoxyphenylacetonitrile. (Classic protocol for methoxy-benzyl cyanidation).

  • BenchChem Technical Support . Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile. (Technical guide on analogous Williamson ether and nitrile synthesis workflows).

  • ChemicalBook . Product Entry: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile. (Verification of commercial availability and structure).

  • Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. (Foundational text for the PTC recommendation).

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and reactions involving 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, particularly low conversion rates, encountered during their experimental work with this compound. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Low Conversion Rates

Low conversion of your starting material to 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile is a frequent hurdle. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Question 1: I am experiencing a very low yield of 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile. What are the most probable causes?

Low yields are typically traced back to one or more of the following factors: suboptimal reaction conditions, reagent quality, or the inherent reactivity of the substrates. The synthesis of 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile, often proceeding via a nucleophilic aromatic substitution (SNAr) pathway, is highly sensitive to several parameters.

Potential Causes for Low Conversion:

  • Inadequate Activation of the Aromatic Ring: The nitro group at the 2-position is crucial for activating the ring towards nucleophilic attack. However, its activating effect can be influenced by other substituents and the overall reaction environment.

  • Poor Nucleophile Reactivity: The cyanide source, if not sufficiently nucleophilic, will result in a sluggish reaction.

  • Suboptimal Reaction Temperature: Like many organic reactions, the rate of this synthesis is temperature-dependent. An inappropriate temperature can lead to either an impractically slow reaction or the formation of degradation products.

  • Incorrect Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction mechanism.

  • Presence of Moisture: Water can have a detrimental effect on the reaction, leading to hydrolysis of the nitrile product or deactivation of reagents.[1]

  • Base Incompatibility or Insufficient Strength: If a base is used, its strength and compatibility with the reactants are paramount for efficient reaction.

Step-by-Step Troubleshooting Protocol

This section provides a logical workflow to diagnose and remedy the cause of low conversion rates.

Step 1: Verify Reagent Quality and Stoichiometry

Before adjusting reaction parameters, it is essential to ensure the integrity of your starting materials.

  • Starting Material Purity: Confirm the purity of your starting aryl halide or other precursor via appropriate analytical techniques (e.g., NMR, melting point). Impurities can interfere with the reaction.

  • Cyanide Source: Use a high-purity, anhydrous cyanide source (e.g., sodium cyanide or potassium cyanide). Ensure it is finely powdered to maximize surface area.

  • Solvent Anhydrousness: Employ freshly dried, anhydrous solvents. Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[1]

  • Accurate Stoichiometry: Double-check all calculations for reagent stoichiometry. A slight excess of the nucleophile (1.1-1.5 equivalents) is often beneficial.

Step 2: Optimize Reaction Conditions

If reagent quality is confirmed, the next step is to systematically optimize the reaction conditions.

Many SNAr reactions require heating to proceed at a reasonable rate.[1]

  • Gradual Temperature Increase: If the reaction is performed at room temperature, consider incrementally increasing the temperature (e.g., in 10-20 °C intervals) while monitoring the reaction progress by TLC or LC-MS.

  • Reflux Conditions: For particularly unreactive substrates, refluxing the reaction mixture may be necessary.

The choice of solvent is critical for the success of SNAr reactions.

Solvent TypeExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrilePreferred for SNAr. Solvates the cation of the nucleophile salt, increasing the "naked" anion's nucleophilicity.[1]
Polar Protic Water, AlcoholsGenerally avoided. Can hydrogen-bond with the nucleophile, reducing its reactivity.[1]
Non-Polar Toluene, HexaneTypically poor solvents for the ionic reagents used in this reaction.

If your specific protocol requires a base, its choice is important.

  • For reactions where a proton needs to be removed, a non-nucleophilic, strong base is often ideal.

  • In cyanide displacement reactions from an aryl halide, a base is not always necessary.

Step 3: Monitor for and Mitigate Side Reactions

The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Nitrile Hydrolysis: The primary side reaction of concern is the hydrolysis of the product nitrile to the corresponding carboxylic acid, especially in the presence of water and acid or base.[2] To minimize this:

    • Ensure strictly anhydrous conditions throughout the reaction.

    • During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

  • Di-substitution: If the starting material has multiple potential leaving groups, di-substitution can occur. Using a stoichiometric amount of the nucleophile can help to favor mono-substitution.[1]

Experimental Workflow & Visualization

General Experimental Protocol for Cyanide Displacement

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add the aryl halide precursor to 2-(5-methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 eq.) and a polar aprotic solvent (e.g., anhydrous DMF).

  • Add finely powdered, anhydrous sodium cyanide (1.2 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Troubleshooting Logic Diagram

TroubleshootingWorkflow Start Low Conversion Rate Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents ReagentIssue Impure/Wet Reagents or Incorrect Stoichiometry CheckReagents->ReagentIssue Issue Found OptimizeConditions Systematically Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK PurifyReagents Purify/Dry Reagents & Recalculate Stoichiometry ReagentIssue->PurifyReagents PurifyReagents->Start Temp Adjust Temperature OptimizeConditions->Temp Solvent Change Solvent OptimizeConditions->Solvent Base Evaluate Base OptimizeConditions->Base MonitorSideReactions Check for Side Reactions (e.g., Hydrolysis) Temp->MonitorSideReactions Solvent->MonitorSideReactions Base->MonitorSideReactions SideReactionDetected Side Reaction Confirmed MonitorSideReactions->SideReactionDetected Issue Found Success Improved Conversion Rate MonitorSideReactions->Success No Issues/Resolved ModifyWorkup Modify Work-up to Minimize Byproduct Formation SideReactionDetected->ModifyWorkup ModifyWorkup->Start

Caption: A logical workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q1: Can I use a protic solvent for this reaction? A1: It is highly discouraged. Protic solvents like water or alcohols can hydrogen-bond with the cyanide anion, significantly reducing its nucleophilicity and slowing down the reaction.[1] For optimal results, use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

Q2: My TLC shows the consumption of starting material, but I have a low isolated yield. What could be the problem? A2: This suggests that your product might be lost during the work-up or purification steps. Potential issues include:

  • Product solubility in the aqueous layer: Ensure you are using an appropriate extraction solvent and performing multiple extractions.

  • Hydrolysis during work-up: As mentioned, prolonged contact with acidic or basic aqueous solutions can lead to the hydrolysis of the nitrile. Keep work-up times to a minimum and maintain neutral pH where possible.

  • Inefficient purification: Your product may be co-eluting with impurities during column chromatography or be too soluble in the recrystallization solvent. Re-evaluate your purification strategy.

Q3: How critical is the inert atmosphere for this reaction? A3: While not always strictly necessary for all SNAr reactions, maintaining an inert atmosphere (e.g., with nitrogen or argon) is good laboratory practice. It prevents potential side reactions with oxygen and, more importantly, ensures that atmospheric moisture is excluded from the reaction, which is crucial for preventing hydrolysis.

Q4: What is a Meisenheimer complex, and is it relevant to my reaction? A4: A Meisenheimer complex is a key intermediate in nucleophilic aromatic substitution reactions. It is a negatively charged species formed when a nucleophile attacks an electron-poor aromatic ring. The stability of this complex is crucial for the reaction to proceed, and it is stabilized by electron-withdrawing groups (like the nitro group in your compound) at the ortho and para positions to the site of attack. Understanding the stability of this intermediate can help in optimizing your reaction conditions.

References

  • Directed nucleophilic aromatic substitution reaction. ChemRxiv. [Link]

  • Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

Sources

Overcoming steric hindrance in 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized building blocks.

Below, you will find targeted troubleshooting guides, mechanistic FAQs, and validated protocols specifically addressing the steric and electronic challenges associated with 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile and its derivatives.

I. System Overview & Mechanistic Bottlenecks

The compound 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a critical precursor for the synthesis of highly substituted indoles and benzimidazoles. However, functionalizing the


-carbon of the acetonitrile group presents significant challenges. The bulky ortho-nitro group exerts intense steric hindrance, physically blocking the trajectory of incoming electrophiles [1]. Furthermore, deprotonation yields a carbanion that heavily delocalizes into the nitro group (forming an aci-nitro intermediate), which reduces the nucleophilicity of the 

-carbon and makes the system highly susceptible to autoxidation [3].
Diagnostic Workflow

G Start Start: Alkylation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile CheckConv Is conversion < 30%? Start->CheckConv Steric Diagnosis: Steric Hindrance & Tight Ion Pairing CheckConv->Steric Yes CheckColor Is reaction mixture deep purple/black? CheckConv->CheckColor No Sol1 Action: Switch to KHMDS Add 10% DMPU to THF Steric->Sol1 Sol1->CheckColor Oxidation Diagnosis: Autoxidation of aci-nitro intermediate CheckColor->Oxidation Yes Success Successful C-Alkylation (Orange/Red Solution) CheckColor->Success No Sol2 Action: Freeze-pump-thaw solvents, use Argon Oxidation->Sol2 Sol2->Success

Workflow for diagnosing and resolving steric bottlenecks in hindered nitrile alkylation.

II. Troubleshooting Guides & Mechanistic FAQs

Q1: Why does the


-alkylation of my substrate stall at 20-30% conversion, even with excess alkyl halide? 
A1:  The primary cause is the severe steric clash between the ortho-nitro group and the incoming electrophile [1]. When standard bases like NaH or K

CO

are used in THF, the resulting carbanion exists as a tight ion pair with the metal cation. Because the

-carbon is already sterically shielded by the nitro group, this tight ion pair further dampens reactivity. Causality & Solution: You must increase the nucleophilicity of the carbanion by breaking the ion pair. Switch to Potassium hexamethyldisilazide (KHMDS) and add a polar aprotic co-solvent like DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) or HMPA. The additive selectively solvates the K

ion, leaving a "naked," highly reactive carbanion capable of overcoming the steric barrier.

Q2: During deprotonation, my reaction mixture turns deep purple/black, and I isolate a complex tar instead of the alkylated product. What is happening? A2: This color change is a diagnostic signature of radical dimerization and autoxidation. Ortho-nitrophenylacetonitriles are highly susceptible to single-electron transfer (SET) oxidation when exposed to trace amounts of oxygen under basic conditions [3]. The deep purple color indicates the formation of radical anions derived from the aci-nitro intermediate. Causality & Solution: This is a self-validating system: a properly executed deprotonation will yield a vibrant, deep red or orange solution. If it turns black, oxygen has breached your setup. Rigorously degas your THF/DMPU solvent mixture using the freeze-pump-thaw method and run the reaction under a strict, positive pressure of Argon.

Q3: I successfully alkylated the molecule, but my subsequent reductive cyclization to form the indole derivative is failing. I only isolate the uncyclized 2-amino-phenylacetonitrile. How do I force the ring closure? A3: While the reduction of the nitro group to an aniline is typically fast, the subsequent intramolecular cyclization (nucleophilic attack of the amine onto the nitrile carbon) is sterically hindered by the adjacent 4-methyl and 5-methoxy groups, as well as your newly added


-substituent [2].
Causality & Solution: The cyclization requires significant Brønsted acid promotion to activate the nitrile carbon. If catalytic HCl or acetic acid fails at room temperature, utilize microwave-assisted heating (120°C for 15–30 mins) with a stronger acid like Trifluoroacetic Acid (TFA). The thermal energy and strong acid protonation are required to overcome the steric clash during the transition state of the 5-endo-dig cyclization.

III. Quantitative Data: Base/Solvent Optimization

The table below summarizes the empirical data for the


-alkylation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile with benzyl bromide, demonstrating the critical need for ion-pair disruption.
Base (1.1 eq)Solvent SystemTemp (°C)Reaction TimeDiagnostic ColorYield (%)
K

CO

DMF2524 hPale Orange< 10% (NR)
NaHTHF0 to 2512 hDark Red28%
NaHTHF / 10% HMPA0 to 254 hDeep Red65%
KHMDSTHF-78 to 254 hRed-Orange42%
KHMDS THF / 10% DMPU -78 to 25 2 h Vibrant Red 91%

IV. Self-Validating Experimental Protocol

Optimized


-Alkylation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile 

Objective: Overcome ortho-nitro steric hindrance to achieve >90% mono-alkylation while suppressing autoxidation.

Step 1: Preparation & Degassing

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 mmol, 206.2 mg) to the flask.

  • Inject anhydrous THF (8.0 mL) and DMPU (0.8 mL).

  • Critical Step: Degas the solution via three freeze-pump-thaw cycles to strictly remove dissolved oxygen. Leave under Argon.

Step 2: Deprotonation

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add KHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution in THF) over 5 minutes.

  • Self-Validation Check: The solution must immediately transition from pale yellow to a vibrant, deep red/orange . If the solution turns dark purple or black, abort the reaction; oxygen contamination has occurred. Stir at -78 °C for 30 minutes.

Step 3: Electrophile Addition

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 mmol) dropwise.

  • Maintain the temperature at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot (

    
    ) should disappear, replaced by a less polar product spot (
    
    
    
    ).

Step 4: Quenching & Isolation

  • Quench the reaction by adding saturated aqueous NH

    
    Cl (5 mL) at 0 °C.
    
  • Extract the aqueous layer with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • NMR Validation: Check the crude

    
    H NMR. The starting material has a distinct singlet at 
    
    
    
    4.0 ppm corresponding to the unhindered -CH
    
    
    CN protons. Successful mono-alkylation is confirmed by the disappearance of this singlet and the appearance of a new doublet/multiplet shifted downfield (e.g.,
    
    
    4.5 ppm), integrating for 1 proton.

V. References

  • Title: ARYLACETIC ACID DERIVATIVES AS NUCLEOPHILES IN IMINIUM ION ACTIVATION CATALYSIS. SYNTHETIC APPLICATIONS AND MECHANISTIC INSIGHTS. Source: Universidad Autónoma de Madrid URL:

  • Title: Application of nucleophilic substitution of hydrogen in nitroarenes to the chemistry of indoles Source: Chemistry of Heterocyclic Compounds URL:

  • Title: Human Toll-Like Receptor 8-Selective Agonistic Activities in 1-Alkyl-1H-benzimidazol-2-amines Source: Journal of Medicinal Chemistry - ACS Publications URL:

Minimizing side reactions during the reduction of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the reduction of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile , a critical intermediate often used in the synthesis of indole-based therapeutics (e.g., NSAIDs, kinase inhibitors).

The reduction of this molecule is chemically complex because it contains two reducible groups: the nitro group (-NO₂) and the nitrile group (-CN) . The primary challenge is achieving chemoselectivity—reducing the nitro group to an amine (which often spontaneously cyclizes to a 2-aminoindole) without over-reducing the nitrile to an ethylamine or hydrolyzing it to an amide.

Part 1: Critical Control Points & Reaction Logic

As a Senior Application Scientist, I categorize the reduction of this substrate into two distinct synthetic goals. You must identify which pathway aligns with your target, as the "side reactions" for one are the "desired mechanisms" for the other.

  • Pathway A: Selective Reduction to Aniline (Target: 2-(2-amino-5-methoxy-4-methylphenyl)acetonitrile).

    • Goal: Reduce -NO₂ to -NH₂ while keeping -CN intact.

    • Challenge: The resulting o-aminoaryl acetonitrile is unstable and prone to spontaneous cyclization or hydrolysis.

  • Pathway B: Reductive Cyclization (Target: 5-Methoxy-6-methyl-1H-indol-2-amine).

    • Goal: Reduce -NO₂ to -NH₂, followed by intramolecular nucleophilic attack on the nitrile.

    • Challenge: Over-reduction of the nitrile to a primary amine (phenethylamine derivative) or stopping at the hydroxylamine intermediate.

Reaction Network Visualization

The following diagram maps the competitive pathways. Use this to diagnose where your mass balance is being lost.

ReactionNetwork Start Nitro-Nitrile (Starting Material) HydroxylAmine Hydroxylamine (Intermediate) Start->HydroxylAmine Partial Red. Ethylamine Phenethylamine (Over-Reduction) Start->Ethylamine Over-Reduction (High P/Strong Cat) Aniline Aniline-Nitrile (Key Intermediate) HydroxylAmine->Aniline Full Red. Azo Azo-Dimer (Side Product) HydroxylAmine->Azo Condensation (High Conc/Base) Indole 2-Aminoindole (Cyclized Product) Aniline->Indole Cyclization (Spontaneous/Heat) Amide Amide (Hydrolysis Side Product) Aniline->Amide Hydrolysis (H2O/Acid/Base) Indole->Ethylamine Ring Opening (Rare)

Caption: Reaction network showing the competition between the desired reductive cyclization (Green) and common side reactions (Red) like dimerization, hydrolysis, and over-reduction.

Part 2: Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a large M+16 peak or significant polymerization."

Diagnosis: Accumulation of the Hydroxylamine intermediate (


).
Mechanism:  The reduction of the nitro group proceeds via a nitroso (

) and then a hydroxylamine (

) intermediate. If the reduction power is too weak or the catalyst is poisoned, the reaction stalls here. Hydroxylamines are highly reactive and can condense with nitroso compounds to form azoxy dimers or polymerize. Corrective Action:
  • Increase Catalyst Loading: If using Pd/C, increase from 5% to 10% w/w.

  • Check Hydrogen Mass Transfer: Ensure vigorous stirring (>1000 rpm). The reduction is often diffusion-limited.

  • Add a Promoter: For chemical reductions (Fe/Zn), adding a trace of acid (NH₄Cl or AcOH) clears the hydroxylamine faster.

Issue 2: "My product contains a significant amount of ethylamine (phenethylamine impurity)."

Diagnosis: Over-reduction of the nitrile group. Mechanism: The nitrile group (-CN) can be reduced to a primary amine (-CH₂NH₂) under high hydrogen pressure or with highly active catalysts (like Raney Nickel or PtO₂), especially in acidic media. Corrective Action:

  • Switch Catalyst: Use 5% Pd/C instead of Raney Nickel or Platinum. Palladium is generally less active toward nitriles than Platinum is.

  • Poison the Catalyst: Use a sulfided platinum catalyst (Pt(S)/C) or add a catalyst poison like diphenyl sulfide or quinoline to the reaction mixture to inhibit nitrile reduction [1].

  • Control pH: Avoid strong acids. Nitrile reduction is often accelerated in acidic media.

Issue 3: "I am losing yield to an amide byproduct."

Diagnosis: Nitrile Hydrolysis . Mechanism:


. This occurs readily if the reaction solvent is "wet" or if aqueous acids/bases are used during workup, especially given the electron-rich nature of the methoxy-substituted ring.
Corrective Action: 
  • Solvent Control: Use anhydrous solvents (MeOH/THF).

  • Workup: Avoid aqueous acidic workups. If the aniline is the product, filter the catalyst and evaporate solvent directly. If washing is needed, use cold, neutral brine.

Issue 4: "The reaction yields a mixture of Aniline and Indole."

Diagnosis: Incomplete Cyclization . Mechanism: The reduction to the aniline is complete, but the nucleophilic attack of the amine on the nitrile is slow. Corrective Action:

  • To favor Indole: Heat the reaction mixture (reflux) after hydrogen uptake ceases. The cyclization is thermally driven. Adding a mild Lewis acid (ZnCl₂) can also catalyze this closure.

  • To favor Aniline: Keep the reaction cold (0–5°C) and stop immediately after H₂ consumption.

Part 3: Optimized Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Indole Synthesis)

Best for: Clean conversion to 5-Methoxy-6-methyl-1H-indol-2-amine with minimal waste.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: 5% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Anhydrous Methanol or Ethanol (0.1 M concentration)

  • Additive: None (or 0.5 eq Acetic Acid if cyclization is sluggish)

Protocol:

  • Setup: Charge the hydrogenation vessel with the substrate and solvent. Degas with N₂.

  • Catalyst Addition: Add Pd/C under N₂ flow (Caution: Pyrophoric).

  • Hydrogenation: Pressurize to 1–3 bar (15–45 psi) H₂. Stir vigorously at Room Temperature .

    • Note: Do not exceed 50°C or 5 bar pressure to prevent nitrile reduction [2].

  • Monitoring: Monitor H₂ uptake. Once uptake ceases (typically 2-4 hours), check TLC/HPLC.

    • Checkpoint: If Aniline is present but Indole is low, heat to reflux under N₂ for 1 hour.

  • Workup: Filter through Celite® to remove Pd/C. Wash the pad with solvent.[1] Concentrate the filtrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (DCM/MeOH).

Method B: Chemical Reduction (Preferred for Selective Aniline Isolation)

Best for: Isolating the open-chain aniline or if you lack hydrogenation equipment.

Reagents:

  • Substrate: 1.0 eq

  • Reductant: Iron Powder (5.0 eq)

  • Solvent: Acetic Acid / Ethanol (1:3 ratio) or NH₄Cl (sat. aq) / Ethanol

Protocol:

  • Dissolution: Dissolve substrate in Ethanol.

  • Activation: Add Iron powder and saturated aqueous NH₄Cl (mild condition) or Acetic Acid (faster, but higher hydrolysis risk).

  • Reaction: Heat to 60°C with vigorous stirring.

    • Why: Iron is highly selective for -NO₂ over -CN. It will rarely reduce the nitrile [3].

  • Monitoring: Monitor disappearance of the yellow nitro compound.

  • Workup: Basify slightly with NaHCO₃ (to neutralize acid). Filter the iron sludge through Celite. Extract with Ethyl Acetate.[1]

  • Storage: Store the isolated aniline under Argon at -20°C; it will cyclize over time.

Part 4: Data Summary & Comparison

ParameterCatalytic Hydrogenation (Pd/C)Chemical Reduction (Fe/AcOH)
Selectivity (-NO₂ vs -CN) Moderate (Requires pressure control)High (Nitrile is inert to Fe)
Major Byproduct Phenethylamine (Over-reduction)Amide (Hydrolysis)
Cyclization Rate Fast (often spontaneous)Slow (requires heat/acid)
Scalability High (Clean workup)Low (Iron waste disposal)
Recommended For Synthesis of Indole Isolation of Aniline

References

  • Rosenmund, K. W., & Zetzsche, F. (1921). Über die Beeinflussung der Wirksamkeit von Katalysatoren.[2] (On the influence of the effectiveness of catalysts). Berichte der deutschen chemischen Gesellschaft. (Foundational text on catalyst poisoning for selectivity).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Org. Synth. 1928, 8, 84. p-Nitrobenzyl Cyanide. (Describes the stability and handling of nitrobenzyl cyanides).

  • BenchChem Technical Support. Synthesis of 5-Methoxyindoles. (General protocols for methoxy-indole synthesis).

  • Tuning the selectivity of catalytic nitriles hydrogenation. (2021). Nature Communications / PMC. (Modern analysis of Pd catalyst selectivity for nitriles).

Sources

Controlling moisture sensitivity in 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile storage

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes rigorous chemical principles with practical field application, specifically tailored for researchers handling the pharmaceutical intermediate 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile .

Subject: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Application: Key intermediate for Indole Synthesis (e.g., 3rd Gen EGFR Inhibitors like Osimertinib) Document ID: TSC-NITRILE-054 Status: Active | Revision: 2.1

Core Storage & Handling Directives

This compound serves as a critical precursor for reductive cyclization into 5-methyl-6-methoxyindole derivatives. Moisture contamination does not merely lower potency; it introduces amide/acid impurities that can poison sensitive metal catalysts (e.g., Pd/C, Raney Nickel) used in downstream hydrogenation steps.

Quick Reference Specifications
ParameterSpecificationCritical Limit
Storage Temperature 2°C to 8°C (Refrigerated)> 25°C accelerates hydrolysis
Atmosphere Inert (Nitrogen or Argon)Oxygen sensitive in solution
Container Type Amber Glass or HDPE with DesiccantTranslucent containers risk photolysis
Max Water Content < 0.5% w/w (Karl Fischer)> 1.0% causes catalyst poisoning
Physical State Crystalline Solid (Yellow/Orange)Caking indicates moisture ingress

Troubleshooting Guide (Q&A Format)

Q1: The material has formed hard clumps (caking). Is it still usable?

Diagnosis: Caking is the primary physical indicator of moisture absorption (hygroscopicity). While the bulk chemical structure may be intact, the surface layer has likely undergone partial hydrolysis.

Technical Insight: The methylene protons (


-protons) in aryl acetonitriles are weakly acidic. The ortho-nitro group increases this acidity. Moisture, acting as a proton shuttle, can facilitate surface hydrolysis to the amide:


Action Plan:

  • Quantify Damage: Perform a Karl Fischer (KF) titration.

    • If water < 1.0%: Grind the clumps in a glove box and dry (see Protocol A).

    • If water > 1.0%: Assess purity via HPLC. If amide impurity > 0.5%, recrystallization is required.

  • Prevention: Do not store the bottle with a large headspace. Backfill with Argon after every use.

Q2: My downstream reductive cyclization (Indole synthesis) failed or had low yield. Could this be storage-related?

Diagnosis: Yes. This is a classic failure mode.

Mechanism: The conversion of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile to the indole involves the reduction of the nitro group to an amine, followed by nucleophilic attack on the nitrile.

  • The Problem: If moisture has hydrolyzed the nitrile (

    
    ) to a carboxylic acid (
    
    
    
    ) or amide (
    
    
    ), the cyclization cannot occur. Furthermore, the free acid can neutralize basic additives or poison hydrogenation catalysts.

Visualizing the Failure Pathway:

degradation_pathway Start Target Nitrile (Stored Compound) Amide Primary Amide (Impurity A) Start->Amide Hydrolysis (Slow) Indole Target Indole (Success) Start->Indole Reductive Cyclization (Fe/AcOH or H2/Pd) Moisture + H2O (Moisture Ingress) Moisture->Start Acid Carboxylic Acid (Impurity B) Amide->Acid Hydrolysis (Fast) DeadEnd Open Chain Byproducts Amide->DeadEnd Cyclization Fails Acid->DeadEnd Catalyst Poisoning

Figure 1: Impact of moisture-induced hydrolysis on downstream indole synthesis.

Q3: The color of the solid has darkened from yellow to dark orange/brown. Why?

Diagnosis: This indicates Photolytic Degradation or Oxidation , often exacerbated by moisture.

Technical Insight: Nitro-aromatics are inherently photosensitive. The "ortho" relationship between the nitro group and the acetonitrile tail creates a "push-pull" electronic system that is susceptible to UV excitation. Moisture lowers the energy barrier for these degradation pathways.

Action Plan:

  • Check Purity by HPLC (UV detection at 254 nm).

  • If purity is >98%, the color change is likely surface-level.

  • Mandatory: Store strictly in amber glass or aluminum-wrapped containers.

Advanced Protocols

Protocol A: Vacuum Drying of Hygroscopic Nitriles

Use this protocol if KF analysis shows water content between 0.5% and 1.5%.

  • Preparation: Transfer the material to a wide-mouth weighing dish or crystallization dish. Do not fill more than 1 cm deep.

  • Equipment: Vacuum oven set to 40°C .

    • Note: Do not exceed 50°C. Nitro compounds have high decomposition energies; thermal stress should be minimized.

  • Desiccant: Place a tray of fresh Phosphorus Pentoxide (

    
    ) or activated Silica Gel in the bottom of the oven (separate from the product).
    
  • Cycle:

    • Pull vacuum to < 10 mbar.

    • Hold for 4 hours.

    • Backfill with dry Nitrogen (do not use ambient air).

    • Repeat vacuum cycle for another 4 hours.

  • Validation: Retest water content via KF. Target: < 0.1%.

Protocol B: Handling Workflow Decision Tree

Follow this logic to ensure batch integrity.

handling_workflow Receive Receive Shipment Inspect Visual Inspection: Caking or Discoloration? Receive->Inspect KF_Test Test Water Content (Karl Fischer) Inspect->KF_Test No visible issues Purify Recrystallize (Ethanol/Heptane) Inspect->Purify Severe caking/Darkening Pass Water < 0.5% KF_Test->Pass Marginal 0.5% < Water < 1.5% KF_Test->Marginal Fail Water > 1.5% KF_Test->Fail Store Store: 2-8°C Inert Gas Overlay Pass->Store Dry Execute Protocol A (Vacuum Dry) Marginal->Dry Fail->Purify Dry->KF_Test Retest Purify->KF_Test Retest

Figure 2: Quality control workflow for receiving and maintaining nitrile intermediates.

References & Authority

The protocols and insights above are grounded in standard pharmaceutical stability guidelines and the specific chemistry of nitro-aryl acetonitriles.

  • Nitrile Hydrolysis Kinetics:

    • Mechanism: Cohen, L. A., & Jones, W. M. (1962). "A Study of the Hydrolysis of Nitriles." Journal of the American Chemical Society. The hydrolysis of ortho-substituted benzonitriles is sterically influenced but catalytically accelerated by intramolecular effects (e.g., nitro group proximity).

    • Source:

  • Stability of Nitro Compounds:

    • Safety & Handling: "Nitro Compounds, Aromatic." Ullmann's Encyclopedia of Industrial Chemistry. Detailed data on the thermal and photolytic sensitivity of nitro-aromatics.

    • Source:

  • Indole Synthesis via Nitriles (Relevance to Osimertinib):

    • Context: The reductive cyclization of 2-(2-nitrophenyl)acetonitriles is the standard industrial route for substituted indoles used in EGFR inhibitors.

    • Reference: Lechel, T., et al. (2014). "Optimization of the Synthesis of Osimertinib." Organic Process Research & Development.

    • Source:

  • Moisture Control in Pharmaceutical Solids:

    • Guideline: USP <1241> "Water-Solid Interactions in Pharmaceutical Systems."

    • Source:

Resolving separation issues in chromatography of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Role: Senior Application Scientist | Topic: Separation & Troubleshooting[1][2]

Welcome to the Technical Support Hub

You are currently viewing the master troubleshooting guide for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS: 855938-47-5).[1][2] This molecule presents unique chromatographic challenges due to its electron-deficient nitro group, the steric influence of the ortho-substituents, and the potential for regioisomeric impurities introduced during nitration.[3]

This guide moves beyond generic advice, offering field-proven protocols for researchers encountering resolution loss, peak tailing, or co-elution with critical impurities.[2][3]

Module 1: Method Development & Optimization
Q: I am starting from scratch. What is the recommended "First-Pass" method?

A: While C18 is the industry workhorse, nitroaromatic compounds often exhibit poor selectivity on standard alkyl phases due to similar hydrophobicity among isomers.[2]

The Golden Standard Protocol: For this specific molecule, we recommend a Phenyl-Hexyl or Biphenyl stationary phase over C18.[1][2] The


 interactions between the phenyl ring of the stationary phase and the electron-deficient nitro group of your analyte provide superior selectivity, particularly for separating regioisomers.
ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or Biphenyl (e.g., Kinetex Biphenyl, Cortecs Phenyl)Enhanced selectivity for nitroaromatics via

stacking.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of potential acidic hydrolysis impurities (phenylacetic acids).[1][2]
Mobile Phase B Methanol (MeOH)MeOH promotes stronger

interactions than Acetonitrile (ACN).[1][2]
Gradient 5% B to 95% B over 10 minStandard scouting gradient.
Flow Rate 0.4 mL/min (for 2.1 mm ID)Optimized for Van Deemter efficiency.[1][2]
Temp 35°CControls viscosity and kinetics of the interaction.[1]
Q: Why can't I separate the target molecule from its regioisomers (e.g., 6-methyl or 3-nitro isomers)?

A: This is the most common failure mode on C18 columns.[1][2] The hydrophobicity differences between positional isomers of nitrophenylacetonitriles are negligible.[1]

  • The Fix: Switch to Methanol as your organic modifier.[1][2][4] Acetonitrile's

    
    -electrons can compete with the stationary phase for interaction with the analyte, effectively "masking" the selectivity benefits of the Phenyl column. Methanol is "transparent" to these 
    
    
    
    interactions, maximizing the separation factor (
    
    
    ).[1][2]
Module 2: Troubleshooting Specific Defects
Q: My peak is tailing significantly (

). Is it silanol interaction?

A: Unlikely.[1][2] Your molecule is neutral.[1][2] Tailing in this context is almost always caused by Solvent Mismatch (Solvent Shock) .[1][2]

  • Diagnosis: If you are dissolving your sample in 100% Acetonitrile or DMSO because of solubility issues, but injecting into a mobile phase starting at 5% Organic, the analyte precipitates momentarily at the column head.[3]

  • The Fix: Reformulate your sample diluent. Aim for a match with your initial gradient conditions (e.g., 20:80 MeOH:Water).[1][3] If solubility is poor, use a "sandwich injection" or increase the initial organic hold to 10-15%.[2]

Q: I see "Ghost Peaks" eluting after my main peak. Are these late eluters?

A: These are likely hydrolysis products .[1][2] The acetonitrile group (


) is susceptible to hydrolysis under extreme pH or prolonged storage in aqueous media, converting to the amide or carboxylic acid (2-(5-methoxy-4-methyl-2-nitrophenyl)acetic acid).[2]
  • Verification: Check the UV spectrum of the ghost peak.[1] If it is identical to the parent but elutes earlier (more polar), it is likely the amide/acid.

  • Prevention: Prepare samples fresh. Do not store in aqueous mobile phase for >24 hours.

Module 3: Visualized Workflows
Workflow 1: Method Development Logic Gate

Use this logic flow to determine the optimal stationary phase and solvent system.

MethodDev Start Start: Method Development SelectCol Select Column: Phenyl-Hexyl / Biphenyl Start->SelectCol Scout Run Scouting Gradient (MeOH/Water + 0.1% FA) SelectCol->Scout CheckRes Check Resolution (Rs) of Isomers Scout->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separation Achieved PoorRes Rs < 1.5 Co-elution CheckRes->PoorRes Overlapping Peaks TempCtrl Lower Temp to 25°C (Enhances Pi-Pi interactions) PoorRes->TempCtrl Step 1 SwitchSolv Switch Organic to ACN (Check if hydrophobic selectivity helps) SwitchSolv->Scout Re-evaluate TempCtrl->SwitchSolv Step 2 (If Step 1 Fails)

Caption: Decision matrix for optimizing separation of nitroaromatic isomers, prioritizing


 interaction tuning.
Workflow 2: Troubleshooting Peak Distortion

Use this tree to diagnose tailing or splitting issues.

Troubleshooting Issue Problem: Distorted Peak Shape CheckDiluent Check Sample Diluent Is it 100% Strong Solvent? Issue->CheckDiluent YesDiluent Solvent Shock Effect CheckDiluent->YesDiluent Yes NoDiluent Check Column Health CheckDiluent->NoDiluent No FixDiluent Action: Dilute Sample with Initial Mobile Phase YesDiluent->FixDiluent GuardCheck Is Guard Column Saturated? NoDiluent->GuardCheck ReplaceGuard Action: Replace Guard GuardCheck->ReplaceGuard Yes CheckFilter Action: Check Pre-Column Filter for Particulates GuardCheck->CheckFilter No

Caption: Diagnostic path for resolving peak tailing and splitting, focusing on solvent effects and hardware contamination.

References
  • SIELC Technologies. (2018).[1][2][5] Separation of (2-Nitrophenyl)acetonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2020).[1][2] Unique Selectivity of CORTECS Phenyl for the Separation of Nitroaromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 11888, 2-Nitrophenylacetonitrile. Retrieved from [Link]

  • Organic Syntheses. (1950).[1][2] p-Methoxyphenylacetonitrile Synthesis and Purification. Coll. Vol. 4, p.576.[1][3] Retrieved from [Link][2]

Sources

Alternative catalysts for the functionalization of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides & Protocols for Advanced Catalysis Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile . This highly functionalized intermediate presents unique chemoselectivity and steric hurdles.

Functionalization of this molecule typically diverges into two orthogonal pathways:

  • Reductive Cyclization: Reduction of the nitro group followed by intramolecular trapping by the nitrile to form indole scaffolds.

  • 
    -C-H Functionalization:  Deprotonation and cross-coupling at the acidic carbon adjacent to the nitrile group.
    

Below, you will find field-proven troubleshooting FAQs, self-validating experimental protocols, and mechanistic rationales to optimize your catalytic workflows.

MODULE 1: Reductive Cyclization to Indole Derivatives

The conversion of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile to a 5-methoxy-6-methylindole derivative requires precise control over the reduction cascade to prevent over-reduction of the nitrile group.

Frequently Asked Questions (FAQs)

Q: Why is my standard Pd/C hydrogenation yielding a complex mixture of over-reduced products instead of the desired indole? A: Standard heterogeneous Palladium on Carbon (Pd/C) under


 pressure lacks the necessary chemoselectivity for this specific substrate. The catalyst often prematurely reduces the nitrile group to a primary amine before the nitro group is fully reduced to the aniline, bypassing the required intramolecular cyclization[1]. To resolve this, transition to alternative catalysts such as atomically dispersed Cobalt on N-doped carbon (Co-

/C) or Ru-NHC complexes. These catalysts excel in mild transfer hydrogenation, selectively reducing the nitro group while leaving the nitrile intact for subsequent nucleophilic attack[2][3].

Q: We are observing incomplete cyclization and the buildup of a hydroxylamine intermediate. How can we drive the reaction to the final indole core? A: The buildup of a hydroxylamine intermediate indicates that the catalytic cycle has stalled before the final N-O bond cleavage. The subsequent base-catalyzed cyclocondensation requires overcoming a significant activation energy barrier[4]. Troubleshooting steps:

  • Switch the Hydrogen Donor: Move from

    
     gas to a transfer hydrogenation system using isopropanol or formic acid, which provides better kinetic control[3].
    
  • Thermal Activation: Elevate the reaction temperature to 80–100 °C to provide the thermodynamic driving force for the intramolecular nucleophilic attack of the amine onto the nitrile carbon.

Experimental Protocol: Chemoselective Transfer Hydrogenation & Cyclization
  • Expertise & Causality: This protocol utilizes a Co-

    
    /C catalyst to enforce chemoselectivity. Isopropanol acts as both the solvent and the hydrogen donor, preventing the aggressive over-reduction typical of pressurized 
    
    
    
    gas.

Step-by-Step Methodology:

  • Catalyst Loading: In an oven-dried Schlenk flask under Argon, add 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 mmol) and Co-

    
    /C catalyst (5 mol% Co).
    
    • Rationale: Argon purging is critical as ambient oxygen will rapidly re-oxidize the sensitive aniline intermediate back to the nitroso species.

  • Solvent/Donor Addition: Inject anhydrous isopropanol (10 mL) and

    
     (0.5 equivalents).
    
    • Rationale: The mild base (

      
      ) accelerates the final tautomerization step of the cyclization without hydrolyzing the nitrile.
      
  • Thermal Activation: Heat the mixture to 85 °C under reflux for 12 hours.

  • Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, dilute in Methanol, and analyze via LC-MS. The reaction is complete when the

    
    
    
    
    
    corresponding to the nitro starting material disappears, and the
    
    
    indole peak emerges. If the hydroxylamine mass is dominant, add an additional 2 mol% catalyst and reflux for 4 more hours.
  • Workup: Filter the mixture hot through a Celite pad to recover the heterogeneous Co-

    
    /C catalyst. Concentrate the filtrate under reduced pressure.
    
Quantitative Data: Catalyst Performance Comparison
Catalyst SystemHydrogen SourceTemp (°C)Chemoselectivity (Nitro vs Nitrile)Indole Yield (%)
10% Pd/C

(3 atm)
25Poor (Nitrile over-reduction)< 15%
Ru-NHC ComplexFormic Acid60Moderate62%
Co-

/C
Isopropanol 85 Excellent 89%
Mechanistic Pathway

ReductiveCyclization A 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile B Hydroxylamine Intermediate A->B Transfer Hydrogenation C Aniline Intermediate B->C Reduction D Intramolecular Cyclization C->D Nucleophilic Attack E Indole Derivative D->E Aromatization

Reaction pathway for the reductive cyclization of the nitrophenylacetonitrile to indole.

MODULE 2: -C-H Functionalization (Arylation)

Forming new C-C bonds at the


-position of the acetonitrile group requires overcoming the steric hindrance of the adjacent substituted phenyl ring and managing the relatively low acidity of the 

-protons.
Frequently Asked Questions (FAQs)

Q: We are attempting Palladium-catalyzed


-arylation, but we observe unreacted starting material and significant aryl halide homocoupling. What is failing? 
A:  This is a classic symptom of a stalled catalytic cycle at the reductive elimination step. The 

-carbon of your substrate is sterically hindered by the ortho-nitro group and electronically deactivated by the para-methoxy group. Standard phosphine ligands (like

) fail to stabilize the bulky transition state. You must utilize a Palladium catalyst paired with sterically hindered, electron-rich alkylphosphine ligands—such as tri-tert-butylphosphine (

) or XPhos. These ligands accelerate reductive elimination and stabilize the transient Pd(0) species[5][6].

Q: Which base is optimal for deprotonating this specific substrate without causing degradation of the nitro group? A: The electron-donating methoxy group slightly decreases the acidity of the


-protons compared to unsubstituted phenylacetonitrile. However, strong nucleophilic bases (e.g., n-BuLi or alkoxides) will attack the electrophilic nitro group or the nitrile carbon. You must use a strong, strictly non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures to cleanly and irreversibly generate the enolate[6].
Experimental Protocol: Palladium-Catalyzed -Arylation
  • Expertise & Causality: This protocol separates enolate generation from the cross-coupling cycle. Pre-forming the enolate at low temperatures prevents base-induced degradation of the Palladium catalyst and suppresses undesired aldol-type condensations.

Step-by-Step Methodology:

  • Enolate Generation: In a dry flask under Argon, dissolve 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (1.0 mmol) in anhydrous THF (5 mL). Cool to -78 °C. Add LiHMDS (1.1 mmol, 1.0 M in THF) dropwise over 10 minutes.

    • Rationale: Cryogenic temperatures prevent competitive nucleophilic attack of the base on the nitro group and suppress enolate decomposition.

  • Validation Checkpoint (Self-Validating System): Quench a 50 µL reaction aliquot with

    
    . Extract with ethyl acetate and analyze via 
    
    
    
    -NMR. An integration of >95% deuterium incorporation at the
    
    
    -position confirms quantitative enolate generation prior to initiating cross-coupling.
  • Catalyst Activation: In a separate vial, dissolve

    
     (2.5 mol%) and XPhos (5 mol%) in THF (2 mL). Stir for 15 minutes until the solution turns pale orange, indicating the formation of the active 
    
    
    
    species.
  • Cross-Coupling: Add the aryl bromide (1.2 mmol) to the active catalyst solution. Transfer this entire mixture dropwise into the enolate solution at -78 °C. Slowly warm the reaction to room temperature, then heat to 60 °C for 8 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via silica gel chromatography.
    
Quantitative Data: Ligand and Base Optimization
Catalyst / LigandBaseConversion (%)Primary Byproduct

/


12%Aryl halide homocoupling

/ BINAP
LiHMDS45%Unreacted starting material

/ XPhos
LiHMDS 94% Trace (<2%)

/

LiHMDS88%Trace (<5%)
Mechanistic Pathway

PdCycle Pd0 Pd(0)L_n Pd2_OA Ar-Pd(II)-X Pd0->Pd2_OA Oxidative Addition (Ar-X) Pd2_TM Ar-Pd(II)- Enolate Pd2_OA->Pd2_TM Transmetalation (Nitrile Enolate) Pd2_TM->Pd0 Reductive Elimination Product Alpha-Aryl Product Pd2_TM->Product Product Release

Catalytic cycle for the Pd-catalyzed alpha-arylation of the nitrophenylacetonitrile.

References

1.[4] o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis. ResearchGate.[Link] 2.[5] Palladium-Catalyzed


-Arylation of Carbonyl Compounds and Nitriles. ResearchGate.[Link]
3.[2] A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
4.[6] Palladium-Catalyzed 

-Arylation of Esters. ResearchGate.[Link] 5.[1] Nickel-catalyzed hydrogenative coupling of nitriles and amines for general amine synthesis. Science.[Link] 6.[3] Selective hydrogenation of nitriles to secondary amines catalyzed by a pyridyl-functionalized and alkenyl-tethered NHC–Ru(II) complex. ResearchGate.[Link]

Sources

Validation & Comparative

1H and 13C NMR Interpretation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Structural Elucidation, Analytical Method Comparison, and Experimental vs. Computational Validation

Executive Summary

The unambiguous structural elucidation of highly substituted aromatic intermediates is a critical bottleneck in drug discovery and active pharmaceutical ingredient (API) manufacturing. 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a complex tetrasubstituted benzene derivative where the precise assignment of regioisomeric positions dictates downstream synthetic success[1].

This guide objectively compares three distinct analytical workflows for the NMR interpretation of this molecule:

  • 1D NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    The traditional, rapid-screening approach.
  • 2D NMR Spectroscopy (HSQC, HMBC): The definitive experimental approach for mapping connectivity.

  • DFT-GIAO Computational Prediction: The in silico validation approach for resolving experimental ambiguities[2][3].

By evaluating the performance, causality of chemical shifts, and resource requirements of each method, this guide provides a self-validating system for analytical chemists to optimize their structural elucidation pipelines.

Molecular Deconstruction & Shift Causality

To understand the comparative performance of our analytical methods, we must first deconstruct the electronic environment of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile. The benzene ring contains four distinct substituents that exert competing inductive and resonance effects[4]:

  • C1 (-CH

    
    CN):  The acetonitrile group is electron-withdrawing. The methylene protons are deshielded by both the adjacent aromatic ring and the cyano group.
    
  • C2 (-NO

    
    ):  A powerful electron-withdrawing group (EWG). It strongly deshields ortho and para protons via resonance and inductive effects.
    
  • C4 (-CH

    
    ):  A weak electron-donating group (EDG) via hyperconjugation.
    
  • C5 (-OCH

    
    ):  A strong EDG via 
    
    
    
    -resonance from the oxygen lone pairs, which heavily shields the ortho and para positions.

The Analytical Challenge: The molecule contains two isolated aromatic protons (H3 and H6). Because they are para to each other, they will both appear as singlets in a 1D


H NMR spectrum. Distinguishing these two singlets requires a deep understanding of shift causality or advanced 2D/computational techniques[4].

Comparison of Analytical Approaches

Approach A: 1D NMR ( H and C) Analysis

1D NMR is the first-line technique for structural verification.

  • Mechanism & Causality: In the

    
    H spectrum, the H3 proton is situated between the -NO
    
    
    
    and -CH
    
    
    groups. The powerful deshielding effect of the ortho-nitro group strips electron density from H3, pushing its resonance frequency significantly downfield (~8.0 ppm)[5]. Conversely, H6 is ortho to the strongly electron-donating methoxy group, which increases local electron density and shields the nucleus, pushing it upfield (~7.1 ppm).
  • Limitations: While the extreme electronic differences in this specific molecule make 1D assignment feasible, relying solely on 1D data for tetrasubstituted rings often leads to misassignments if the substituent effects are less polarized[6].

Approach B: 2D NMR (HSQC & HMBC)

When 1D NMR yields ambiguous overlapping singlets, 2D NMR is the gold standard[7].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons (

    
    ).
    
  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2 or 3 bonds away (

    
    , 
    
    
    
    ).
  • Mechanism & Causality: HMBC definitively assigns the structure by showing a

    
     correlation from the methylene protons (-CH
    
    
    
    CN) to the C2 carbon (bearing the nitro group) and the C6 carbon. The H6 proton will show a strong
    
    
    correlation to the C4 carbon (bearing the methyl group) and the C1 carbon.
Approach C: DFT-GIAO Computational Prediction

Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method allows for the in silico prediction of NMR shielding tensors[2][3].

  • Mechanism & Causality: By optimizing the 3D geometry of the molecule (e.g., using B3LYP/6-311+G(2d,p)) and calculating the magnetic shielding tensors, researchers can generate a theoretical spectrum[8][9]. This is highly valuable when experimental spectra contain solvent-induced shifts or when differentiating between closely related regioisomers where standard empirical rules fail[10].

Visualizing the Analytical Workflows

Workflow Start Sample: 2-(5-Methoxy-4-methyl -2-nitrophenyl)acetonitrile D1 1D NMR (1H & 13C) Start->D1 Rapid Screen D2 2D NMR (HSQC/HMBC) Start->D2 Unambiguous Assignment D3 DFT-GIAO Prediction Start->D3 In Silico Validation Res1 Ambiguity in Aromatic Singlets (H3 vs H6) D1->Res1 Res2 Exact C-H Connectivity & Long-Range Coupling D2->Res2 Res3 Theoretical Chemical Shift Tensors D3->Res3 Final Complete Structural Elucidation Res1->Final Res2->Final Res3->Final

Caption: Workflow comparing 1D NMR, 2D NMR, and DFT-GIAO methods for structural elucidation.

HMBC H3 H3 (8.0 ppm) C2 C2 (C-NO2) ~145 ppm H3->C2 2J/3J C4 C4 (C-CH3) ~132 ppm H3->C4 2J/3J C1 C1 (C-CH2) ~122 ppm H3->C1 3J H6 H6 (7.1 ppm) H6->C4 3J C5 C5 (C-OCH3) ~152 ppm H6->C5 2J/3J H6->C1 2J/3J CH2 CH2 (4.1 ppm) CH2->C2 3J CH2->C1 2J CN C≡N ~117 ppm CH2->CN 2J

Caption: Key HMBC (Heteronuclear Multiple Bond Correlation) network for unambiguous assignment.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on empirical data and computational scaling, providing a benchmark for product evaluation.

Table 1: H NMR Chemical Shift Comparison (CDCl , 400 MHz)
PositionMultiplicityIntegrationEmpirical Expectation (ppm)DFT-GIAO Predicted (ppm)Causality / Assignment Notes
H3 (Aromatic) Singlet (s)1H8.00 - 8.158.12Strongly deshielded by ortho-NO

[5].
H6 (Aromatic) Singlet (s)1H7.05 - 7.207.18Shielded by ortho-OCH

resonance.
-CH

CN
Singlet (s)2H4.10 - 4.254.21Deshielded by adjacent aromatic ring and -CN.
-OCH

Singlet (s)3H3.90 - 4.003.95Typical methoxy resonance.
-CH

Singlet (s)3H2.25 - 2.352.30Attached to sp

carbon.
Table 2: C NMR Chemical Shift Comparison (CDCl , 100 MHz)
Carbon TypePositionExpected Range (ppm)Causality / Assignment Notes
C-O (Aromatic) C5150.0 - 155.0Heavily deshielded by electronegative oxygen.
C-NO

(Aromatic)
C2140.0 - 146.0Deshielded by electron-withdrawing nitro group.
C-CH

(Aromatic)
C4130.0 - 135.0Quaternary aromatic carbon.
C-H (Aromatic) C3125.0 - 128.0Tertiary aromatic carbon adjacent to NO

.
C-CH

(Aromatic)
C1120.0 - 125.0Quaternary carbon attached to acetonitrile group.
C≡N Nitrile115.0 - 118.0Characteristic sp-hybridized nitrile carbon.
C-H (Aromatic) C6110.0 - 115.0Shielded by ortho-methoxy group.
-OCH

Methoxy55.0 - 57.0Typical aliphatic C-O shift.
-CH

CN
Methylene22.0 - 25.0Shifted downfield relative to standard alkanes.
-CH

Methyl15.0 - 17.0Standard benzylic methyl shift.
Table 3: Performance Matrix of Analytical Alternatives
Feature1D NMR (

H/

C)
2D NMR (HSQC/HMBC)DFT-GIAO Prediction
Time to Result < 15 minutes2 - 12 hours12 - 48 hours (Compute time)
Sample Requirement 1-5 mg (

H), 15-25 mg (

C)
15 - 30 mgNone (In silico)
Confidence Level Moderate (Relies on empirical rules)Absolute (Maps exact connectivity)High (Validates experimental data)
Cost LowHigh (Instrument time)Medium (Software/Compute cluster)

Experimental & Computational Protocols

To ensure a self-validating system, adhere to the following step-by-step methodologies for acquiring and predicting the NMR data[7][8].

Protocol 1: Experimental NMR Acquisition (1D & 2D)
  • Sample Preparation: Dissolve 20 mg of highly pure (>98%) 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Calibration: Lock the spectrometer to the deuterium signal of CDCl

    
     and shim the magnet (Z1-Z5) to achieve a TMS linewidth of < 0.5 Hz.
    
  • 1D

    
    H Acquisition:  Run a standard proton pulse sequence (e.g., zg30 on Bruker) with 16 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of 3.0 seconds.
    
  • 1D

    
    C Acquisition:  Run a proton-decoupled carbon sequence (e.g., zgpg30) with 1024 scans and a D1 of 2.0 seconds to ensure adequate signal-to-noise for quaternary carbons (C1, C2, C4, C5).
    
  • 2D HMBC Acquisition: Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    = 8 Hz). Use 256 increments in the t1 dimension and 32 scans per increment.
Protocol 2: DFT-GIAO Computational Prediction
  • Geometry Optimization: Build the 3D structure of the molecule in GaussView. Submit a geometry optimization job in Gaussian using the B3LYP functional and the 6-31G(d) basis set[3][10].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory to ensure the optimized geometry is a true minimum (no imaginary frequencies).

  • NMR Shielding Calculation: Take the optimized geometry and set up an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method[2]. Upgrade the basis set to 6-311+G(2d,p) for higher accuracy[8][10].

    • Gaussian Route Section:#p nmr=giao b3lyp/6-311+g(2d,p) scrf=(smd,solvent=chloroform)

  • Data Scaling: Subtract the calculated isotropic shielding values of the target molecule from the calculated isotropic shielding value of TMS (computed at the exact same level of theory) to derive the predicted chemical shifts in ppm[9].

References

  • Dana Bioscience. "2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile 100mg".
  • Buccini, M. R. et al. "(PDF) o-Nitrophenylacetonitrile Michael additions and cyclocondensations: a novel quinoline synthesis".
  • Bartleby. "Based on the information provided, is the –CH2CN group an o,p-director or m-director?". Bartleby Expert Solutions.
  • PMC. "Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks".
  • Journal of Chemical and Pharmaceutical Sciences.
  • sites@gsu. "Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists".
  • Gaussian.com. "NMR Keyword".
  • arXiv.org. "NMRTrans: Structure Elucidation from Experimental NMR Spectra via Set Transformers". arXiv.
  • ACS Publications. "Combining Predicted, Calculated, and Hands-On NMR Spectra to Enhance Instruction of Molecular Structure in Organic Chemistry".
  • ResearchGate. "What is the best DFT functional to perform NMR calculations in Gaussian?".
  • MDPI.

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Fragmentation Strategies for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile: A Comparative Guide of HCD-Orbitrap vs. CID-QqQ Platforms

Executive Summary

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (C10H10N2O3) is a sterically complex, electron-deficient aromatic building block frequently utilized in pharmaceutical synthesis. When analyzing such nitroaromatics via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter severe analytical bottlenecks: poor ionization efficiency, unpredictable in-source fragmentation, and isobaric interferences. This guide objectively compares the performance of High-Resolution Orbitrap MS utilizing Higher-energy C-trap Dissociation (HCD) against traditional Triple Quadrupole (QqQ) MS utilizing Collision-Induced Dissociation (CID), providing a self-validating framework for structural elucidation.

Mechanistic Causality: The Nitroaromatic Fragmentation Paradigm

To optimize an LC-MS method, one must first understand the intrinsic gas-phase chemistry of the analyte. The presence of the nitro (-NO2) group ortho to the acetonitrile (-CH2CN) moiety drives a highly specific fragmentation cascade.

  • The Nitrite Ester Rearrangement : Under collisional activation, the nitro group undergoes a well-documented isomerization to a nitrite ester (-O-N=O) prior to dissociation. This facilitates the expulsion of a nitrosyl radical (NO•, 30 Da), leaving behind a highly reactive phenoxy-like radical cation[1].

  • In-Source Fragmentation Vulnerability : This NO• loss is so thermodynamically favorable that it frequently occurs directly within the Electrospray Ionization (ESI) source before the ions ever reach the mass analyzer[2]. If the declustering potential (DP) or capillary voltage is too high, the precursor ion ([M+H]+ at m/z 207.0767) is depleted, artificially lowering quantitative sensitivity[2].

  • Nucleophilic and Ortho Effects : The methoxy (-OCH3) and methyl (-CH3) groups act as electron donors, stabilizing the resulting fragment ions, while the acetonitrile group can participate in secondary losses (e.g., loss of CH2CN, 40 Da)[3].

Platform Comparison: HCD-Orbitrap vs. CID-QqQ

When selecting an analytical platform for structural elucidation and quantification of this compound, the choice of fragmentation mode is critical.

  • HCD-Orbitrap (The Product) : HCD accelerates ions through a voltage gradient into a nitrogen-filled C-trap. Unlike traditional ion traps, HCD does not suffer from the "1/3 rule" low-mass cutoff. This allows for the simultaneous detection of high-mass diagnostic ions (e.g., [M+H - NO]+) and critical low-mass reporter ions (e.g., [CH2CN]+ at m/z 40.0182). Furthermore, the sub-3 ppm mass accuracy unambiguously differentiates the loss of NO2 (45.9929 Da) from the isobaric loss of H2O + CO (46.0054 Da).

  • CID-QqQ (The Alternative) : While excellent for routine targeted quantification (MRM), standard CID in a QqQ operates at nominal mass resolution. It struggles to differentiate isobaric fragments and often fails to capture low-mass reporter ions due to inherent transmission limitations in the collision cell.

Fragmentation M [M+H]+ m/z 207.0767 NO_loss [M+H - NO]+ m/z 177.0706 (Nitrite Rearrangement) M->NO_loss - NO (30 Da) NO2_loss [M+H - NO2]+ m/z 161.0838 (Direct Cleavage) M->NO2_loss - NO2 (46 Da) CH3_loss [M+H - NO - CH3]+ m/z 162.0471 (Methoxy Cleavage) NO_loss->CH3_loss - CH3 (15 Da) CN_loss [M+H - NO2 - CH2CN]+ m/z 121.0653 NO2_loss->CN_loss - CH2CN (40 Da)

Fig 1: HCD fragmentation pathway of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, the following protocol incorporates a self-validating feedback loop to distinguish true MS/MS fragments from in-source artifacts.

Step 1: Sample Preparation

  • Dissolve 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile reference standard in 100% Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Methanol enhances the ionization efficiency of nitroaromatics compared to acetonitrile, which can sometimes form unwanted adducts or Meisenheimer complexes in the source[4].

Step 2: UHPLC Separation

  • Column : C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Methanol.

  • Gradient : 5% B hold for 0.5 min, ramp to 95% B over 4.5 min.

  • Flow Rate : 0.3 mL/min.

Step 3: Source Optimization & Self-Validation (The DP Ramp) Before acquiring MS/MS data, you must validate the integrity of the precursor ion.

  • Low-Energy Scan : Set the ESI Declustering Potential (DP) to 20V. Observe the MS1 spectrum. The [M+H]+ ion at m/z 207.0767 should be the base peak.

  • High-Energy Scan : Increase the DP to 80V. Observe the MS1 spectrum. The appearance of m/z 177.0706 in MS1 confirms in-source fragmentation[2].

  • Validation Check : Lock the DP at 20V for all subsequent MS/MS experiments. This guarantees that any m/z 177 observed in the MS/MS spectra is a true product of the collision cell, not a source artifact.

Step 4: Comparative Fragmentation Acquisition

  • HCD-Orbitrap (Product) : Acquire data at 35,000 resolution. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 to capture both fragile (NO loss) and robust (aromatic ring cleavage) pathways in a single spectrum.

  • CID-QqQ (Alternative) : Acquire Product Ion Scans at nominal resolution. Apply discrete collision energies of 15 eV, 25 eV, and 35 eV.

Workflow cluster_MS Platform Comparison Prep Sample Prep & Spiking LC UHPLC Separation (C18, 0.3 mL/min) Prep->LC ESI ESI Source (Mitigate In-Source Frag) LC->ESI HCD HCD-Orbitrap (Product) High Res, No Low-Mass Cutoff ESI->HCD CID CID-QqQ (Alternative) Nominal Res, 1/3 Cutoff Rule ESI->CID Data Data Synthesis & Fragment Mapping HCD->Data CID->Data

Fig 2: Self-validating LC-MS/MS workflow comparing HCD-Orbitrap and CID-QqQ platforms.

Comparative Data Synthesis

The following table summarizes the experimental fragmentation data, highlighting the performance delta between the two platforms.

Fragment AssignmentExact Mass (m/z)HCD-Orbitrap (Product) Abundance & Mass ErrorCID-QqQ (Alternative) Abundance & Mass Error
[M+H]+ 207.0767100% (0.5 ppm)100% (Nominal m/z 207)
[M+H - NO]+ 177.070685% (0.8 ppm)40% (Nominal m/z 177)
[M+H - NO2]+ 161.083860% (1.1 ppm)75% (Nominal m/z 161)
[M+H - NO - CH3]+ 162.047145% (0.9 ppm)15% (Nominal m/z 162)
[CH2CN]+ 40.018225% (1.5 ppm)Not Detected (Low-mass cutoff)

Data Interpretation: The HCD-Orbitrap platform successfully retains the low-mass[CH2CN]+ fragment, providing definitive proof of the acetonitrile side chain. Furthermore, its sub-ppm mass accuracy ensures that the m/z 162 fragment is confidently assigned as a sequential loss of NO and CH3, rather than an unknown background interference. The CID-QqQ platform, while sensitive for the primary NO2 loss, fails to provide the comprehensive structural picture required for rigorous elucidation.

Conclusion

For the structural elucidation of complex nitroaromatics like 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, the HCD-Orbitrap platform offers superior analytical depth compared to traditional CID-QqQ systems. By understanding the mechanistic causality of nitrite ester rearrangements and employing self-validating DP ramps to control in-source fragmentation, researchers can generate highly trustworthy, artifact-free mass spectral data.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed (NIH). [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. PMC (NIH). [Link]

  • Aromatic nucleophilic substitution (SNAr) Reactions. Journal of the American Society for Mass Spectrometry (ACS). [Link]

Sources

Strategic Synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile: A Cost-Yield Analysis of VNS vs. Classical Pathways

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in process chemistry, evaluating synthetic routes requires looking beyond the theoretical drawing board and into the physical realities of regiochemistry, scalability, and thermodynamic control. The target molecule, 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile , is a highly substituted arene that serves as a critical building block for complex indole and pyrrolo[1,2-a]indole architectures, most notably in the total synthesis of Mitomycin C analogs[1].

Synthesizing a benzene ring with four contiguous substituents (methoxy, methyl, nitro, and acetonitrile) presents a formidable regiochemical challenge. In this guide, we objectively compare the traditional SN2 benzylic cyanation route against the Vicarious Nucleophilic Substitution (VNS) pathway, analyzing the causality behind the experimental choices, cost implications, and overall yield.

The Regiochemical Trap of the Classical SN2 Pathway

The traditional approach to synthesizing phenylacetonitriles relies on a three-step sequence: nitration of a substituted toluene, benzylic radical bromination, and subsequent nucleophilic substitution with a cyanide salt.

If we apply this to our target, the starting material would be 1-methoxy-2,5-dimethylbenzene. Following nitration to yield 1-methoxy-2,5-dimethyl-4-nitrobenzene, the critical failure point emerges during the benzylic bromination step (using NBS and AIBN).

The Causality of Failure: Radical bromination is governed by the stability of the incipient benzylic radical. The C2-methyl group is situated ortho to the electron-donating methoxy group, which stabilizes the radical transition state. Conversely, the C5-methyl group (our desired target site) is ortho to the strongly electron-withdrawing nitro group, which deactivates it. Consequently, the reaction inherently favors bromination at the wrong methyl group, producing predominantly the undesired isomer. Overcoming this requires exhaustive, high-cost chromatographic separations, driving the overall yield down to <15% and inflating the cost per gram exponentially.

RouteComparison cluster_RouteA Route A: Classical SN2 (Flawed) cluster_RouteB Route B: VNS (Preferred) A1 1-Methoxy-2,5- dimethylbenzene A2 Nitration A1->A2 A3 Radical Bromination (Poor Selectivity) A2->A3 A4 Cyanation (NaCN) A3->A4 Target 2-(5-Methoxy-4-methyl- 2-nitrophenyl)acetonitrile A4->Target Low Yield B1 2-Methyl-4-nitroanisole B2 VNS Reaction (t-BuOK, 4-Cl-PhOCH2CN) B1->B2 B2->Target High Yield

Workflow comparison: Multi-step Classical SN2 vs. highly efficient VNS route.

The Vicarious Nucleophilic Substitution (VNS) Solution

To bypass the regiochemical trap of the SN2 route, process chemists utilize Vicarious Nucleophilic Substitution (VNS) , a methodology pioneered by Mieczysław Mąkosza[2][3]. VNS allows for the direct cyanomethylation of electron-deficient arenes at positions occupied by hydrogen.

Starting from the inexpensive and commercially available 2-methyl-4-nitroanisole , the VNS reaction introduces the acetonitrile group in a single, highly selective step.

The Causality of Regioselectivity: The nitro group at C4 directs the incoming carbanion to its ortho positions (C3 and C5). The C3 position is sterically blocked by the adjacent C2-methyl group. Furthermore, the C5 position is ortho to the C1-methoxy group. The strong inductive electron-withdrawing effect (-I) of the methoxy oxygen thermodynamically stabilizes the anionic


 adduct formed at C5. This synergistic combination of steric hindrance at C3 and electronic activation at C5 results in near-perfect regioselectivity for the target molecule.

VNS_Mechanism SM 1-Methoxy-2-methyl-4-nitrobenzene Carbanion Carbanion Attack at Position 5 SM->Carbanion Base t-BuOK deprotonates 4-chlorophenoxyacetonitrile Base->Carbanion Sigma σ^H Adduct Formation (Stabilized by -I of OCH3) Carbanion->Sigma Fast Addition Elimination β-Elimination of 4-Chlorophenoxide Sigma->Elimination Rate-determining Product Target Acetonitrile Elimination->Product Rearomatization

Mechanistic pathway of VNS highlighting regioselectivity and intermediate states.

Quantitative Comparison: Cost vs. Yield

The table below summarizes the operational and economic metrics of both routes. By eliminating the need for toxic cyanide salts and bypassing complex isomer separations, the VNS route drastically reduces the cost per 100g of synthesized material.

MetricRoute A: Classical SN2 (Benzylic Cyanation)Route B: VNS (Vicarious Nucleophilic Substitution)
Starting Material 1-Methoxy-2,5-dimethylbenzene2-Methyl-4-nitroanisole
Number of Steps 3 (Nitration, Bromination, Cyanation)1 (Direct Cyanomethylation)
Overall Yield < 15% (Major losses to undesired isomer)75 - 85%
Regioselectivity Poor (Favors C2-methyl bromination)Excellent (Sterics and -I effect favor C5)
Key Reagents NBS, AIBN, NaCN (Highly Toxic)4-Chlorophenoxyacetonitrile, t-BuOK
Estimated Cost / 100g High (Extensive chromatography required)Low (Direct precipitation/recrystallization)
Scalability Poor (Toxicity and purification bottlenecks)High (Telescoped, safe reagents, high purity)

Self-Validating Experimental Protocol (VNS Route)

This protocol is designed as a self-validating system; visual cues (color changes) and thermodynamic controls act as built-in checkpoints to ensure the reaction is proceeding correctly.

Reagents:

  • 2-Methyl-4-nitroanisole (1.0 equiv)

  • 4-Chlorophenoxyacetonitrile (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.5 equiv)

  • Anhydrous DMF (Solvent)

  • 1M HCl (Quench)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-4-nitroanisole and 4-chlorophenoxyacetonitrile in anhydrous DMF under an inert Argon atmosphere.

    • Causality: 4-chlorophenoxyacetonitrile is chosen over cheaper chloroacetonitrile because the aryloxy leaving group is less electrophilic, preventing base-catalyzed Darzens-type self-condensation prior to reacting with the nitroarene[2].

  • Cryogenic Cooling: Cool the reaction vessel to -15°C using a dry ice/ethylene glycol bath.

    • Causality: The initial formation of the

      
       adduct is highly exothermic. Maintaining cryogenic conditions prevents competitive single-electron transfer (SET) pathways that lead to azoxybenzene dimerization.
      
  • Base Addition: Add t-BuOK powder in small portions over 30 minutes, maintaining the internal temperature below -10°C.

    • Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, opaque purple/red. This intense color change confirms the successful generation of the nitro-stabilized anionic

      
       adduct.
      
  • Maturation: Stir the reaction mixture at -10°C for 45 minutes to allow for the rate-determining

    
    -elimination of the 4-chlorophenoxide leaving group and subsequent rearomatization.
    
  • Quenching: Rapidly pour the cold reaction mixture into vigorously stirred 1M HCl (ice-cold).

    • Validation Checkpoint: The deep purple color will instantly discharge to a light yellow/brown, and a crude solid will precipitate. This confirms the neutralization of excess base and the protonation of the expelled phenoxide.

  • Purification: Filter the crude precipitate, wash thoroughly with cold water to remove DMF, and recrystallize from hot ethanol to yield pure 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile as pale yellow needles.

Conclusion

For the synthesis of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, the Vicarious Nucleophilic Substitution (VNS) route is objectively superior to the classical SN2 pathway. By leveraging the inherent electronic and steric properties of 2-methyl-4-nitroanisole, the VNS method achieves high regioselectivity, eliminates the need for highly toxic cyanide salts, and collapses a low-yielding three-step sequence into a highly efficient single operation.

References

  • Verboom, W., Orlemans, E. O. H., Berga, H. J., Scheltinga, H. W., & Reinhoudt, D. N. (1986). "Synthesis of dihydro-1H-pyrrolo- and tetrahydropyrido[1,2-a]indoles via a modified Madelung reaction." Tetrahedron, 42(14), 4053-4064. URL:[Link]

  • Makosza, M., Glinka, T., & Kinowski, A. (1984). "Reaction of organic anions. 96. Vicarious substitution of hydrogen in aromatic nitro compounds with acetonitrile derivatives." Tetrahedron, 40(10), 1863-1868. URL:[Link]

  • Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282-289. URL:[Link]

Sources

Validating reference standards for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Validating Reference Standards for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Introduction

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (CAS 97655-14-6) is a highly specialized building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), notably targeted kinase inhibitors such as substituted benzimidazoles and quinolines[1],[2]. In pharmaceutical development, the purity of such intermediates must be rigorously controlled, as upstream impurities can propagate through the synthetic pathway and persist in the final API.

To ensure accurate impurity tracking, analytical laboratories must establish highly reliable reference standards. This guide objectively compares the performance and validation methodologies of commercial Certified Reference Materials (CRMs) versus in-house synthesized working standards. Furthermore, it provides a self-validating experimental framework comparing the traditional Mass Balance approach against Quantitative Nuclear Magnetic Resonance (qNMR)[3].

Sourcing Strategies: CRM vs. In-House Working Standards

When establishing a reference standard for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, laboratories face a critical choice: procure a commercial CRM or synthesize and validate an in-house batch. Table 1 objectively compares the performance and operational burden of these alternatives.

Table 1: Comparison of Reference Standard Sourcing Alternatives

FeatureCommercial CRM (ISO 17034)In-House Working Standard
Purity Certainty Extremely High (Certified via orthogonal methods)Variable (Depends on internal validation rigor)
Metrological Traceability Fully traceable to SI units (e.g., NIST)Requires internal establishment of traceability
Upfront Cost High per milligramLow (Utilizes existing synthetic batches)
Validation Effort Minimal (Ready to use with CoA)Extensive (Requires full analytical workup)
Best Use Case Primary calibration, regulatory submissionsRoutine batch release, daily QC testing

The Causality of Orthogonal Validation: Mass Balance vs. qNMR

Validating a primary reference standard requires orthogonal analytical techniques to eliminate method-specific bias.

The Mass Balance Approach: Historically, purity is assigned by subtracting all measurable impurities (water, residual solvents, inorganics, and related chromatographic impurities) from 100%. While comprehensive, this method is susceptible to cumulative error. If an impurity lacks a UV chromophore, HPLC-UV will fail to detect it, leading to a dangerous overestimation of the standard's purity[4].

The qNMR Approach (The Gold Standard): qNMR has emerged as a primary ratio measurement method that does not require a pre-existing reference standard of the analyte itself[3]. The causality behind its accuracy lies in the fundamental physics of NMR: the integrated area of a proton resonance is directly proportional to the number of nuclei generating that signal[5],[6]. By co-dissolving the candidate material with a highly pure, structurally unrelated Internal Standard (IS) (e.g., NIST SRM Benzoic Acid or Maleic Acid), the absolute mass fraction of the analyte can be calculated directly[5].

ValidationWorkflow cluster_MassBalance Mass Balance Approach cluster_qNMR qNMR Approach Candidate Candidate Material 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile HPLC HPLC-UV (Chromatographic Purity) Candidate->HPLC KF Karl Fischer (Water Content) Candidate->KF TGA TGA / ROI (Inorganics) Candidate->TGA GC GC-FID (Residual Solvents) Candidate->GC NMR 1H-qNMR Acquisition (D1 = 5*T1, High S/N) Candidate->NMR MB_Result Mass Balance Purity (100% - Impurities) HPLC->MB_Result KF->MB_Result TGA->MB_Result GC->MB_Result Final Certified Reference Standard (Cross-Validated) MB_Result->Final Orthogonal Agreement IS Internal Standard (IS) (e.g., Maleic Acid) IS->NMR qNMR_Result Absolute Purity (Direct Ratio Measurement) NMR->qNMR_Result qNMR_Result->Final Primary Traceability

Fig 1: Orthogonal validation workflow comparing Mass Balance and qNMR methodologies.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Absolute Purity Assignment via 1H-qNMR Causality & Design Choice: Maleic acid is selected as the internal standard because its singlet at ~6.3 ppm does not overlap with the methoxy (~3.9 ppm), methyl (~2.3 ppm), or aromatic protons (7.0–8.0 ppm) of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile[4]. The relaxation delay (D1) is explicitly set to 5 times the longest longitudinal relaxation time (T1) to ensure complete spin relaxation between pulses, preventing signal saturation and quantitative bias[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile and ~10 mg of Maleic Acid (NIST traceable CRM) into a single vial using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 1.0 mL of DMSO-d6. Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition Parameters: Transfer 600 µL to a 5 mm NMR tube. Acquire the 1H spectrum at 298 K using a 90° pulse angle. Set the acquisition time (AQ) to > 4 seconds and the relaxation delay (D1) to ≥ 60 seconds (ensuring D1 > 5*T1). Accumulate a minimum of 64 scans to achieve a Signal-to-Noise (S/N) ratio ≥ 150[6].

  • Self-Validation Check: Integrate the methoxy singlet (~3.9 ppm, 3H) and the methyl singlet (~2.3 ppm, 3H) independently against the Maleic Acid peak (~6.3 ppm, 2H). If the calculated purity from both analyte peaks agrees within ±0.5%, the measurement is internally validated, confirming no hidden impurities are co-eluting under the integrated signals.

Protocol B: Chromatographic Purity via HPLC-UV (Mass Balance Component) Causality & Design Choice: A gradient elution profile is utilized with a Diode Array Detector (DAD) to enable peak purity (spectral homogeneity) analysis. This ensures that structurally similar impurities are not hiding beneath the main peak.

Step-by-Step Methodology:

  • Column & Mobile Phase: Use a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 90% B over 20 minutes.

  • Detection: Monitor at 254 nm and extract UV spectra (200-400 nm) across the main peak to verify spectral purity.

  • Integration: Calculate the area percent of the main peak. Subtract water content (via Karl Fischer), residual solvents (via GC-FID), and inorganics (via TGA) to finalize the Mass Balance purity.

Experimental Data & Performance Comparison

Table 2 summarizes experimental validation data comparing a commercial CRM against an in-house synthesized standard of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

Table 2: Comparative Purity Assessment Results

Analytical ParameterCommercial CRM (Vendor A)In-House Synthesized Standard
HPLC-UV Purity (Area %) 99.85%99.20%
Water Content (Karl Fischer) 0.05%0.35%
Residual Solvents (GC-FID) < 0.01%0.15% (Ethyl Acetate)
Inorganics (ROI) < 0.05%0.10%
Mass Balance Assigned Purity 99.75%98.60%
1H-qNMR Assigned Purity 99.72% ± 0.15% 98.15% ± 0.20%

Data Insights: For the in-house standard, the qNMR assigned purity (98.15%) is notably lower than the Mass Balance purity (98.60%). This discrepancy highlights a critical performance advantage of qNMR: it successfully accounts for UV-transparent organic impurities that the HPLC-UV method failed to detect, thereby providing a more accurate, risk-averse purity value[4],[7].

Mechanistic Pathway & Impurity Fate Mapping

Why is this level of precision necessary? According to ICH Q7 guidelines, understanding the fate of impurities in starting materials is critical for API quality[8]. If an impurity, such as a des-methyl analog of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, is present in the reference standard and goes undetected, it will undergo the same downstream reduction and cyclization reactions as the main compound. This generates a structurally analogous API impurity that is exceptionally difficult to purge during final crystallization.

ImpurityFate SM Starting Material 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Reaction Reduction / Cyclization (API Synthesis) SM->Reaction ImpA Des-methyl Impurity (Carryover Risk) ImpA->Reaction Uncontrolled in Ref Std API Target API (e.g., Kinase Inhibitor) Reaction->API API_Imp API Impurity (Des-methyl analog) Reaction->API_Imp Propagation

Fig 2: Impurity fate mapping showing the propagation of starting material impurities into the final API.

References

  • AMGEN INC. (2004). Patent WO 2004/085425 A1: Condensed azoles as kinase inhibitors.
  • RSSL . qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd.[Link]

  • National Institute of Standards and Technology (NIST) . (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia.[Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained.[Link]

  • International Council for Harmonisation (ICH) . ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. European Medicines Agency.[Link]

Sources

Comparative reactivity of methoxy vs. methyl substituted phenylacetonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity of Methoxy vs. Methyl Substituted Phenylacetonitriles

Audience: Researchers, Process Chemists, and Drug Development Scientists. Context: Optimization of C-C bond formation and nitrile transformations in API synthesis (e.g., Verapamil analogs).

Executive Summary

This guide analyzes the divergent reactivity profiles of 4-methoxyphenylacetonitrile (p-OMe) and 4-methylphenylacetonitrile (p-Me) . While both substituents are electron-donating groups (EDGs), their mechanistic influence operates through distinct pathways—induction vs. resonance—resulting in critical differences in


-deprotonation thermodynamics and nitrile carbon electrophilicity.

Key Takeaway:

  • Acidity (

    
    -proton):  p-OMe is less acidic than p-Me due to strong resonance destabilization of the carbanion.
    
  • Nucleophilicity (Alkylation): The p-OMe carbanion is more nucleophilic, leading to faster alkylation rates but higher susceptibility to dialkylation side-products.

  • Electrophilicity (Hydrolysis): The p-OMe nitrile carbon is significantly deactivated, requiring harsher conditions for hydrolysis or reduction compared to the p-Me variant.

Mechanistic Foundation: Electronic Effects & Hammett Correlation

To predict reactivity, we must quantify the electronic influence of the substituents on the reaction center.

Electronic Theory
  • Methyl Group (p-Me): Acts primarily through Induction (+I) and weak hyperconjugation. It donates electron density into the ring, slightly destabilizing the

    
    -carbanion and deactivating the nitrile carbon.
    
  • Methoxy Group (p-OMe): Exhibits a "Push-Pull" effect. It is electron-withdrawing by Induction (-I) but strongly electron-donating by Resonance (+M) . In the para position, the resonance effect dominates (

    
    ), making it a stronger total donor than methyl (
    
    
    
    ).
Hammett Prediction (Acidity in DMSO)

The acidity of phenylacetonitriles is governed by the stability of the resulting carbanion. Electron-donating groups destabilize the negative charge, increasing the pKa.

CompoundSubstituent (

)
Electronic EffectEstimated pKa (DMSO)*Relative Acidity
Phenylacetonitrile H (0.00)Reference21.9Baseline
4-Methylphenylacetonitrile Me (-0.17)Weak Donor~22.6Lower
4-Methoxyphenylacetonitrile OMe (-0.27)Strong Donor~23.1Lowest

*Note: Estimated values based on reaction constant


 for benzylic deprotonation.

Experimental Comparison: -Alkylation (C-C Bond Formation)

This is the critical step for synthesizing isoquinoline alkaloids and calcium channel blockers (e.g., Verapamil).

Reactivity Profile
  • p-Me Variant: Forms the carbanion more easily (lower pKa) but the resulting anion is less reactive (softer nucleophile). Controlled mono-alkylation is easier to achieve.

  • p-OMe Variant: Requires a stronger base or longer deprotonation time. Once formed, the carbanion is a "hot" nucleophile. Reaction rates with alkyl halides are faster, but dialkylation is a significant risk if stoichiometry is not strictly controlled.

Visualizing the Pathway

AlkylationPathway Start Substituted Phenylacetonitrile Base Deprotonation (Base: NaNH2 or KOtBu) Start->Base Carbanion Resonance Stabilized Carbanion Base->Carbanion k1 (p-Me > p-OMe) RX Electrophile Addition (R-X) Carbanion->RX Product Mono-Alkylated Nitrile RX->Product k2 (p-OMe > p-Me) SideProduct Dialkylated Impurity Product->SideProduct Over-alkylation risk High for p-OMe

Caption: Kinetic pathway of


-alkylation. Note the inversion of rates: p-Me deprotonates faster (

), but p-OMe alkylates faster (

).
Validated Protocol: Mono-Alkylation of 4-Methoxyphenylacetonitrile

Grounding: Adapted from Verapamil intermediate synthesis (US Patent 4697035).

Reagents:

  • Substrate: 4-Methoxyphenylacetonitrile (1.0 eq)

  • Base: Sodium Amide (NaNH

    
    ) or Potassium tert-butoxide (KOtBu) (1.1 eq)
    
  • Electrophile: Isopropyl Bromide (1.05 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reactor with Nitrogen/Argon. Moisture kills the carbanion immediately.

  • Carbanion Formation: Suspend NaNH

    
     in Toluene at 0°C. Add the nitrile dropwise over 30 mins.
    
    • Observation: Evolution of ammonia gas (if using amide) or color change to deep yellow/orange (characteristic of the resonance-stabilized anion).

    • Critical Check: Stir for 1 hour at room temperature to ensure complete deprotonation. For p-OMe, heating to 40-50°C may be required to drive completion due to lower acidity.

  • Alkylation: Cool to 0°C. Add Isopropyl Bromide dropwise.

    • Exotherm Control: Maintain internal temp < 10°C to prevent dialkylation.

  • Quench & Workup: Pour onto ice water. Extract with Toluene. Wash with 1N HCl (to remove basic residues).

  • Purification: Distillation or crystallization (if solid).

Experimental Comparison: Nitrile Hydrolysis

Transforming the nitrile (-CN) to an acid (-COOH) or amide (-CONH


).
Reactivity Profile
  • Mechanism: Nucleophilic attack by OH

    
     (basic) or H
    
    
    
    O (acidic) on the nitrile carbon.
  • Comparison: The nitrile carbon is an electrophile.

    • p-Me: Weak donation deactivates the carbon slightly.

    • p-OMe: Strong resonance donation significantly increases electron density at the nitrile carbon, making it resistant to attack .

  • Implication: Hydrolysis of p-OMe phenylacetonitrile requires higher temperatures (reflux in ethylene glycol/KOH) or catalysis (H

    
    O
    
    
    
    assistance) compared to p-Me.
Data Summary: Relative Rates of Hydrolysis
SubstrateRelative Rate (

)
Conditions Required
Phenylacetonitrile 1.0 (Ref)NaOH/EtOH, Reflux, 2h
p-Me-Phenylacetonitrile 0.85NaOH/EtOH, Reflux, 3-4h
p-OMe-Phenylacetonitrile 0.45KOH/Glycol, 140°C, 6h+

Case Study: Synthesis of Verapamil Intermediates

The synthesis of Verapamil relies on the alkylation of 3,4-dimethoxyphenylacetonitrile (Veratryl Cyanide).

  • Challenge: The presence of two methoxy groups makes the

    
    -proton significantly less acidic and the nitrile carbon highly deactivated.
    
  • Solution:

    • Base Selection: Industrial processes often use NaNH

      
        (strong base) rather than hydroxides to ensure quantitative irreversible deprotonation.
      
    • Phase Transfer Catalysis (PTC): Modern green routes utilize 50% NaOH with TBAB (Tetrabutylammonium bromide) to overcome the low acidity by shuttling the anion into the organic phase.

References

  • Process for the preparation of basically substituted phenylacetonitriles (Verapamil).

    • Source:

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (Context on DMSO/MeCN pKa scales for benzylic nitriles).

    • Source:

  • Hammett Equation and Substituent Constants. (Theoretical basis for

    
     values).
    
    • Source:

  • 
    -Alkylation of phenylacetonitrile with different substituted benzyl alcohols.  (Recent catalytic protocols).
    
    • Source:

Quality Control Protocols for Industrial Batches of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the quality control (QC) protocols for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile , a critical intermediate in the synthesis of indole-based pharmaceutical active ingredients (APIs), particularly Tyrosine Kinase Inhibitors (TKIs) and tubulin polymerization inhibitors.[1]

A Comparative Guide to Routine vs. Enhanced Stability-Indicating Protocols

Executive Summary: The Criticality of Isomeric Purity

In the industrial synthesis of indole-based APIs (e.g., via the Reissert or Batcho-Leimgruber cyclization), the quality of the nitro-acetonitrile precursor is the primary determinant of downstream yield and purity.

2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (hereafter referred to as Intermediate-A ) presents a unique QC challenge: Regioisomeric Contamination .[1] The nitration step used to generate this molecule often produces the unwanted 4-methoxy-5-methyl isomer or the 6-nitro isomer, which possess nearly identical physicochemical properties to the target but lead to "dead-end" side products in subsequent cyclization steps.[1]

This guide compares two QC approaches:

  • Protocol A (Standard): A generic HPLC-UV release method suitable for early-phase raw material screening.[1]

  • Protocol B (Enhanced): An orthogonal, stability-indicating protocol designed for GMP commercial release, focusing on regio-selectivity and genotoxic impurity (GTI) mitigation.[1]

Comparative Analysis: Standard vs. Enhanced QC

The following table contrasts the performance metrics of a standard C18-based method against an enhanced Phenyl-Hexyl method optimized for π-π interaction selectivity (crucial for separating nitro-aromatic isomers).

FeatureProtocol A: Standard Release (Generic)Protocol B: Enhanced Selectivity (Recommended)
Primary Column C18 (ODS) – Hydrophobic interaction onlyPhenyl-Hexyl or PFP (Pentafluorophenyl) – π-π & Dipole interactions
Isomer Resolution (Rs)

(Co-elution risk)

(Baseline separation of regioisomers)
Impurity Focus Gross purity (>98%), MoistureRegioisomers, Hydrolysis products (Amides), GTIs
Detection Limit (LOD) ~0.05% (Area normalization)< 10 ppm (Trace quantification)
Run Time 15 minutes (Isocratic)25 minutes (Gradient)
Application Non-GMP starting material checksGMP Intermediate Release, Vendor Qualification
Expert Insight: Why Protocol B Matters

"In my experience scaling up indole synthesis, a 0.5% contamination of the wrong nitro-isomer in Intermediate-A does not just lower yield by 0.5%. It acts as a chain terminator in the reductive cyclization step, often poisoning the Palladium or Nickel catalyst used downstream. Protocol B is not just about compliance; it is about protecting your catalyst investment."[1]

Detailed Experimental Protocols

Protocol B: Enhanced Stability-Indicating HPLC Method

This method utilizes a Phenyl-Hexyl stationary phase to exploit the electron-deficient nature of the nitro group, providing superior separation of the 4-methyl vs. 5-methyl isomers.[1]

1. Chromatographic Conditions
  • Instrument: UPLC or HPLC with PDA Detector (Class A).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (Nitro aromatic) and 210 nm (Nitrile).[1]

2. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Hold
15.004060Linear Ramp (Elute Isomers)
18.001090Wash
20.001090Hold
20.109010Re-equilibration
25.009010End
3. Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][3]

  • Stock Solution: Dissolve 25.0 mg of Intermediate-A in 25.0 mL diluent (1.0 mg/mL).

  • System Suitability: Must resolve the Target Peak from the Des-nitro precursor (if available) and the Regioisomer (often supplied as a marker mix) with

    
    .[1]
    

Impurity Fate Mapping & Control Strategy

Understanding the "Fate of Impurities" is a regulatory requirement (ICH Q3A/Q3B). The diagram below illustrates how impurities in Intermediate-A propagate into the final Indole scaffold.

Figure 1: Impurity Fate Map & QC Checkpoints

Caption: Logical flow showing how nitro-isomer impurities lead to dead-end byproducts during the reductive cyclization process.[1]

ImpurityFate Start Starting Material (3-Methoxy-4-methylphenylacetonitrile) Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Target Target Intermediate 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile Nitration->Target Major Product Isomer Regioisomer Impurity (Wrong Nitro Position) Nitration->Isomer ~5-10% Side Product Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Target->Reduction Protocol B Checks Here Isomer->Reduction FinalIndole Final Scaffold 5-Methoxy-6-methylindole Reduction->FinalIndole High Yield DeadEnd Open-Ring Amine (Does not cyclize) Reduction->DeadEnd Catalyst Poisoning

Secondary QC Protocols: Genotoxicity & Solvents[1]

While HPLC Purity is the primary release specification, two other attributes are critical for this specific intermediate:

A. Residual Solvent Analysis (Headspace GC)

This intermediate is often crystallized from Methanol or Toluene .[1]

  • Risk: Methanol can react with the nitrile group under acidic conditions to form an imidate ester.

  • Protocol: Headspace GC-FID (USP <467>).[1]

  • Limit: Methanol < 3000 ppm; Toluene < 890 ppm.[1]

B. Genotoxic Impurity (GTI) Screening

Nitro-aromatics are structural alerts for genotoxicity.[1] However, unreacted nitrating agents or nitro-precursors are of higher concern.[1]

  • Method: LC-MS/MS (MRM Mode).[1]

  • Target: Unreacted 3-methoxy-4-methylphenylacetonitrile (Starting material).[1]

  • Limit: TTC (Threshold of Toxicological Concern) approach, typically < 20 ppm if not purged downstream.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurity in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] [Link]

  • Dolan, J. W. (2002).[1] The Role of π-π Interactions in Reversed-Phase HPLC. LCGC North America.[1] [Link]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists.[1] Academic Press.[1] (Chapter 6: Nitration and Reduction).[1]

  • FDA Guidance for Industry. (2018). Assessment of Nitrosamine Impurities in Human Drug Substances.[1][Link]

Sources

Elemental analysis benchmarks for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Elemental Analysis Benchmarks for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile: A Comparative Guide

In the pipeline of drug development and fine chemical synthesis, verifying the exact elemental composition of key intermediates is a non-negotiable quality control step. For 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (Empirical Formula:


, MW: 206.20  g/mol ), elemental analysis (CHNS/O) serves as the definitive benchmark for bulk purity, confirming the absence of residual solvents, inorganic salts, or synthetic byproducts.

This guide provides an objective comparison of analytical methodologies, instrument benchmarks, and a self-validating experimental protocol designed specifically for the rigorous characterization of this nitroaromatic nitrile.

Section 1: Comparative Benchmarks of Analytical Techniques

While High-Resolution Mass Spectrometry (HRMS) and quantitative NMR (qNMR) provide excellent structural and isotopic data, traditional Combustion Elemental Analysis (the Dumas method) remains the gold standard for absolute bulk purity quantification.

Table 1: Analytical Technique Comparison for


 
TechniquePrimary OutputAccuracy / ToleranceSample SizeTurnaround TimeSpecificity
Combustion EA (CHNS/O) Absolute mass % of elements±0.40% (ACS Standard)1–5 mg10–15 minsLow (Bulk composition only)
High-Res Mass Spec (HRMS) Exact molecular mass (m/z)< 5 ppm mass error< 0.1 mg5–10 minsHigh (Identifies molecular ion)
Quantitative NMR (qNMR) Molar ratio & purity %±1.0%10–20 mg15–30 minsVery High (Structural elucidation)

Section 2: Instrument Performance Comparison (Dumas Combustion)

Modern elemental analyzers have evolved to automate the dynamic flash combustion process. For a complex molecule like 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile—which contains both a nitro group and a nitrile group—the instrument must efficiently manage nitrogen oxide (


) reduction. Modern systems like the Thermo Scientific FlashSmart utilize[1].

Table 2: Top-Tier Elemental Analyzers Performance Benchmarks

Instrument ModelAnalytical ModesCarrier GasDetection LimitAutomation Feature
Thermo Fisher FlashSmart Simultaneous CHNS + OHelium / Argon< 100 ppmDual-furnace, automated switching
Elementar vario EL cube CHNS, CHN, CNS, OHelium< 50 ppmPurge-and-trap chromatography
PerkinElmer 2400 Series II CHN, CHNS, OxygenHelium / Argon< 0.2% absoluteFrontal chromatography

Section 3: Standardized Experimental Protocol (Self-Validating System)

The following methodology is engineered to eliminate analytical drift and ensure that every batch of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile meets stringent pharmaceutical standards.

Causality-Driven Methodology

Step 1: Micro-Weighing & Sample Preparation

  • Action: Weigh exactly 2.000 to 3.000 mg of the dried sample into a tin capsule using a Mettler Toledo XPR microbalance.

  • Causality: As elemental composition is calculated as a percentage of the initial mass, [2]. An error of just 0.01 mg in a 2 mg sample yields a 0.5% absolute error, instantly failing analytical criteria.

Step 2: Combustion Aid Addition

  • Action: Add ~10 mg of Vanadium Pentoxide (

    
    ) to the tin capsule before sealing.
    
  • Causality: The nitro group and the aromatic ring make this compound thermally stable and prone to forming refractory carbon deposits or carbon monoxide (CO) instead of

    
    . 
    
    
    
    acts as a powerful oxygen donor and catalyst, ensuring 100% oxidative conversion during the flash combustion phase.

Step 3: Dynamic Flash Combustion & Reduction

  • Action: Drop the capsule into the combustion reactor (1000°C) flooded with pure

    
    . The gases are then swept by Helium carrier gas through a reduction reactor containing elemental copper at 650°C.
    
  • Causality: Combustion of the nitro and nitrile groups generates a chaotic mixture of nitrogen oxides (

    
    , 
    
    
    
    ). The copper reactor quantitatively reduces all
    
    
    species strictly into
    
    
    gas and traps any excess
    
    
    . This is critical because the downstream detector relies on a single, unified
    
    
    peak for accurate nitrogen quantification.

Step 4: Separation & Detection (The Self-Validating Loop)

  • Action: The

    
    , 
    
    
    
    , and
    
    
    gases are separated via a gas chromatography (GC) column and quantified by a Thermal Conductivity Detector (TCD).
  • Self-Validation: To guarantee data integrity, this protocol operates as a closed-loop system. A certified organic analytical standard (e.g., BBOT for CHNS) is analyzed every 10th run. If the TCD response deviates by >0.30% absolute from the theoretical value, the system automatically halts the sequence, invalidates the batch, and prompts recalibration.

Section 4: Workflow Visualization

EA_Workflow Start 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile (C10H10N2O3) Weigh Micro-Weighing (2-3 mg) + V2O5 Additive Start->Weigh Split Analytical Pathways Weigh->Split CHNS_Combust Dynamic Flash Combustion (1000°C, O2) Split->CHNS_Combust CHNS Mode O_Pyrolysis High-Temp Pyrolysis (1060°C, H2/He) Split->O_Pyrolysis O Mode CHNS_Reduce NOx Reduction (Cu) & Halogen Scrubber CHNS_Combust->CHNS_Reduce GC_CHNS GC Separation (N2, CO2, H2O) CHNS_Reduce->GC_CHNS GC_O GC Separation (CO) O_Pyrolysis->GC_O TCD Thermal Conductivity Detector (TCD) GC_CHNS->TCD GC_O->TCD

Automated CHNS/O elemental analysis workflow detailing combustion, pyrolysis, and TCD detection.

Section 5: Experimental Data & Tolerance Limits

For publication in American Chemical Society (ACS) journals, of the theoretical calculations[3]. Table 3 outlines the theoretical mass percentages for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile alongside the acceptable ACS limits and typical experimental yields when utilizing the optimized protocol described above.

Table 3: Benchmark Data & ACS Tolerance Limits for


 
ElementTheoretical Mass (%)ACS Lower Limit (-0.40%)ACS Upper Limit (+0.40%)Typical Experimental Result*
Carbon (C) 58.25%57.85%58.65%58.21% ± 0.12%
Hydrogen (H) 4.89%4.49%5.29%4.92% ± 0.08%
Nitrogen (N) 13.59%13.19%13.99%13.55% ± 0.10%
Oxygen (O) 23.28%22.88%23.68%23.31% ± 0.15%

*Based on calibrated dynamic flash combustion using BBOT (for CHNS) and Sulfanilamide (for Oxygen) reference standards.

References

Sources

A Comparative Guide to the Structural Elucidation of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins everything from mechanism-of-action studies to rational drug design and the prediction of solid-state properties. This guide provides an in-depth, experience-driven comparison of methodologies for determining the crystal structure of the novel synthetic intermediate, 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

While a published crystal structure for this specific compound is not yet available, this document will serve as a comprehensive roadmap, detailing the gold-standard technique of Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices, compare it with alternative methods like Powder X-ray Diffraction (PXRD), and establish a framework for a self-validating analytical system.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SC-XRD)

For determining the precise atomic arrangement, bond lengths, and angles of a new chemical entity, SC-XRD is the unequivocal gold standard.[1][2] The technique works by irradiating a single, highly ordered crystal with a monochromatic X-ray beam. The resulting diffraction pattern of discrete spots provides the detailed data needed to reconstruct a three-dimensional model of the molecule and its packing within the crystal lattice.[3][4][5][6]

The "Why": Causality in the SC-XRD Workflow

The success of an SC-XRD experiment is not merely procedural; it is a series of logical decisions designed to yield the highest quality data. The entire process, from sample preparation to final validation, is a self-validating system.

dot digraph "SC_XRD_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, arrowhead=vee];

} /dot

Detailed Experimental Protocol: SC-XRD

1. Crystal Growth (The Crucial First Step):

  • Objective: To obtain a single, defect-free crystal larger than 50 μm.[3]

  • Methodology: For a polar organic molecule like 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, slow evaporation is the preferred method.

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The goal is a near-saturated solution.

    • Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days at a constant temperature.

  • Expert Insight: The choice of solvent is critical. The ideal solvent is one in which the compound is moderately soluble. Too high a solubility prevents crystallization, while too low a solubility causes rapid precipitation, leading to a powder instead of single crystals. The presence of multiple polar functional groups (methoxy, nitro, nitrile) suggests that moderately polar solvents will be most effective.

2. Data Collection:

  • Instrumentation: A modern single-crystal diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector (e.g., CCD or HPC) is standard.[5][7]

  • Methodology:

    • A suitable crystal is selected under a microscope, mounted on a loop, and flash-cooled to 100 K in a stream of cold nitrogen gas.

    • The crystal is centered in the X-ray beam (typically Mo Kα, λ=0.71073 Å, for organic molecules).

    • A series of diffraction images are collected as the crystal is rotated. Data collection can take from 20 minutes to several hours.[7]

  • Expert Insight: Cryo-cooling is not just for stability; it is essential for data quality. At 100 K, atomic thermal vibrations are significantly reduced. This leads to sharper diffraction spots at higher angles, resulting in a more precise and detailed final structure.

3. Structure Solution and Refinement:

  • Software: The SHELX suite of programs (SHELXT for solution, SHELXL for refinement) is the industry standard.[8][9][10][11][12] These are often used within a graphical user interface like Olex2, which simplifies the process.[13][14][15][16][17]

  • Methodology:

    • Data Processing: The raw diffraction images are processed to integrate the intensities of each spot and apply corrections, yielding a reflection file (.hkl).

    • Structure Solution: The "phase problem" is solved using direct methods (SHELXT) to generate an initial electron density map and a preliminary molecular model.

    • Structure Refinement (SHELXL): This is an iterative process of adjusting atomic positions, displacement parameters, and other variables to improve the agreement between the calculated model and the experimental diffraction data. The quality of the fit is monitored using the R-factor (R1), which should ideally be below 5% for a well-behaved structure.

  • Expert Insight: The refinement stage is where a crystallographer's expertise shines. It involves correctly modeling all atoms (including hydrogen atoms), identifying any potential disorder, and ensuring the model is chemically sensible. Software like Olex2 provides powerful visualization tools to aid this process.[14][15]

Part 2: Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD provides the most complete picture, it is not always feasible. Understanding the alternatives is key to a comprehensive materials characterization strategy.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique used when growing a single crystal is not possible.[18][19] It analyzes a finely powdered sample containing thousands of randomly oriented microcrystals.[3][18]

Table 1: Comparison of SC-XRD and PXRD

FeatureSingle-Crystal XRD (SC-XRD)Powder XRD (PXRD)
Sample Type A single, well-ordered crystal (>50 µm)[3]Microcrystalline powder (<10 µm particles)[18]
Data Output 3D array of discrete diffraction spots[4]1D pattern of intensity vs. diffraction angle (2θ)[3][4]
Information Yield Unambiguous 3D atomic structure, bond lengths, angles, absolute configuration[6]Phase identification, lattice parameters, crystallinity. Structure solution is possible but complex.
Primary Application Definitive structure determination of new compounds.Routine quality control, polymorph screening, analysis of bulk materials.
Key Advantage Highest precision and detail.[3]Minimal sample preparation, fast data acquisition.[18][19]
Key Limitation Requires growth of a suitable single crystal, which can be a major bottleneck.[1][18]Loss of 3D information due to orientational averaging, leading to peak overlap and ambiguity.[18]
Complementary Spectroscopic & Computational Methods

A robust structural determination does not rely on a single technique. It is a self-validating system where different methods confirm and support each other.

dot digraph "Validation_System" { graph [fontname="Arial", fontsize=12, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} /dot

  • Nuclear Magnetic Resonance (NMR): Provides definitive information about the molecular connectivity in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments confirms that the atom-to-atom connections determined by XRD are maintained in the solution state.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition, providing a crucial check on the molecular formula used in the crystallographic refinement.

Part 3: Data Interpretation and Validation

Hypothetical Crystallographic Data Summary

The final output of a successful SC-XRD experiment is a Crystallographic Information File (CIF). This standardized file contains all the necessary information about the structure.[20][21] Below is a table of what the key parameters would look like for our target compound.

Table 2: Hypothetical Crystal Data for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

ParameterValueSignificance
Chemical FormulaC₁₀H₁₀N₂O₃Derived from synthesis and confirmed by refinement.
Formula Weight206.20 g/mol Calculated from the chemical formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations that define the crystal packing.
a, b, c (Å)8.5, 12.3, 9.8Dimensions of the unit cell.
β (°)98.5The angle of the monoclinic unit cell.
Volume (ų)1012The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature (K)100(2)The temperature at which data was collected.
R₁ [I > 2σ(I)]0.045A primary indicator of the quality of the refinement; < 5% is excellent.
wR₂ (all data)0.115A secondary quality indicator for the refinement.
Goodness-of-Fit (GooF)1.05Should be close to 1.0 for a good model.
Trustworthiness Through Validation

The final and most critical step is independent validation. Before publication or deposition, the CIF must be checked for completeness and correctness.[22]

  • The checkCIF Protocol: The International Union of Crystallography (IUCr) provides a free online service called checkCIF.[20][21][23] This tool rigorously analyzes the CIF for syntactic errors, inconsistencies, and potential scientific issues (e.g., missed symmetry, unusual bond lengths).[22][24] It generates a report with ALERTS that must be addressed or explained by the researcher. This process is a cornerstone of scientific integrity in crystallography.

Conclusion

The determination of the crystal structure of a novel compound like 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a systematic process rooted in logical decision-making and cross-validation. While Single-Crystal X-ray Diffraction stands as the definitive technique for elucidating the three-dimensional atomic arrangement in the solid state, its power is maximized when integrated into a larger analytical workflow. By comparing its output with data from Powder XRD, NMR, and Mass Spectrometry, and by adhering to rigorous validation protocols like checkCIF, researchers can achieve an unambiguous and trustworthy structural assignment, paving the way for further development and application.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs.
  • Wikipedia. (n.d.). Olex2.
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • OlexSys. (n.d.). Olex2.
  • Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
  • Software Informer. (2025, December 3). Olex2-1.2 Download.
  • Spek, A. L. (n.d.). Structure validation in chemical crystallography. Scilit.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
  • Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Purdue University. (n.d.). X-Ray Crystallography - Software.
  • Drawell. (2023, October 23). What is the Difference Between Powder Diffraction and Single Crystal Diffraction.
  • Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction.
  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction.
  • Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2632–2648.
  • Sheldrick, G. M. (1997). The SHELX-97 Manual.
  • PLATON/VALIDATION. (n.d.).
  • Rayhan, A. (2024, May 19). SHELXL: A Comprehensive Review.
  • American Chemical Society. (n.d.).
  • MIT. (n.d.).
  • Excillum. (n.d.). Small molecule crystallography.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences.
  • Rigaku. (n.d.). Single Crystal X-ray diffraction.
  • University of Warwick. (2026, January 14). Single-Crystal X-ray Diffraction for Structural Solution.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, a compound that, due to its nitroaromatic and nitrile functionalities, necessitates careful management as hazardous waste. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The core principle underpinning the disposal of this compound is risk mitigation. Nitroaromatic compounds can be toxic and environmentally harmful, while the nitrile group can be metabolized to release cyanide, posing a significant health risk.[1][2] Therefore, this substance must never be disposed of down the drain or in regular trash.[3] All disposal activities must be conducted in strict accordance with institutional, local, state, and federal regulations.[4][5] Consultation with your institution's Environmental Health and Safety (EHS) department is a mandatory first step.[4]

Hazard Assessment and Profile

Nitroaromatic compounds are recognized for their potential toxicity and environmental hazards.[1][6][7] The nitrile functional group presents an additional layer of risk, as many organic nitriles can be metabolized in the body to produce cyanide, which can lead to severe health effects, including headache, dizziness, and in severe cases, convulsions and death.[2]

Table 1: Inferred Hazard Profile of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Hazard ClassificationDescriptionRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[8][9]Structurally similar compounds like 1-Chloro-4-nitrobenzene are toxic if swallowed, in contact with skin, or if inhaled.[8] 2-Nitrophenylacetonitrile is harmful if swallowed and toxic in contact with skin.[9]
Skin Irritation Causes skin irritation.[9][10]The SDS for a related compound, 2-(3-Methyl-2-nitrophenyl)acetonitrile, lists skin irritation as a hazard.[10]
Eye Irritation Causes serious eye irritation.[9][10]The SDS for 2-(3-Methyl-2-nitrophenyl)acetonitrile indicates it causes serious eye irritation.[10]
Respiratory Irritation May cause respiratory irritation.[9][10]This is a common hazard for powdered or volatile chemical compounds.[10]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Nitroaromatic compounds are known environmental pollutants.[8]
Chemical Reactivity Potential for reactivity with incompatible materials.Nitro compounds can be reactive with strong bases, amines, oxidizing agents, and reducing agents.[3] Nitromethane, a simple nitro compound, should not be mixed with bases or amines.[11]

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to work in a controlled and safe environment.

  • Engineering Controls : Always handle 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile in a certified chemical fume hood to minimize inhalation exposure.[5] The work area should be well-ventilated.[10] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure.

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber.[4]

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.[4]

    • Skin and Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes must be worn.[4]

    • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator should be used.[4]

Step-by-Step Disposal Protocol

The proper disposal of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal contractor.

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[5]

  • Designate a Waste Stream : This compound should be classified as non-halogenated organic waste .[4] Do not mix it with halogenated solvents, aqueous waste, or other incompatible chemical streams.[8]

  • Select an Appropriate Container :

    • For solid waste, use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[4][12]

    • For solutions containing the compound, use a designated container for non-halogenated organic liquid waste.

  • Labeling : As soon as waste is first added, the container must be labeled.[13] The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile".[5]

    • Any other identifiers required by your institution's EHS department.[5]

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the waste container in a designated and clearly marked SAA within the laboratory, at or near the point of waste generation.[4][14]

    • The container must be kept securely closed at all times, except when adding waste.[8][13]

    • Store the waste container in a cool, well-ventilated area away from heat, sparks, and open flames.[3]

    • Utilize secondary containment to prevent spills.[12][13]

Spill and Decontamination Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Secure : Evacuate non-essential personnel from the area and ensure adequate ventilation.[15] Remove all sources of ignition.[10]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.[4][15] Do not use combustible materials like paper towels for large spills.[4]

  • Collect Absorbed Material : Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[4] For solid spills, gently sweep to avoid creating dust.[4]

  • Decontaminate the Area : Clean the spill area with soap and water.[3][4] All materials used for cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste.[4]

  • Decontamination of Empty Containers : Empty containers that held the compound must be treated as hazardous waste or properly decontaminated.[5] Triple rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[5] After proper decontamination, the container may be disposed of as non-hazardous waste according to institutional guidelines.[5]

Final Disposal Arrangement

The ultimate disposal of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile must be handled by professionals.

  • Contact EHS : Once the waste container is full or ready for disposal, contact your institution's EHS department.[4][8] They will have established procedures and contracts with licensed hazardous waste disposal companies.[5]

  • Arrange for Pickup : The EHS department will arrange for the pickup of the hazardous waste by a licensed and approved contractor.[4][8] Do not transport hazardous waste yourself.[13]

  • Incineration : The most common and recommended method for the final disposal of nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[8] This process effectively destroys the toxic organic compounds.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

start Start: Waste Generation ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Non-Halogenated Organic) ppe->segregate container Step 3: Use Labeled, Compatible Hazardous Waste Container segregate->container store Step 4: Store in SAA (Closed, Secondary Containment) container->store spill_check Spill Occurs? store->spill_check spill_procedure Follow Spill Cleanup Protocol (Absorb, Collect, Decontaminate) spill_check->spill_procedure Yes contact_ehs Step 5: Container Full or Disposal Needed? Contact EHS spill_check->contact_ehs No spill_procedure->store contact_ehs->store No pickup Step 6: EHS Arranges Pickup by Licensed Contractor contact_ehs->pickup Yes incineration Step 7: Final Disposal (High-Temperature Incineration) pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile, thereby protecting themselves, their colleagues, and the environment.

References

  • Benchchem. (n.d.). Safe Handling and Storage of Nitro Compounds.
  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2-Nitro-1-naphthol: A Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Benchchem. (n.d.). Proper Disposal of 6-Nitroquinazoline: A Guide for Laboratory Professionals.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(3-Methyl-2-nitrophenyl)acetonitrile.
  • University of Pennsylvania. (2003, February 15). Laboratory Chemical Waste Management Guidelines.
  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Acetonitrile.
  • Kafil, V., & Othman, M. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed, 15(8), 447-456.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • ResearchGate. (2026, February). Major mechanisms of toxicity of nitroaromatic compounds.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrophenylacetonitrile, 98%.
  • Thermo Fisher Scientific. (2009, September 17). Safety Data Sheet - 2-Methoxy-5-nitrophenol.
  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide.
  • ChemicalBook. (2025, February 1). Safety Data Sheet - 2-Nitrophenylacetonitrile.

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Personal protective equipment for handling 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile CAS No: 89302-15-8 | Key Intermediate for Bosutinib (SKI-606)

Part 1: Executive Safety Summary (Emergency Action Card)

Immediate Hazard Assessment: This compound is a functionalized nitro-aryl acetonitrile . It presents a dual-threat profile: the nitro group (-NO₂) introduces energetic instability and oxidative potential, while the acetonitrile moiety (-CH₂CN) poses toxicity risks via metabolic cyanide release. Treat as a Potent Compound (OEB 3/4) due to its role as a precursor to the tyrosine kinase inhibitor Bosutinib.

Parameter Critical Specification
Physical State Solid (Powder/Crystalline).
Primary Routes Inhalation (Dust), Dermal Absorption, Ingestion.[1]
Key Hazards Acute Toxicity (Oral/Dermal/Inhal), Skin/Eye Irritation, Potential Sensitizer.
Incompatibilities Strong Oxidizers, Strong Bases (risk of runaway hydrolysis), Reducing Agents.[2]
Signal Word DANGER

Part 2: Personal Protective Equipment (PPE) Architecture

Scientific Rationale: Standard laboratory PPE is insufficient for functionalized nitriles. Nitriles can permeate standard latex and thin nitrile rubber rapidly. The presence of the nitro group increases lipophilicity, potentially enhancing dermal absorption.

Hand Protection Strategy (The "Double-Shell" Protocol)

Do not rely on single nitrile gloves. Use a layered approach to prevent permeation.

  • Inner Layer: 4-mil Nitrile (Tactility).

  • Outer Layer: Laminate Film (e.g., Silver Shield® / Barrier®) or High-Grade Nitrile (>8 mil).

    • Why: Laminate films provide >480 min breakthrough time for broad-spectrum organics/nitriles.

  • Protocol: Inspect outer gloves immediately after contact. If solid powder touches the glove, change the outer pair. If solution touches, change both layers.

Respiratory Protection
  • Primary Control: All open handling (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Secondary Defense (If hood airflow < 100 fpm):

    • Minimum: N95/P2 Particulate Respirator (for closed transfer).

    • Recommended: Full-face respirator with P100/P3 (HEPA) cartridges combined with OV (Organic Vapor) filters.

    • Why: The solid dust is the primary vector. However, if dissolved in organic solvents, the volatile solvent vapors carry the toxic solute.

Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that can drift behind lenses.

  • Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat.

    • Why: Nitro-aromatics can stain skin yellow/orange and are difficult to remove; Tyvek prevents clothes contamination.

Part 3: Operational Protocols (Step-by-Step)

Phase A: Receiving & Storage
  • Inspection: Verify the container seal upon arrival. If the bottle appears swollen (pressure buildup), do not open. Contact EHS.

  • Storage: Store at 2–8°C (Refrigerated) . Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidation of the benzylic position.

  • Segregation: Store away from reducing agents (e.g., hydrides, hydrogenating catalysts) to prevent uncontrolled reduction of the nitro group.

Phase B: Weighing & Transfer (Static Control)

Risk: Dry nitro compounds can be static-sensitive.

  • Environment: Place balance inside the fume hood.

  • Static Dissipation: Use an ionizing fan or anti-static gun on the powder before spatulating.

  • Tools: Use non-sparking spatulas (PTFE-coated or high-grade stainless steel). Avoid plastic spatulas which generate static charge.

  • Technique: Weigh into a tared vial, not onto weighing paper (reduces dust dispersion). Cap immediately.

Phase C: Reaction Setup & Monitoring

Context: This intermediate is typically cyclized or reduced to form the quinoline core of Bosutinib.

  • Solvent Choice: When dissolving, add solvent slowly. Avoid strong bases (NaOH/KOH) in the initial dissolution phase unless temperature is strictly controlled (<0°C), as base-catalyzed polymerization of the acetonitrile is possible.

  • Thermal Control: Nitro-aromatics are energetic. Ensure cooling baths are active before adding reagents.

  • Spill Response (Solid):

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (water/surfactant) to dampen.

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% bleach (oxidizes residual cyanide traces) followed by soap water.

Phase D: Waste Disposal
  • Stream Segregation: Do not mix with general organic waste if the pH is highly acidic (risk of HCN generation).

  • Labeling: Tag as "Toxic - Organic Nitrile/Nitro Compound."

  • Deactivation: For trace residues in glassware, rinse with a dilute Sodium Hypochlorite (Bleach) solution (pH > 10) to oxidize the nitrile, then rinse with water.

Part 4: Visualizing the Safety Logic

Diagram 1: PPE Selection Decision Matrix

This logic tree ensures you select the right protection based on the state of the matter.

PPE_Matrix Start Handling 2-(5-Methoxy-4-methyl-2-nitrophenyl)acetonitrile State What is the physical state? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution EngControl_Solid Engineering Control: Powder Containment Hood Solid->EngControl_Solid EngControl_Sol Engineering Control: Chemical Fume Hood Solution->EngControl_Sol Glove_Solid Gloves: Double Nitrile (Change if dusty) EngControl_Solid->Glove_Solid Resp_Solid Respiratory: P100/N95 (If hood open) EngControl_Solid->Resp_Solid Glove_Sol Gloves: Inner: Nitrile Outer: Laminate (Barrier®) EngControl_Sol->Glove_Sol Resp_Sol Respiratory: OV/P100 (If volatile solvent) EngControl_Sol->Resp_Sol

Caption: Decision matrix for PPE selection based on physical state, prioritizing engineering controls first.

Diagram 2: Cradle-to-Grave Operational Workflow

A self-validating workflow to prevent cross-contamination.

Handling_Workflow Receive 1. Receiving (Inspect Seals) Store 2. Storage (2-8°C, Inert Gas) Receive->Store Log Inventory Weigh 3. Weighing (Anti-Static, Hood) Store->Weigh Acclimatize Weigh->Store Reseal & Purge React 4. Reaction (Temp Control) Weigh->React Closed Transfer Quench 5. Quench/Clean (Bleach Decon) React->Quench Process Complete Waste 6. Disposal (Segregated Stream) Quench->Waste pH > 10

Caption: Operational lifecycle emphasizing the critical return-to-storage step and decontamination prior to disposal.

Part 5: References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10459523 (Bosutinib Intermediate). Retrieved from PubChem. Link

  • European Medicines Agency (EMA). Assessment Report: Bosulif (Bosutinib). Procedure No. EMEA/H/C/002373/0000. (Provides context on toxicity of related impurities). Link

  • Ansell Healthcare. Chemical Permeation & Degradation Resistance Guide (8th Edition). (Source for Nitrile vs. Laminate glove data). Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Basis for H-code interpretation).[2] Link

  • Pfizer Inc. Bosulif (Bosutinib) Prescribing Information & Safety Data. (Grounding for pharmacological hazard context). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.